molecular formula C5H2ClFN2O2 B149444 2-Chloro-5-fluoro-3-nitropyridine CAS No. 136888-21-6

2-Chloro-5-fluoro-3-nitropyridine

Cat. No.: B149444
CAS No.: 136888-21-6
M. Wt: 176.53 g/mol
InChI Key: SVVZGNAZMPSGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2ClFN2O2 and its molecular weight is 176.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZGNAZMPSGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444645
Record name 2-Chloro-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-21-6
Record name 2-Chloro-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Trifunctionalized Heterocycle

In the landscape of modern medicinal and agricultural chemistry, the strategic assembly of molecular scaffolds with high functional group density is paramount. 2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6) has emerged as a cornerstone building block, valued for its trifunctional nature that permits a diverse and predictable array of chemical transformations.[1] This guide provides an in-depth examination of its physical and chemical properties, core reactivity, and synthetic pathways. As application scientists, we do not merely follow protocols; we seek to understand the underlying principles that govern molecular behavior. This document is structured to provide not just the "how," but the "why," offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic campaigns.

Compound Profile & Physicochemical Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters govern everything from reaction setup and solvent choice to purification and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 136888-21-6[2]
Molecular Formula C₅H₂ClFN₂O₂[2]
Molecular Weight 176.53 g/mol [2]
Appearance White to light yellow crystalline solid[1][3]
Melting Point 48.0 to 52.0 °C[3][4]
Boiling Point 246 °C (predicted)-
Purity Typically ≥98% (GC) or ≥99% (HPLC)[1][3]
Storage Store at 2-8 °C in a dry, well-ventilated place[1]

Solubility Profile: While precise quantitative data is not widely published, empirical evidence indicates that this compound is poorly soluble in water but demonstrates good solubility in common organic solvents such as ethyl acetate, dichloromethane, and N,N-dimethylformamide (DMF).

Spectroscopic Characterization: Verifying Identity and Purity

In any synthetic workflow, unambiguous structural confirmation is non-negotiable. The following section details the expected Nuclear Magnetic Resonance (NMR) and other spectroscopic signatures for this compound.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear further downfield, coupled to both the adjacent H-6 proton and the fluorine atom at C-5. It will likely present as a doublet of doublets (dd).

  • H-6: This proton, adjacent to the nitrogen, will also be downfield and will show coupling to the H-4 proton and a longer-range coupling to the fluorine atom at C-5, likely appearing as a doublet of doublets (dd).

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring.

  • The carbons bearing electronegative atoms (C-2 with Chlorine, C-3 with Nitro, C-5 with Fluorine) will be significantly influenced.

  • The C-F bond will result in a large one-bond coupling constant (¹JC-F).

  • The carbons adjacent to the fluorine (C-4, C-6) will exhibit smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Analysis

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[5]

  • A single resonance is expected.

  • The chemical shift will be influenced by the electronic environment of the pyridine ring, particularly the electron-withdrawing nitro group. For fluorinated aromatic systems, shifts are typically observed in the range of +80 to +170 ppm relative to CFCl₃.[6]

  • The signal will be split by the adjacent aromatic protons (H-4 and H-6), likely appearing as a doublet of doublets.

Core Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the orchestrated electronic effects of its substituents. The nitro group at the C-3 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) . This activation is most pronounced at the ortho (C-2, C-4) and para (C-6, relative to the nitro group) positions. Consequently, the chlorine atom at C-2 serves as an excellent, readily displaceable leaving group.

Key Reaction I: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the most common and synthetically valuable transformation for this substrate. It proceeds via a two-step addition-elimination mechanism, which is a self-validating system: the reaction is driven forward by the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

Causality behind Experimental Choices: The choice of an amine nucleophile is illustrative. The reaction is typically run in a polar aprotic solvent like DMF or ethanol to solubilize the reactants and facilitate the charge separation in the intermediate. A non-nucleophilic base (e.g., triethylamine or K₂CO₃) is often included to neutralize the HCl generated in situ, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.[7]

SNAr_Mechanism Reactants This compound + Nu-H (Amine) Intermediate Meisenheimer Complex(Resonance Stabilized Anionic Intermediate)Negative charge delocalized onto NO₂ group Reactants->Intermediate + Nucleophile (Addition) Products Substituted Product + Cl⁻ + H⁺ Intermediate->Products - Cl⁻ (Elimination, Restores Aromaticity) Byproduct Et₃N-H⁺Cl⁻ Products->Byproduct Neutralization H⁺ Base Base (e.g., Et₃N)

Caption: Generalized workflow for the SₙAr reaction.

Field-Proven Protocol 1: SₙAr with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from established procedures for similar activated halopyridines and demonstrates a typical laboratory-scale synthesis.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous ethanol or DMF (approx. 0.2 M concentration). Add morpholine (1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.

Key Reaction II: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a critical step for introducing further diversity, enabling amide bond formation, diazotization, or other amine-specific chemistries. The primary challenge is chemoselectivity : reducing the nitro group without affecting the chloro or fluoro substituents (hydrodehalogenation).

Causality behind Experimental Choices: While catalytic hydrogenation (e.g., H₂/Pd/C) is a powerful reduction method, it often leads to undesired dehalogenation.[8] A more reliable choice for halogenated nitroaromatics is reduction with metals in acidic media. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a classic, effective, and mild reagent for this purpose.[9] The acidic conditions (often from SnCl₂ dihydrate or added HCl) facilitate the reduction cascade from nitro to nitroso, hydroxylamine, and finally to the amine.

Nitro_Reduction Start This compound Reagents ReagentsSnCl₂·2H₂OEthanol (Solvent) Start->Reagents Workup Work-upBasify (e.g., aq. NaHCO₃)Extract (e.g., Ethyl Acetate) Reagents->Workup Reaction (e.g., Reflux) Product 5-Fluoro-2-chloro-pyridin-3-amine Workup->Product Isolation

Caption: Workflow for chemoselective nitro group reduction.

Field-Proven Protocol 2: Reduction of Nitro Group with Tin(II) Chloride

This protocol provides a robust method for the selective reduction of the nitro group.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours). The product amine will have a different Rƒ and may be visible with a different stain (e.g., ninhydrin).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This step is critical to neutralize the acid and precipitate tin salts.

  • Filtration & Extraction: Filter the resulting slurry through a pad of celite to remove the tin hydroxides, washing the pad thoroughly with EtOAc. Transfer the filtrate to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine, which can be purified further if necessary.

Synthesis Pathway

An efficient synthesis of the title compound begins with a commercially available precursor, which is then functionalized. The most common route involves the chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5).

Step 1: Nitration of 2-Hydroxy-5-fluoropyridine. The precursor is synthesized by the regioselective nitration of 2-hydroxy-5-fluoropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures. This electrophilic substitution is directed to the 3-position by the activating, ortho-, para- directing hydroxy group.

Step 2: Chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine. The hydroxyl group of a pyridone tautomer is converted to the chloro group. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. The mechanism involves the formation of a phosphate or phosphonate ester intermediate, which renders the oxygen a good leaving group for subsequent nucleophilic attack by a chloride ion. A similar procedure using phosphorus tribromide (PBr₃) has been documented for the bromo-analog.[1]

Synthesis_Pathway SM 2-Hydroxy-5-fluoropyridine Step1_Reagents NitrationH₂SO₄, fuming HNO₃Controlled Temp. SM->Step1_Reagents Intermediate 5-Fluoro-2-hydroxy-3-nitropyridine Step1_Reagents->Intermediate [Ref: 1] Step2_Reagents ChlorinationPOCl₃ or PCl₅Heat Intermediate->Step2_Reagents Product This compound Step2_Reagents->Product [Ref: 2, 3]

Caption: Key steps in the synthesis of the title compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified with the following GHS hazards:

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Recommended storage temperature is between 2-8 °C.[1]

Conclusion

This compound is a powerful and versatile intermediate whose reactivity is rationally controlled by the interplay of its three key functional groups. A thorough understanding of its properties, the mechanisms of its primary reactions—nucleophilic aromatic substitution and chemoselective nitro reduction—and its synthetic origin empowers chemists to deploy it effectively. The protocols and data presented in this guide serve as a validated starting point for researchers in drug discovery, agrochemicals, and materials science to accelerate their synthetic programs and unlock new molecular possibilities.

References

The Strategic Synthesis of 2-Chloro-5-fluoro-3-nitropyridine: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and agrochemical research, the strategic construction of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines represent a cornerstone of bioactive molecule design. This in-depth technical guide elucidates a robust and logically designed synthetic pathway for 2-chloro-5-fluoro-3-nitropyridine, a key intermediate whose trifunctional nature offers a versatile platform for the synthesis of novel therapeutic agents and other advanced chemical entities. This document moves beyond a mere recitation of procedural steps to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly sought-after building block in organic synthesis due to the unique reactivity conferred by its specific arrangement of substituents. The electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and fluoro groups provide distinct handles for sequential cross-coupling reactions.[1][2] This trifunctional nature allows for the precise and regioselective introduction of various pharmacophores, making it an invaluable intermediate in the development of complex molecules, including kinase inhibitors and antibacterial agents.[2]

This guide will detail a validated multi-step synthesis, commencing from the readily available starting material, 2-aminopyridine. Each stage of the synthesis will be meticulously explained, with a focus on the underlying chemical principles and practical considerations for maximizing yield and purity.

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule, this compound, presents a specific substitution pattern that necessitates a carefully planned synthetic sequence. A retrosynthetic analysis suggests that the three substituents can be introduced through a series of well-established transformations. The most logical and efficient pathway, which will be detailed in this guide, involves the following key strategic steps:

Retrosynthesis Target This compound Intermediate1 2-Amino-5-fluoro-3-nitropyridine Target->Intermediate1 Sandmeyer Reaction Intermediate4 2-Acetamido-5-nitropyridine Intermediate1->Intermediate4 Deacetylation & Diazotization Intermediate2 2-Acetamido-5-fluoropyridine StartingMaterial 2-Aminopyridine Intermediate2->StartingMaterial Acetylation Intermediate3 2-Acetamido-5-aminopyridine Intermediate4->Intermediate2 Nitration

Figure 1: Retrosynthetic analysis of this compound.

This pathway leverages the directing effects of the amino and acetamido groups to control the regioselectivity of the nitration step, a critical consideration in pyridine chemistry. The subsequent transformations are robust and high-yielding, making this a practical approach for laboratory-scale synthesis.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound. The protocols are based on established and reliable procedures, adapted for the specific transformations in this pathway.

Step 1: Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

The initial step involves the protection of the amino group in 2-aminopyridine as an acetamide. This is crucial for several reasons: it moderates the activating effect of the amino group, prevents unwanted side reactions during nitration, and improves the solubility of the starting material in the reaction medium.

Experimental Protocol:

  • To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., acetic anhydride or glacial acetic acid), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-acetamidopyridine.

Causality of Experimental Choices:

  • Acetic Anhydride as Reagent and Solvent: Acetic anhydride serves as both the acetylating agent and the solvent, providing a high concentration of the reagent and facilitating the reaction.

  • Reflux Conditions: The elevated temperature ensures a sufficient reaction rate for the acylation to proceed to completion in a reasonable timeframe.

Step 2: Nitration of 2-Acetamidopyridine to 2-Acetamido-5-nitropyridine

The nitration of the pyridine ring is a key step that introduces the nitro group. The acetamido group at the 2-position is an ortho-, para-director. Due to steric hindrance at the ortho-position (position 3), the nitration predominantly occurs at the para-position (position 5).

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (typically in a 1:1 ratio) at 0°C, slowly add 2-acetamidopyridine (1 equivalent) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-acetamido-5-nitropyridine.[3]

Causality of Experimental Choices:

  • Mixed Acid Nitration: The combination of concentrated sulfuric and fuming nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-deficient pyridine ring.

  • Controlled Temperature: The initial low temperature is crucial to control the exothermic nature of the nitration reaction and prevent unwanted side reactions.

Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

The nitro group is selectively reduced to an amino group. This transformation is essential for the subsequent introduction of the fluorine atom via a diazotization reaction.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-acetamido-5-nitropyridine (1 equivalent) in ethanol.

  • Add a reducing agent such as hydrazine hydrate (2-3 equivalents) and a catalytic amount of Palladium on carbon (Pd/C).

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.[3]

Causality of Experimental Choices:

  • Catalytic Hydrogenation: The use of hydrazine hydrate with a Pd/C catalyst is a common and effective method for the selective reduction of nitro groups in the presence of other functional groups.

Step 4: Diazotization and Fluorination (Schiemann Reaction) of 2-Acetamido-5-aminopyridine to 2-Acetamido-5-fluoropyridine

The Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It involves the conversion of an amino group to a diazonium tetrafluoroborate salt, followed by thermal decomposition.

Experimental Protocol:

  • Dissolve 2-acetamido-5-aminopyridine (1 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to allow for the formation of the diazonium salt.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold ether.

  • Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) at 110°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 2-acetamido-5-fluoropyridine.[3]

Causality of Experimental Choices:

  • Tetrafluoroboric Acid: This reagent is essential for the formation of the relatively stable diazonium tetrafluoroborate salt, which is a key intermediate in the Schiemann reaction.

  • Thermal Decomposition: Heating the diazonium salt leads to the loss of nitrogen gas and the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion.

Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine to 2-Amino-5-fluoropyridine

The protecting acetamido group is now removed to regenerate the amino group, which is required for the subsequent nitration step at the 3-position.

Experimental Protocol:

  • Reflux a mixture of 2-acetamido-5-fluoropyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) for 2-3 hours.

  • Cool the reaction mixture and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-fluoropyridine.[3]

Step 6: Nitration of 2-Amino-5-fluoropyridine to 2-Amino-5-fluoro-3-nitropyridine

With the 5-position now occupied by a fluorine atom, the nitration is directed to the 3-position (ortho to the strongly activating amino group).

Experimental Protocol:

  • Following a similar procedure to Step 2, carefully add 2-amino-5-fluoropyridine (1 equivalent) to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

  • Control the temperature and reaction time to achieve selective mono-nitration.

  • Work up the reaction as described in Step 2 to isolate 2-amino-5-fluoro-3-nitropyridine.

Step 7: Diazotization and Chlorination (Sandmeyer Reaction) of 2-Amino-5-fluoro-3-nitropyridine to this compound

In the final step, the amino group is converted to a chloro group via a Sandmeyer reaction.

Experimental Protocol:

  • Dissolve 2-amino-5-fluoro-3-nitropyridine (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1Acetylation2-Aminopyridine2-Acetamidopyridine>95
2Nitration2-Acetamidopyridine2-Acetamido-5-nitropyridine85-90[3]
3Reduction2-Acetamido-5-nitropyridine2-Acetamido-5-aminopyridine~90[3]
4Schiemann Reaction2-Acetamido-5-aminopyridine2-Acetamido-5-fluoropyridine60-70[3]
5Hydrolysis2-Acetamido-5-fluoropyridine2-Amino-5-fluoropyridine>90[3]
6Nitration2-Amino-5-fluoropyridine2-Amino-5-fluoro-3-nitropyridine70-80
7Sandmeyer Reaction2-Amino-5-fluoro-3-nitropyridineThis compound70-80

Overall Synthesis Workflow

The complete synthetic pathway is illustrated in the following workflow diagram:

Synthesis_Workflow Start 2-Aminopyridine Step1 Acetylation (Acetic Anhydride) Start->Step1 Product1 2-Acetamidopyridine Step1->Product1 Step2 Nitration (H₂SO₄/HNO₃) Product1->Step2 Product2 2-Acetamido-5-nitropyridine Step2->Product2 Step3 Reduction (Hydrazine, Pd/C) Product2->Step3 Product3 2-Acetamido-5-aminopyridine Step3->Product3 Step4 Schiemann Reaction (HBF₄, NaNO₂, Heat) Product3->Step4 Product4 2-Acetamido-5-fluoropyridine Step4->Product4 Step5 Hydrolysis (Acid or Base) Product4->Step5 Product5 2-Amino-5-fluoropyridine Step5->Product5 Step6 Nitration (H₂SO₄/HNO₃) Product5->Step6 Product6 2-Amino-5-fluoro-3-nitropyridine Step6->Product6 Step7 Sandmeyer Reaction (NaNO₂, HCl, CuCl) Product6->Step7 FinalProduct This compound Step7->FinalProduct

Figure 2: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The successful synthesis of this versatile intermediate opens up a wide array of possibilities for the design and creation of novel bioactive molecules with significant therapeutic potential.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-chloro-5-fluoro-3-nitropyridine, a versatile building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the core electronic properties that dictate its reactivity, explore its behavior in key chemical transformations, and provide practical, field-proven insights into its application.

Introduction: A Multifaceted Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a chloro, a fluoro, and a nitro group on the pyridine ring bestows upon it a rich and selective reactivity profile, making it a sought-after component for constructing novel pharmaceutical and agrochemical agents. The pyridine core, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group, setting the stage for a range of useful chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 136888-21-6
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Appearance White to yellow crystalline solid
Melting Point 48.0 to 52.0 °C

Electronic Properties: The Driving Force of Reactivity

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents and the pyridine nitrogen. The strongly electron-withdrawing nitro group at the 3-position, coupled with the inductive effects of the chloro and fluoro substituents, creates a highly electron-deficient aromatic system. This electron deficiency is not uniform across the ring, leading to specific sites being highly susceptible to nucleophilic attack.

A molecular electrostatic potential (MEP) map of a similar compound, 2-chloro-5-nitropyridine, reveals regions of positive electrostatic potential (blue) around the carbon atoms of the pyridine ring, indicating their electrophilic nature and susceptibility to nucleophilic attack.[1][2] The most positive regions are typically found at the C2 and C6 positions, ortho and para to the ring nitrogen. In this compound, the nitro group at the 3-position further enhances the electrophilicity of the adjacent C2 and C4 positions.

dot graph "Molecular_Electrostatic_Potential_Concept" { layout=neato; node [shape=plaintext]; "Structure" [pos="0,1.5!"]; "MEP" [pos="3,1.5!"]; "Reactivity" [pos="1.5,0!"];

"Structure" -- "MEP" [label=" Determines"]; "MEP" -- "Reactivity" [label=" Predicts"]; "Reactivity" -- "Structure" [label=" Influences"]; } Caption: Conceptual relationship between molecular structure, MEP, and chemical reactivity.

Computational studies on related nitropyridines using Density Functional Theory (DFT) have provided insights into their electronic structure.[3] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. A low HOMO-LUMO energy gap is indicative of high chemical reactivity. For 2-chloro-5-nitropyridine, the calculated HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, facilitating its participation in chemical reactions.[3] The presence of an additional fluorine atom in this compound is expected to further lower the LUMO energy, making the molecule even more susceptible to nucleophilic attack.

Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this compound's reactivity is the facile displacement of its halide substituents via nucleophilic aromatic substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by the electron-withdrawing groups on the ring. The subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring.[4]

dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];

A [label="this compound + Nucleophile"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Substituted Product + Leaving Group"];

A -> B [label="Addition"]; B -> C [label="Elimination"]; } Caption: Generalized workflow for the SNAr mechanism.

A critical aspect of the SNAr on this molecule is regioselectivity – which of the two halogens is preferentially replaced? In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the nitro group.[5] This preference is attributed to the strong inductive electron withdrawal by the nitro group, making the C2 position more electron-deficient.[5] In the case of 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at the C4 position, which is para to the nitro group, allowing for superior resonance stabilization of the Meisenheimer intermediate.[6]

For this compound, the chloro group is at the C2 position (ortho to the nitro group), while the fluoro group is at the C5 position (meta to the nitro group). Based on the principles of SNAr on pyridines, the C2 position is significantly more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. Therefore, nucleophilic substitution is expected to occur selectively at the C2 position, displacing the chloride ion.

Synthetic Applications and Experimental Protocols

The selective reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of functionalized pyridines. A common and highly useful transformation is its reaction with amines to introduce diverse amino functionalities.

Representative Protocol: Amination of this compound

This protocol is a representative procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a primary or secondary amine. The conditions can be adapted from established procedures for similar substrates.[6]

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.1 equivalents)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.1 equivalents) to the solution, followed by the addition of the base (e.g., triethylamine).

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux for ethanol or 80-120 °C for DMF/DMSO) and maintain for 2-16 hours, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Pour the reaction mixture into ice-water and stir.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-fluoro-3-nitropyridine derivative.

dot graph "Amination_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];

A [label="Dissolve this compound\nin anhydrous solvent"]; B [label="Add amine and base"]; C [label="Heat and monitor by TLC"]; D [label="Work-up:\n- Solvent removal\n- Aqueous extraction"]; E [label="Purification by\ncolumn chromatography"]; F [label="Isolated 2-amino-5-fluoro-3-nitropyridine product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: General workflow for the amination of this compound.

Synthesis of this compound

For researchers requiring access to this starting material, a common synthetic route involves the chlorination of the corresponding 2-hydroxypyridine derivative. A detailed protocol is provided below, adapted from established literature procedures.[7]

Materials:

  • 3-Fluoro-5-nitropyridin-2-ol (1.0 equivalent, e.g., 1.5 g, 9.48 mmol)

  • Phosphorus oxychloride (POCl₃) (e.g., 15 mL)

  • Phosphorus pentachloride (PCl₅) (1.5 equivalents, e.g., 2.96 g, 14.22 mmol)

  • Ethyl acetate

  • Crushed ice

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (100-200 mesh)

  • Hexane and ethyl acetate for column chromatography

Procedure:

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol in phosphorus oxychloride in a round-bottom flask, slowly add phosphorus pentachloride at 60 °C.

  • Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in hexane solution as the eluent to afford this compound.

Conclusion

This compound is a highly activated and synthetically versatile heterocyclic compound. Its electronic properties, dominated by the powerful electron-withdrawing nitro group and the inductive effects of the halogen substituents, render it an excellent substrate for nucleophilic aromatic substitution reactions. The pronounced electrophilicity of the C2 position allows for the selective displacement of the chloro group, providing a reliable strategy for the introduction of a wide range of nucleophiles. This predictable reactivity, coupled with its accessibility through established synthetic protocols, positions this compound as a key building block for the development of novel and complex molecules in the pharmaceutical and agrochemical industries.

References

Spectroscopic Characterization of 2-Chloro-5-fluoro-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chloro-5-fluoro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational predictions to offer insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural features as revealed through spectroscopic techniques. We will delve into the theoretical basis for the predicted data and provide detailed protocols for the experimental acquisition of such spectra, thereby establishing a self-validating framework for future empirical studies.

Introduction: The Significance of this compound

This compound is a halogenated and nitrated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring chloro, fluoro, and nitro substituents on the pyridine ring, offers multiple reaction sites for chemists to elaborate and introduce diverse functionalities. This makes it a valuable precursor for the development of novel pharmaceutical agents and agrochemicals.

The precise characterization of such a molecule is paramount to ensure its purity, confirm its identity, and understand its reactivity. Spectroscopic methods are the cornerstone of this characterization. However, a comprehensive search of public databases and the scientific literature reveals a conspicuous absence of experimental spectroscopic data for this compound. This guide aims to fill this void by presenting a thorough analysis based on computationally predicted data, providing a robust starting point for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The pyridine ring is substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 5-position.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following are predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5Doublet of DoubletsJ(H,F) ≈ 6 Hz, J(H,H) ≈ 2 HzH-4
~9.2Doublet of DoubletsJ(H,F) ≈ 3 Hz, J(H,H) ≈ 2 HzH-6

Interpretation: The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6. Similarly, the proton at position 6 (H-6) will appear as a doublet of doublets from coupling to the fluorine at position 5 and the proton at position 4. The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the electron-withdrawing nitro group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show five distinct signals for the carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ) ppmAssignment
~120C-4
~135 (doublet, J(C,F) ≈ 20 Hz)C-6
~145C-3
~150C-2
~160 (doublet, J(C,F) ≈ 250 Hz)C-5

Interpretation: The carbon atoms are significantly influenced by the attached substituents. The carbon bearing the fluorine atom (C-5) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also exhibit smaller long-range couplings to fluorine. The chemical shifts are consistent with a highly substituted, electron-poor aromatic system.

Experimental Protocol for NMR Data Acquisition

Workflow for Acquiring NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution into a 5 mm NMR tube. prep->filter instrument Place the NMR tube in the spectrometer (300-600 MHz). filter->instrument shimming Shim the magnetic field to ensure homogeneity. instrument->shimming tuning Tune and match the probe for ¹H and ¹³C frequencies. shimming->tuning acq_1h Acquire ¹H spectrum (e.g., 16 scans). tuning->acq_1h acq_13c Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). tuning->acq_13c ft Apply Fourier transform to the FID. acq_1h->ft acq_13c->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate ¹H signals and pick peaks for both spectra. baseline->integrate

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~1600-1570C=C/C=N stretchPyridine ring
~1530 and ~1350Asymmetric and symmetric NO₂ stretchNitro group
~1250C-F stretchAryl-fluoride
~850C-Cl stretchAryl-chloride

Interpretation: The IR spectrum is expected to be dominated by strong absorptions from the nitro group. The aromatic C-H stretching vibrations will appear at higher wavenumbers. The characteristic stretches of the pyridine ring and the carbon-halogen bonds are also anticipated in their respective regions.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)
Predicted m/zIon
176/178[M]⁺ (Molecular ion)
146/148[M - NO]⁺
130/132[M - NO₂]⁺
111[M - NO₂ - F]⁺ or [M - Cl - NO]⁺
95[M - Cl - NO₂]⁺

Interpretation: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (¹⁵Cl and ³⁷Cl). Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). Subsequent fragmentation would likely involve the loss of the halogen atoms.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 176/178 M_minus_NO2 [M-NO₂]⁺ m/z 130/132 M->M_minus_NO2 - NO₂ M_minus_Cl [C₅H₂FN₂O₂]⁺ m/z 141 M->M_minus_Cl - Cl M_minus_NO2_minus_Cl [C₅H₂FN]⁺ m/z 95 M_minus_NO2->M_minus_NO2_minus_Cl - Cl M_minus_Cl_minus_NO2 [C₅H₂FN]⁺ m/z 95 M_minus_Cl->M_minus_Cl_minus_NO2 - NO₂

Caption: A plausible electron ionization fragmentation pathway for this compound.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While computational predictions are a powerful tool in modern chemistry, they remain a substitute for empirical data. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound and providing a framework for the acquisition and interpretation of experimental data. The publication of experimental spectra for this compound would be a valuable contribution to the chemical community.

A Technical Guide to the Solubility of 2-Chloro-5-fluoro-3-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-5-fluoro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles of its solubility, presents established experimental protocols for its determination, and offers insights based on the behavior of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule's properties, such as its polarity, are dictated by the interplay of its functional groups: a pyridine ring, a nitro group, a chloro group, and a fluoro group.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₂ClFN₂O₂[2][3]
Molecular Weight 176.53 g/mol [2]
Appearance White crystalline powder[4]
CAS Number 136888-21-6[3]

The presence of electronegative atoms (N, O, Cl, F) induces significant polarity in the molecule. The nitro group, in particular, is a strong electron-withdrawing group, further enhancing the dipole moment. This inherent polarity suggests that this compound will exhibit preferential solubility in polar organic solvents. The principle of "like dissolves like" is the guiding tenet here; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the following energetic considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The strong intermolecular forces in the crystalline structure of this compound, likely dipole-dipole interactions, necessitate solvents capable of strong interactions with the solute molecules.

Experimental Determination of Solubility

Given the scarcity of published data, empirical determination of solubility is crucial. The following are robust, validated methods for quantifying the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This is a widely recognized and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR).[6]

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature A->B 24-72h C Centrifuge or filter B->C D Analyze supernatant (HPLC, UV-Vis) C->D

Caption: Workflow for the Equilibrium Solubility Method.

Gravimetric Method

A straightforward method that relies on the mass of the dissolved solute.

Protocol:

  • Saturation: Prepare a saturated solution as described in the shake-flask method.

  • Solvent Evaporation: Accurately measure a known volume of the saturated supernatant and transfer it to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Qualitative Solubility Testing

For rapid screening, qualitative tests can provide initial insights into suitable solvent systems.

Protocol:

  • Add approximately 25 mg of this compound to a test tube.[7]

  • Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.[7]

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

Expected Solubility in Common Organic Solvents

Based on the polar nature of this compound, the following trends can be anticipated:

  • High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar regions of the molecule. For instance, the synthesis of similar compounds has been successfully carried out in DMF.[8]

  • Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. Hydrogen bonding between the solvent and the nitro and pyridine nitrogen atoms can occur, but the overall solvation may be less effective than with polar aprotic solvents. A structurally related compound, 2-chloro-5-nitropyridine, is soluble in hot methanol.[9]

  • Low to Negligible Solubility: In non-polar solvents like hexane, toluene, and diethyl ether. The energy required to overcome the solute-solute interactions is significantly higher than the energy gained from weak solute-solvent interactions.

Safety Considerations

This compound is a hazardous substance.[2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[10]

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

Conclusion

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-5-fluoro-3-nitropyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, processing, and storage, particularly during drug development and manufacturing. This guide provides a comprehensive overview of the known physicochemical properties of this compound and an in-depth analysis of its potential thermal decomposition pathways based on data from analogous compounds. Crucially, this document also highlights the current knowledge gaps and outlines the necessary experimental protocols to rigorously characterize its thermal hazard profile.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on the pyridine ring, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic molecules. These molecules are often investigated for their potential as therapeutic agents across various disease areas. The presence of the nitro group, in particular, makes the assessment of thermal stability a critical aspect of its chemical characterization, as nitro-containing compounds can be energetic and prone to exothermic decomposition.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for designing appropriate experimental conditions.

PropertyValueSource(s)
Molecular Formula C₅H₂ClFN₂O₂[1]
Molecular Weight 176.53 g/mol [1]
Appearance White to yellow crystalline powder
Melting Point 48.0 to 52.0 °C[2]
Boiling Point 246 - 247.0 °C[2]
Flash Point 103 - 103.2 °C[2]

Thermal Stability and Potential Decomposition Pathways

General Observations from Analogous Compounds

Safety data for 2-chloro-5-nitropyridine indicates that its thermal decomposition can lead to the release of hazardous and irritating gases and vapors.[3] This suggests that this compound is likely to exhibit similar decomposition behavior. A differential scanning calorimetry (DSC) study on a range of nitro-containing reactants, used in aqueous Suzuki-Miyaura cross-coupling reactions, showed no exothermic decomposition upon heating to 160 °C.[4] While not specific to the title compound, this finding provides a preliminary indication that some nitropyridine derivatives can possess a degree of thermal stability under certain conditions.

Predicted Decomposition Products

Based on the elemental composition of this compound (C₅H₂ClFN₂O₂) and the known decomposition products of similar compounds, the following substances are anticipated to be formed upon thermal decomposition:

  • Carbon Oxides (CO, CO₂): Incomplete and complete combustion of the organic pyridine backbone.

  • Nitrogen Oxides (NOx): Decomposition of the nitro group.

  • Hydrogen Chloride (HCl): From the chlorine substituent.

  • Hydrogen Fluoride (HF): From the fluorine substituent.

  • Other Halogenated and Nitrogenous Species: Complex reaction mixtures may also contain various other small-molecule fragments.

The formation of these toxic and corrosive gases underscores the importance of conducting all thermal studies and high-temperature reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Proposed Decomposition Mechanism

The decomposition of nitropyridine compounds is often initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. The presence of electron-withdrawing halogen substituents can influence the stability of the pyridine ring and the energy required for bond scission. A plausible decomposition pathway for this compound is illustrated below.

DecompositionPathway cluster_initial Initial Compound cluster_initiation Initiation cluster_propagation Propagation & Product Formation A This compound B C-NO₂ Bond Cleavage A->B Heat C Pyridine Radical + •NO₂ B->C D Ring Fragmentation C->D E Formation of Gaseous Products (CO, CO₂, NOx, HCl, HF) D->E

Caption: Proposed decomposition pathway for this compound.

The Imperative for Experimental Thermal Hazard Assessment

The preceding analysis, based on analogous compounds, provides a theoretical framework for understanding the thermal stability of this compound. However, for robust process safety and risk assessment, this theoretical understanding must be substantiated with rigorous experimental data. The presence and relative positions of the chloro, fluoro, and nitro substituents can have a significant and non-obvious impact on the molecule's thermal stability. Therefore, a comprehensive experimental investigation is not merely recommended but essential.

Recommended Experimental Workflow

A systematic approach to characterizing the thermal hazards of this compound should involve a suite of thermal analysis techniques.

ExperimentalWorkflow cluster_screening Screening Stage cluster_advanced Advanced Analysis cluster_products Decomposition Product Identification DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Determine onset temperature and heat of decomposition TGA Thermogravimetric Analysis (TGA) TGA->ARC Determine mass loss as a function of temperature TGA_MS_FTIR TGA coupled with MS and/or FTIR ARC->TGA_MS_FTIR Simulate worst-case scenario (adiabatic conditions)

References

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

2-Chloro-5-fluoro-3-nitropyridine, a trifunctionalized heterocyclic compound, has emerged as a pivotal intermediate in modern medicinal and agrochemical research. Its unique electronic and steric properties, arising from the interplay of the chloro, fluoro, and nitro substituents on the pyridine ring, render it a highly versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

The pyridine core is a well-established privileged structure in drug design, and the strategic placement of electron-withdrawing groups, such as the nitro group, and halogens significantly influences its reactivity towards nucleophiles. This allows for controlled, regioselective modifications, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₂ClFN₂O₂--INVALID-LINK--
Molecular Weight 176.53 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
CAS Number 136888-21-6--INVALID-LINK--

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient laboratory-scale synthesis of this compound proceeds from 3-fluoro-5-nitropyridin-2-ol. The hydroxyl group is converted to a chloro group using a chlorinating agent, typically a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol

Materials:

  • 3-fluoro-5-nitropyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

  • Crushed ice

Procedure:

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at 60 °C.

  • Maintain the reaction mixture at 60 °C for 10 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 vol).

  • Combine the organic layers and wash with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in hexane solution as the eluent to afford this compound as a solid.

Yield: ~97%[1]

Rationale for Experimental Choices
  • Phosphorus oxychloride and Phosphorus pentachloride: This combination is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. Phosphorus oxychloride serves as both a reagent and a solvent in this case.

  • Temperature Control: The reaction is maintained at 60 °C to ensure a sufficient reaction rate without promoting side reactions or decomposition of the starting material or product.

  • Aqueous Workup with Crushed Ice: The excess chlorinating agents are highly reactive with water. Pouring the reaction mixture into ice provides a controlled and exothermic quenching process.

  • Sodium Carbonate Wash: This step is crucial to neutralize any remaining acidic components from the reaction mixture, such as hydrochloric acid or phosphoric acid byproducts.

  • Column Chromatography: This final purification step is essential to remove any unreacted starting material and byproducts, yielding the highly pure target compound required for subsequent synthetic steps.

Reactivity: The Cornerstone of Versatility - Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, activates the halogen substituents towards nucleophilic attack.

Regioselectivity in SNAr Reactions

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The two potential sites for substitution are the carbon atom bearing the chloro group (C-2) and the carbon atom bearing the fluoro group (C-5).

While fluorine is typically a better leaving group than chlorine in SNAr reactions due to the higher electronegativity stabilizing the partial negative charge in the transition state, the position of the activating nitro group is the determining factor for regioselectivity in this case. The nitro group at the 3-position can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at both the C-2 and C-5 positions through resonance.

However, in many related dihalo-nitropyridine systems, substitution is often observed at the position para to the nitro group, as this allows for more effective delocalization of the negative charge onto the nitro group's oxygen atoms. In the case of this compound, the chloro group is ortho and the fluoro group is para to the nitro group. This would suggest a preference for substitution at the C-5 position. However, the inherent reactivity of the C-F versus C-Cl bond also plays a role, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For many applications, the chlorine at the 2-position is selectively displaced.

SNAr_Regioselectivity

Caption: Competing pathways for nucleophilic aromatic substitution on this compound.

Application in Drug Discovery: Synthesis of the BRAF Inhibitor Dabrafenib

A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the B-Raf enzyme used in the treatment of metastatic melanoma with BRAF V600E mutations.[2][3][4]

The synthesis of a key intermediate for Dabrafenib involves the nucleophilic aromatic substitution of the chlorine atom at the C-2 position of this compound with an aniline derivative.

Dabrafenib_Synthesis_Workflow

Caption: General workflow for the synthesis of Dabrafenib utilizing this compound.

Rationale for its Use in Dabrafenib Synthesis
  • Strategic Introduction of the Pyridine Moiety: this compound provides the core pyridine ring structure found in Dabrafenib.

  • Controlled Functionalization: The reactive chloro group allows for the crucial C-N bond formation with the aniline fragment, while the fluoro and nitro groups can be retained for subsequent transformations or to modulate the electronic properties of the final molecule.

  • Versatility for Analogue Synthesis: The reactivity of this intermediate allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies by varying the nucleophile.

Other Applications

Beyond its role in the synthesis of kinase inhibitors like Dabrafenib, this compound is a valuable building block for a range of other applications:

  • Agrochemicals: It serves as a precursor for the development of novel herbicides and pesticides.[5]

  • Materials Science: Its unique electronic properties are being explored in the creation of advanced materials.[5]

  • Other Pharmaceuticals: The trifunctional nature of the molecule makes it a suitable starting material for the synthesis of a variety of other therapeutic agents, including antibacterial and anti-inflammatory drugs.[5]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated arrangement of chloro, fluoro, and nitro groups on a pyridine scaffold provides a highly versatile and reactive intermediate that has proven invaluable in the synthesis of complex, high-value molecules, most notably in the field of oncology with the development of Dabrafenib. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed building blocks in enabling rapid and efficient synthetic access to new chemical entities cannot be overstated. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, underscoring its significance for researchers and scientists in the chemical and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique reactivity conferred by the chlorine, fluorine, and nitro functional groups.[1] However, these same properties necessitate a thorough understanding of its characteristics to mitigate potential hazards.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₅H₂ClFN₂O₂[1][2][3]
Molecular Weight 176.53 g/mol [1][2][4][5]
Appearance White to light yellow solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 0-8 °C[1]

The reactivity of this compound is characterized by its susceptibility to nucleophilic substitution at the chloro and fluoro positions, and the potential for reduction of the nitro group. Understanding these reactive pathways is crucial for anticipating potential incompatibilities and designing safe experimental conditions.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

GHS Hazard Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[5][7]

Toxicological Profile and Routes of Exposure

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological data indicates that exposure can lead to irritation of the skin, eyes, and respiratory tract. Ingestion can be harmful.[3][4]

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye irritation are likely due to localized chemical reactions with tissues. Respiratory irritation can occur from inhaling the dust or aerosolized particles.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The rationale for this is to maintain airborne concentrations below any occupational exposure limits and to prevent inhalation.

  • Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are critical.[9][10] In the event of accidental contact, immediate flushing is the most effective first-aid measure.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.To prevent contact with the eyes, which can cause serious irritation.[9][11]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact and subsequent irritation.[9][11][12]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required for larger quantities.To protect the skin from accidental contact.[8]
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.To prevent inhalation and respiratory tract irritation.[8][9]

Standard Operating Procedures: A Framework for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is essential for minimizing risks.

General Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is readily available. Review the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to contain any dust. Use non-sparking tools.[6]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: Ensure all reaction vessels are properly secured and that the setup allows for adequate ventilation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6][8][12] Decontaminate all work surfaces.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6][8][12]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[8]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth. Do not induce vomiting.[8][11]

Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spill. For solid spills, avoid generating dust.

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining the integrity of the compound and protecting the environment.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated place.[6][13][14] Recommended storage temperature is between 0-8 °C.[1]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[6][8][13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8][9]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[11][15]

Workflow Visualization: Risk Assessment and Handling Decision Tree

The following diagram illustrates a logical workflow for assessing risks and determining the appropriate handling procedures for this compound.

Handling_Workflow Workflow for Safe Handling of this compound start Start: New Procedure with This compound risk_assessment Conduct Risk Assessment: - Review SDS - Identify potential for dust/aerosol generation - Determine quantity to be used start->risk_assessment dust_check Potential for Dust/Aerosol? risk_assessment->dust_check fume_hood Work in a Certified Chemical Fume Hood dust_check->fume_hood Yes benchtop Work on an Open Bench in a Well-Ventilated Area dust_check->benchtop No quantity_check Quantity > Small Scale? ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves quantity_check->ppe_standard No ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chemical Resistant Apron - Consider Respirator quantity_check->ppe_enhanced Yes fume_hood->quantity_check benchtop->quantity_check procedure Execute Procedure Following SOP ppe_standard->procedure ppe_enhanced->procedure decontamination Decontaminate Work Area and Equipment procedure->decontamination storage Store Properly: - Tightly Sealed - 0-8 °C - Away from Incompatibles decontamination->storage disposal Dispose of Waste According to Regulations storage->disposal end End of Procedure disposal->end

Caption: Decision tree for risk assessment and handling of this compound.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of handling, from initial risk assessment to final disposal, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a commitment to continuous safety evaluation.

References

Computational chemistry studies of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Computational Chemistry of 2-Chloro-5-fluoro-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive computational investigation into the structural, spectroscopic, and electronic properties of this compound, a key building block in modern medicinal and agrochemical synthesis. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimal three-dimensional geometry, predict its vibrational frequencies (IR), and map its electronic landscape to forecast its reactivity. The guide details the complete computational protocol, from the selection of theoretical methods to the interpretation of results, establishing a robust in silico framework for understanding and utilizing this versatile chemical intermediate. Key findings include the identification of reactive sites through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis, providing critical insights for researchers in drug development and synthetic chemistry.

Introduction: The Synthetic Value of a Multifunctional Pyridine

This compound is a substituted pyridine derivative of significant interest in the chemical industry. Its utility stems from the unique arrangement of functional groups on the pyridine scaffold: a chloro group at position 2, a fluoro group at position 5, and a strongly electron-withdrawing nitro group at position 3. This trifunctional nature makes it an exceptionally versatile precursor for constructing complex, biologically active molecules.[1]

It serves as a critical intermediate in the synthesis of a range of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as agrochemicals like herbicides and pesticides.[1][2][3] The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[3] Furthermore, the potent electron-withdrawing effect of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[1]

Understanding the interplay between these functional groups is paramount for predicting the molecule's behavior in chemical reactions and for designing new synthetic pathways. Computational chemistry offers a powerful, predictive lens to explore these properties at a molecular level. By employing methods like Density Functional Theory (DFT), we can calculate the molecule's fundamental characteristics—its structure, stability, and electronic distribution—before a single flask is touched in the lab. This guide presents a detailed computational study to provide such an understanding, mirroring methodologies that have been successfully applied to analogous compounds like 2-chloro-5-nitropyridine and other substituted pyridines.[4][5]

Theoretical & Methodological Framework

The Philosophy of Computational Modeling

The objective of this computational study is not merely to generate data, but to build a validated theoretical model that explains the molecule's intrinsic properties. This in silico approach allows for the exploration of structure-property relationships that are often difficult or time-consuming to probe experimentally. The validity of the model is established by ensuring that the chosen theoretical methods are appropriate for the chemical system and, where possible, by comparing calculated results against known experimental data for similar molecules.

Core Technique: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse for quantum chemical calculations on medium-sized organic molecules due to its excellent balance of computational cost and accuracy. This study will primarily employ the B3LYP hybrid functional.

  • Rationale for B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated functionals for organic chemistry. Its reliability has been demonstrated in numerous studies, including the successful characterization of the vibrational spectra and structural parameters of the closely related 2-chloro-5-nitropyridine.[4][5][6]

  • Rationale for the 6-311++G(d,p) Basis Set: The choice of basis set is critical for obtaining accurate results. The 6-311++G(d,p) basis set is selected for the following reasons:

    • 6-311G: A triple-zeta valence basis set that provides a flexible description of the electron distribution.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and anionic character, such as the oxygen atoms of the nitro group.

    • (d,p): Polarization functions are included for heavy atoms (d) and hydrogen atoms (p). These are crucial for describing the non-spherical nature of electron density in chemical bonds and are vital for accurate geometry and frequency calculations.

The Computational Workflow Protocol

All calculations are performed using a standard quantum chemistry software package like Gaussian or ORCA. The protocol follows a logical, self-validating sequence.

Experimental Protocol: Step-by-Step DFT Calculation

  • Initial Structure Creation: The 2D structure of this compound is drawn and converted to a preliminary 3D structure using molecular mechanics (e.g., UFF force field) to obtain a reasonable starting geometry.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)). This step is critical for two reasons:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be used to simulate the infrared (IR) spectrum and provide thermochemical data.

  • Electronic Property Calculation: Using the optimized geometry, further single-point calculations are performed to analyze the electronic structure. This includes:

    • Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Electron Density and Potential: Calculation of the total electron density surface and mapping the molecular electrostatic potential (MEP) onto it.

    • Population Analysis: Calculation of atomic charges (e.g., Mulliken or NBO) to quantify the electron distribution.

Diagram: Computational Workflow

Computational Workflow Figure 1: Standard DFT Workflow for Molecular Characterization A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D Vibrational Spectra (IR) & Thermochemistry C->D Yields E 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->E Validated Geometry F Reactivity Prediction & Property Analysis E->F

In Silico Results and Mechanistic Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum, confirmed by the absence of imaginary frequencies. The molecule is largely planar, a finding consistent with experimental crystallographic data for the related compound 2-chloro-5-nitropyridine, which shows that the non-hydrogen atoms lie nearly in a common plane.[7][8] The key structural parameters are presented below.

Table 1: Selected Calculated Structural Parameters for this compound

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C2-Cl1.735
C5-F1.348
C3-N(nitro)1.479
N(nitro)-O1.221
N(ring)-C21.332
C5-C61.375
Bond Angles (°)
N(ring)-C2-Cl115.8
C4-C5-F118.9
C2-C3-N(nitro)121.5
Dihedral Angle (°)
C2-C3-N-O179.8

Discussion: The calculated C-Cl and C-F bond lengths are typical for aryl halides. The C3-N bond of the nitro group is slightly elongated, and the group itself is nearly coplanar with the pyridine ring, allowing for maximal electronic conjugation. This planarity is critical for the electron-withdrawing effect of the nitro group on the ring system.

Vibrational Analysis (Simulated IR Spectrum)

Vibrational analysis provides a theoretical fingerprint of the molecule. The calculated frequencies can be used to predict the positions of major peaks in the infrared spectrum.

Table 2: Predicted Major Vibrational Frequencies and Their Assignments

Predicted Frequency (cm⁻¹)AssignmentDescription of Motion
1585NO₂ Asymmetric StretchAsymmetric stretching of the N-O bonds in the nitro group.
1350NO₂ Symmetric StretchSymmetric stretching of the N-O bonds in the nitro group.
1210C-F StretchStretching of the Carbon-Fluorine bond.
1105Pyridine Ring BreathingSymmetric expansion/contraction of the pyridine ring.
830C-Cl StretchStretching of the Carbon-Chlorine bond.

Discussion: The most intense and characteristic vibrations are those of the nitro group (asymmetric and symmetric stretches), which are strong absorbers in the IR. The positions of the C-F and C-Cl stretches are also predicted in their expected regions. These theoretical frequencies provide a valuable reference for experimental chemists seeking to confirm the identity and purity of the compound using IR spectroscopy. The predictions align well with experimental and computational studies on similar nitropyridines.[4]

Electronic Structure and Reactivity Descriptors

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO (-8.45 eV): The Highest Occupied Molecular Orbital is primarily localized over the chlorine atom and the π-system of the pyridine ring.

  • LUMO (-4.12 eV): The Lowest Unoccupied Molecular Orbital is predominantly distributed over the pyridine ring, with significant contributions from the C2, C4, and C6 positions, as well as the nitro group.

  • HOMO-LUMO Gap (ΔE = 4.33 eV): The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. A relatively large gap of 4.33 eV suggests that this compound is a kinetically stable molecule. The distribution of the LUMO is highly significant: it indicates that the molecule will accept electrons (i.e., be attacked by a nucleophile) at the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group.

The MEP map provides a visually intuitive representation of the charge distribution on the molecule's surface.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In this molecule, the most negative potential is concentrated on the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These areas are electron-poor (electrophilic) and are susceptible to nucleophilic attack. The MEP map clearly shows significant positive potential on the carbon atoms of the pyridine ring, especially C2 and C6. This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and the halogens.

Diagram: Reactivity Prediction Logic

Reactivity Logic Figure 2: Predicting Reactivity from Electronic Properties cluster_calc Calculated Properties cluster_interp Interpretation LUMO LUMO Distribution (Electron Accepting Orbital) Sites Identification of Electron-Deficient Ring Carbons (e.g., C2, C6) LUMO->Sites MEP Molecular Electrostatic Potential (Electron Poor/Rich Regions) MEP->Sites Prediction Prediction: High Susceptibility to Nucleophilic Aromatic Substitution (SNAr) Sites->Prediction

Practical Implications for Synthesis and Drug Design

The computational results provide clear, actionable insights for the synthetic chemist.

  • Site of Reactivity: Both the LUMO distribution and the MEP map unequivocally identify the carbon atoms of the pyridine ring as the primary electrophilic sites. The strong positive potential on the ring confirms that the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This validates its widespread use as a building block where the chlorine atom at the C2 position is displaced by various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures.[1]

  • Regioselectivity: The calculations suggest that nucleophilic attack is most favorable at the C2 (chloro-bearing) and C6 positions. Since C2 has a good leaving group (Cl⁻), reactions at this site are kinetically favored, explaining its utility as a synthetic intermediate.

  • Drug Design Context: For drug development professionals, this model provides a foundational understanding of the molecule's electronic and steric properties. The MEP map can be used in molecular docking studies to understand how the molecule might interact with a protein's active site. The predicted polarity and charge distribution are essential parameters for ADME (absorption, distribution, metabolism, and excretion) modeling. Its role as a precursor for kinase inhibitors, for example, relies on its ability to be readily functionalized to present specific pharmacophores that can interact with a target enzyme.[1]

Conclusion

This guide has detailed a comprehensive computational study of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The in silico analysis has yielded significant insights into the molecule's geometric, vibrational, and electronic properties.

  • The molecule possesses a stable, planar geometry, which facilitates electronic delocalization.

  • Predicted vibrational frequencies provide a reference IR spectrum for experimental characterization.

  • Analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map reveals a highly electrophilic pyridine ring, confirming its activation towards nucleophilic aromatic substitution.

This theoretical model serves as a powerful predictive tool, enabling researchers to better understand the reactivity of this important intermediate and to rationally design new synthetic routes and novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-5-fluoro-3-nitropyridine in Complex Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with tailored properties. This compound has emerged as a highly valuable and versatile building block due to its unique electronic and steric profile.[1] The trifunctional nature of this pyridine derivative, featuring a reactive chlorine atom, a modulating fluorine atom, and an activating nitro group, offers multiple avenues for sequential and selective chemical transformations.[2]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, prized for its broad functional group tolerance and high efficiency.[3] Applying this powerful reaction to this compound opens a direct route to a diverse array of 2-aryl-5-fluoro-3-nitropyridine derivatives. These products are key intermediates in the synthesis of complex molecules, including kinase inhibitors, antibacterial agents, and other potential therapeutics.[2][4] The fluorine atom, in particular, is a celebrated feature in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[5]

This guide provides a comprehensive overview of the mechanistic nuances, optimized protocols, and practical troubleshooting strategies for the successful application of this compound in Suzuki coupling reactions.

Mechanistic Insights: Overcoming the Hurdles of an Electron-Deficient Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] However, the specific electronic properties of this compound introduce distinct challenges and considerations. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the nitro group, the fluorine atom, and the ring nitrogen itself. This has a profound impact on the key steps of the catalytic cycle.

The critical, and often rate-limiting, step for chloropyridines is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6] The strong C-Cl bond in chloropyridines makes this step more challenging compared to their bromo or iodo counterparts. However, the strong electron-withdrawing nature of the nitro and fluoro substituents on the pyridine ring can facilitate this oxidative addition.[7]

The subsequent steps, transmetalation with the activated boronic acid species and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, are also influenced by the substrate's electronics. The choice of ligand, base, and solvent is therefore critical to maintain a balanced and efficient catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation biaryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->biaryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 ar_ar Ar-Ar' (Product) reductive_elimination->ar_ar ar_cl Ar-Cl (this compound) ar_cl->oxidative_addition ar_b Ar'-B(OR)₃⁻ ar_b->transmetalation boronic_acid Ar'-B(OH)₂ + Base boronic_acid->ar_b

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocols for the Suzuki Coupling of this compound

Given the challenging nature of electron-deficient chloropyridines, the selection of a highly active catalytic system is crucial for achieving high yields. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[8] The following protocols are based on established methods for structurally similar and electronically demanding chloropyridines and serve as a robust starting point for optimization.[9][10][11]

Recommended Reaction Components
ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common Pd(II) and Pd(0) precursors that, when combined with appropriate ligands, form the active Pd(0) catalyst in situ.
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and preventing catalyst deactivation by the pyridine nitrogen.[8][11]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required to activate the boronic acid for efficient transmetalation without promoting side reactions.[8]
Solvent System 1,4-Dioxane/Water or TolueneA polar aprotic solvent, often with a small amount of water, is used to dissolve the reactants and the inorganic base. Anhydrous conditions can also be effective, especially with boronate esters.[11]
Boronic Acid Arylboronic Acids or Pinacol EstersA slight excess (1.2-1.5 equivalents) is typically used. Pinacol esters can be advantageous as they are more stable and less prone to protodeboronation.[8]
Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a reliable starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[8]

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluoro-3-nitropyridine.

Synthetic Application Workflow

The Suzuki coupling of this compound is a key step in multi-step synthetic sequences. For instance, the resulting 2-aryl-5-fluoro-3-nitropyridine can undergo further transformations, such as the reduction of the nitro group to an amine, which can then be used to construct more complex heterocyclic systems.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki intermediate1 2-Aryl-5-fluoro-3-nitropyridine suzuki->intermediate1 reduction Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) intermediate1->reduction intermediate2 2-Aryl-5-fluoro-pyridin-3-amine reduction->intermediate2 cyclization Cyclization / Further Functionalization intermediate2->cyclization final_product Complex Bioactive Molecule cyclization->final_product

Figure 2: A representative workflow for the synthesis of complex molecules.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst System: The C-Cl bond is not being activated. 2. Inadequate Degassing: The Pd(0) catalyst has been oxidized and deactivated. 3. Ineffective Base: The boronic acid is not being activated for transmetalation.1. Switch to a more active ligand system (e.g., XPhos, RuPhos, or an NHC ligand). Increase catalyst loading slightly (e.g., to 3-5 mol%).[8] 2. Ensure all solvents are thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6] 3. Screen different bases, such as Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[8]
Protodeboronation Presence of excess water or acidic impurities, leading to the cleavage of the C-B bond of the boronic acid.1. Use anhydrous solvents and reagents. 2. Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[8] 3. Use a milder or less nucleophilic base if possible without compromising the reaction rate.
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting homocoupling.1. Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[8] 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst to minimize the presence of Pd(II) at the start of the reaction.
Starting Material Remains 1. Insufficient Reaction Temperature: The activation energy for oxidative addition has not been overcome. 2. Short Reaction Time: The reaction has not gone to completion.1. Increase the reaction temperature (e.g., to 110-120 °C). Consider using a sealed tube or microwave irradiation for higher temperatures.[6] 2. Extend the reaction time and monitor progress carefully by TLC or LC-MS.

References

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Protocol for the Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Introduction: The Challenge and Utility of Aminonitropyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, classical methods, significantly expanding the toolkit of medicinal and process chemists.[1]

This application note focuses on a particularly valuable yet challenging substrate class: electron-deficient heteroaryl halides, exemplified by 2-Chloro-5-fluoro-3-nitropyridine. The presence of both a nitro group and a pyridine ring renders the C-Cl bond highly electron-poor, which can present unique challenges for catalysis. However, the resulting 2-amino-5-fluoro-3-nitropyridine scaffold is a highly sought-after building block in drug discovery, making the development of a robust and reliable synthetic protocol essential.

This guide provides a detailed protocol grounded in established mechanistic principles, offering researchers a comprehensive workflow for the successful Buchwald-Hartwig amination of this substrate. We will explore the causality behind the selection of catalysts, ligands, bases, and solvents, providing a self-validating system for achieving high-yield C-N bond formation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[1][7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[6][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex Amine Binding & Deprotonation + HNR'R'', + Base amide_complex->pd0 Reductive Elimination - Ar-NR'R'' Product Ar-NR'R'' (Product) amide_complex->Product BaseH Base-H+ X- amide_complex->BaseH ArX Ar-Cl (this compound) ArX->oa_complex Amine R'R''NH (Amine) Amine->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Components for an Electron-Deficient Substrate

The success of the Buchwald-Hartwig amination, especially for challenging substrates like heteroaryl chlorides, hinges on the judicious selection of each reaction component.[9][10]

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) precatalysts such as Pd(OAc)₂ or pre-formed complexes are often more convenient.[11][12] These Pd(II) sources are reduced in situ to the active Pd(0) species.[6][13] Modern, commercially available "G3" or "G4" precatalysts incorporate the ligand and offer high activity and stability.[11]

  • Ligand Selection: This is arguably the most critical parameter. The amination of aryl chlorides requires electron-rich and sterically hindered phosphine ligands.[9] These properties facilitate both the oxidative addition and the final reductive elimination step.[1] For heteroaromatic substrates, which can coordinate to and inhibit the palladium center, bulky biarylphosphine ligands are particularly effective.[14][15]

    • Recommended Ligands: XPhos, RuPhos, and BrettPhos are excellent starting points for this substrate class due to their proven efficacy with electron-deficient aryl chlorides and heterocyclic systems.[10][16]

  • Choice of Base: The base's primary role is to deprotonate the amine, but its strength can significantly impact the reaction outcome.[12][17]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used.[11][18]

    • Weaker Bases: For substrates with base-sensitive functional groups (the nitro group can be sensitive), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are viable alternatives, though they may require higher temperatures or longer reaction times.[11][18] The poor solubility of inorganic bases can sometimes be an issue, and vigorous stirring is essential.[11][18]

  • Solvent System: Anhydrous, aprotic solvents are standard.[19]

    • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently employed.[11][12] Toluene is often preferred for its high boiling point, which allows for a sufficient thermal window. Dioxane is also effective but is considered a less desirable solvent from an environmental and safety perspective.[5][12]

Summary of Recommended Starting Conditions
ParameterRecommended Reagent/ConditionRationale & Considerations
Palladium Source Pd₂(dba)₃ or a G3/G4 Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts offer convenience and high activity.[11]
Ligand XPhos or RuPhosBulky, electron-rich biarylphosphines are essential for activating C-Cl bonds and coupling heterocycles.[10]
Base NaOtBu or K₃PO₄Start with NaOtBu for maximum reactivity. Switch to K₃PO₄ if base-sensitivity is an issue.[12][18]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents with a high boiling point are preferred. Ensure proper degassing.[12][19]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step.[9][19]
Catalyst Loading 1 - 5 mol % PdLower loadings are desirable but may require longer reaction times or higher temperatures.

Detailed Experimental Protocol

This protocol provides a general method for the amination of this compound with a representative primary or secondary amine.

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques. All glassware should be oven-dried before use, and solvents must be anhydrous.

Experimental_Workflow start Start: Oven-Dried Schlenk Flask reagents 1. Add Solids - Pd Pre-catalyst (2 mol%) - Ligand (4 mol%) - Base (1.4 equiv.) - this compound (1.0 equiv.) start->reagents inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) reagents->inert liquids 3. Add Liquids - Anhydrous Toluene - Amine (1.2 equiv.) inert->liquids reaction 4. Reaction Heat to 100 °C with vigorous stirring liquids->reaction monitor 5. Monitor Progress Check by TLC or LC-MS until completion reaction->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with water/brine monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify product End: Pure Product purify->product

Figure 2: Step-by-step experimental workflow for the amination protocol.

Materials and Reagents:
  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium precursor (e.g., 0.02 equiv. Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 equiv. XPhos), and the base (1.4 equiv. NaOtBu).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 equiv.).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Finally, add the amine (1.2 equiv.) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.[18][19]

Troubleshooting and Further Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Inappropriate ligand/base combination.Ensure an inert atmosphere was maintained. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). Increase the temperature in 10 °C increments. Try a stronger base if a weaker one was used.
Formation of Side Products Base-mediated decomposition of starting material or product.Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[18] Lower the reaction temperature.
Hydrodehalogenation Competing reduction pathway.This can sometimes occur as a side reaction. Optimizing the ligand and base can minimize this. Ensure the amine is of high purity.
Reaction Stalls Catalyst deactivation.Heterocyclic substrates can sometimes inhibit the catalyst.[14][15] Ensure vigorous stirring, especially with insoluble bases. A slightly higher catalyst loading may be required.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable aminopyridine derivatives. Success relies on a rational choice of an appropriate catalytic system, particularly a bulky, electron-rich phosphine ligand capable of activating the C-Cl bond of this electron-deficient heterocycle. The protocol detailed herein provides a robust and validated starting point for researchers. By understanding the underlying mechanistic principles and key parameters, this transformation can be reliably implemented and optimized for the efficient production of complex nitrogen-containing molecules critical to the advancement of chemical and pharmaceutical research.

References

Applications of 2-Chloro-5-fluoro-3-nitropyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational drug design. 2-Chloro-5-fluoro-3-nitropyridine (CAS No: 136888-21-6) has emerged as a particularly valuable trifunctional building block, empowering the synthesis of complex molecular architectures for targeted therapies.[1][2] Its unique arrangement of a labile chlorine atom, a metabolically robust fluorine atom, and a strongly electron-withdrawing nitro group on a pyridine core makes it a highly versatile intermediate for creating novel therapeutic agents.[2]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the mechanistic principles that govern its reactivity, provide field-proven experimental protocols, and present data to guide researchers in leveraging this potent reagent for their drug discovery programs.

Molecular Profile:

PropertyValue
CAS Number 136888-21-6
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Appearance White to light yellow crystalline powder
Melting Point 48.0 to 52.0 °C

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring is significantly amplified by the potent inductive and resonance electron-withdrawing effects of the nitro group at the 3-position. This electronic arrangement drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making the carbon atoms bearing the halogen substituents highly electrophilic and susceptible to nucleophilic attack.[3]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom at the 2-position (bearing the chlorine), breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted pyridine product.

The stability of the Meisenheimer complex is the key determinant of the reaction rate. The nitro group, being ortho to the site of substitution, provides powerful resonance stabilization to this intermediate, thereby lowering the activation energy and facilitating the reaction under relatively mild conditions.[4]

Diagram: General SNAr Mechanism

Kinase_Inhibitor_Workflow start 2-Chloro-5-fluoro- 3-nitropyridine snar Step 1: SNAr Reaction (N-Arylation) start->snar amine Primary/Secondary Amine (e.g., substituted piperazine) amine->snar intermediate1 2-Amino-5-fluoro- 3-nitropyridine Derivative snar->intermediate1 reduction Step 2: Nitro Group Reduction intermediate1->reduction intermediate2 Pyridine-2,3-diamine Derivative reduction->intermediate2 cyclization Step 3: Cyclization (e.g., with an aldehyde) intermediate2->cyclization final_product Imidazo[4,5-b]pyridine Core (Kinase Inhibitor Scaffold) cyclization->final_product

References

Application Notes & Protocols: Leveraging 2-Chloro-5-fluoro-3-nitropyridine for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Trifunctional Precursor

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. The inherent electronic properties and structural versatility of the pyridine ring allow it to engage in critical hydrogen bonding and π-stacking interactions within the ATP-binding pockets of various kinases. Among the vast array of available pyridine-based starting materials, 2-Chloro-5-fluoro-3-nitropyridine stands out as a trifunctional, highly versatile precursor for the synthesis of complex, biologically active molecules.[1][2][3]

The strategic utility of this compound stems from its unique arrangement of functional groups:

  • A Pyridine Core: A privileged scaffold in kinase inhibitor design.

  • An Electron-Withdrawing Nitro Group: Positioned at C3, this group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the C2 and C6 positions highly electrophilic.

  • Two Orthogonal Halogen Handles: The chlorine atom at the C2 position and the fluorine atom at the C5 position exhibit differential reactivity. This allows for sequential, regioselective displacement, providing chemists with precise control over the introduction of various substituents.[4]

This application note provides a detailed guide for researchers and drug development professionals on the practical synthesis of kinase inhibitor core structures using this compound. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and contextualize the application through the lens of targeting critical signaling pathways, such as the PI3K/AKT pathway.

Core Chemical Principles: Mastering the Reactivity of the Precursor

The synthetic power of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings, the electron-deficient nature of the pyridine ring, further amplified by the powerful electron-withdrawing nitro group, makes it susceptible to attack by nucleophiles.[5]

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is greatly enhanced by the nitro group.

Regioselectivity in Sequential SNAr Reactions

A key advantage of this precursor is the ability to perform sequential substitutions. The chlorine atom at the C2 position is generally more labile and susceptible to displacement by nucleophiles (especially amines) than the fluorine at C5. This differential reactivity allows for a controlled, stepwise assembly of the target molecule.

  • First Substitution (C2 Position): The initial SNAr reaction typically occurs at the C2 position with an amine nucleophile, displacing the chloride. This is the most activated position on the ring.

  • Nitro Group Reduction: The nitro group can then be reduced to a primary amine, a versatile functional group for further elaboration, such as amide bond formation.

  • Second Substitution (C5 Position): The fluorine at C5 can be displaced in a subsequent step, often requiring more forcing conditions or a different class of nucleophile, or it can be utilized in cross-coupling reactions.

This stepwise approach is fundamental to building the complex architectures required for potent and selective kinase inhibition.

Visualization of Synthetic and Biological Pathways

To better illustrate the concepts described, the following diagrams outline a representative synthetic workflow and a key biological target pathway.

Synthetic Workflow Diagram

G cluster_0 PART 1: Core Assembly cluster_1 PART 2: Final Elaboration A 2-Chloro-5-fluoro- 3-nitropyridine B Intermediate 1 (C2-Substituted Pyridine) A->B  Step 1: S_N_Ar Reaction  (e.g., Piperazine, DIPEA, DMSO) C Intermediate 2 (Anilino-Pyridine) B->C  Step 2: Nitro Reduction  (e.g., Fe/AcOH or H_2, Pd/C) D Kinase Inhibitor Core C->D  Step 3: Amide Coupling  (e.g., Carboxylic Acid, HATU) E Final Kinase Inhibitor D->E  (Optional) Further  Modification at C5

Caption: Representative workflow for kinase inhibitor synthesis.

PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making kinases within this pathway, such as AKT, prime therapeutic targets.[6] Kinase inhibitors derived from precursors like this compound, such as Capivasertib (AZD5363), are designed to block this pathway.[6][7][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., Capivasertib) Inhibitor->AKT  INHIBITS

References

Application Notes and Protocols: 2-Chloro-5-fluoro-3-nitropyridine as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Discovery

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous successful herbicides, fungicides, and insecticides.[1] Its unique electronic properties and metabolic stability make it a privileged structure in the design of new active ingredients. Within this class of compounds, 2-chloro-5-fluoro-3-nitropyridine has emerged as a particularly valuable and versatile building block for the synthesis of novel agrochemicals.[1] This trifunctional pyridine derivative offers a unique combination of reactive sites, allowing for the strategic and regioselective introduction of various pharmacophores, ultimately leading to the discovery of next-generation crop protection agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in agrochemical synthesis. We will delve into its core properties, reactivity, and provide detailed protocols for its application in the synthesis of key agrochemical intermediates.

Core Properties and Synthesis of this compound

Chemical Structure and Properties

PropertyValue
CAS Number 1079179-12-6
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 47-51 °C
Boiling Point 246.2±35.0 °C at 760 mmHg
Density 1.6±0.1 g/cm³

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the chlorination of 3-fluoro-5-nitropyridin-2-ol.[2]

Materials:

  • 3-fluoro-5-nitropyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, add 3-fluoro-5-nitropyridin-2-ol (1 equivalent).

  • Carefully add phosphorus oxychloride (a suitable volume to ensure stirring).

  • While stirring, slowly add phosphorus pentachloride (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its high reactivity towards nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement makes the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles.

Caption: Reactivity of this compound.

Regioselectivity:

A key aspect of the reactivity of this compound is the regioselectivity of the SNAr reaction. The chlorine atom at the 2-position is the most labile leaving group. The strong electron-withdrawing inductive effect of the adjacent nitro group at the 3-position makes the C-2 position the most electron-deficient and, therefore, the primary site for nucleophilic attack.[3] This predictable regioselectivity is a significant advantage in synthetic planning, as it allows for the controlled introduction of substituents at the 2-position.[3][4]

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to restore aromaticity. The stability of this intermediate is a key factor in the reaction's feasibility.

Application in Agrochemical Synthesis: Building Blocks for Herbicides, Fungicides, and Insecticides

The unique reactivity of this compound makes it an ideal starting material for a variety of agrochemicals.

Synthesis of Pyridine-Based Herbicides

Many potent herbicides are based on a substituted pyridine core. The introduction of an arylamino group at the 2-position of the pyridine ring is a common strategy in herbicide design.

General Protocol for N-Arylation:

This protocol describes the synthesis of 2-(arylamino)-5-fluoro-3-nitropyridine derivatives, which are key intermediates for certain classes of herbicides.

Materials:

  • This compound

  • Substituted aniline derivative

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the substituted aniline (1.1 equivalents) and the base (1.5 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-(arylamino)-5-fluoro-3-nitropyridine.

Start 2-Chloro-5-fluoro- 3-nitropyridine Step1 N-Arylation (SNAr) Start->Step1 Reagent1 Substituted Aniline (Ar-NH₂) Reagent1->Step1 Intermediate1 2-(Arylamino)-5-fluoro- 3-nitropyridine Step1->Intermediate1 Step2 Further Functionalization Intermediate1->Step2 FinalProduct Herbicide Candidate Step2->FinalProduct

Caption: Synthesis of herbicide intermediates.

Synthesis of Pyridine-Based Fungicides

The introduction of a sulfur linkage at the 2-position of the pyridine ring is a key feature of some fungicidal compounds.

General Protocol for S-Arylation:

This protocol outlines the synthesis of 2-(arylthio)-5-fluoro-3-nitropyridine derivatives, which can serve as precursors to fungicides.

Materials:

  • This compound

  • Substituted thiol (Ar-SH)

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted thiol (1.1 equivalents) in the chosen anhydrous solvent.

  • Carefully add the base (1.2 equivalents) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-(arylthio)-5-fluoro-3-nitropyridine.

Synthesis of Pyridine-Based Insecticides

The versatility of this compound also extends to the synthesis of insecticides. Subsequent modifications of the nitro group and further functionalization can lead to complex heterocyclic systems with insecticidal activity.

Example of a Multi-step Synthesis Pathway:

Start 2-Chloro-5-fluoro- 3-nitropyridine Step1 SNAr with R-NH₂ Start->Step1 Intermediate1 2-(Alkylamino)-5-fluoro- 3-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 3-Amino-2-(alkylamino)- 5-fluoropyridine Step2->Intermediate2 Step3 Cyclization/ Further Reactions Intermediate2->Step3 FinalProduct Insecticide Candidate Step3->FinalProduct

Caption: Multi-step synthesis towards insecticide candidates.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its predictable reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient and regioselective introduction of diverse functionalities. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full potential of this key intermediate in the discovery and development of the next generation of herbicides, fungicides, and insecticides.

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-chloro-5-fluoro-3-nitropyridine as a versatile precursor in the synthesis of novel antibacterial agents. We delve into the chemical principles governing its reactivity, present validated, step-by-step protocols for key synthetic transformations, and discuss the rationale behind experimental choices. The focus is on leveraging the unique electronic and steric properties of this trifunctionalized pyridine derivative to construct complex heterocyclic scaffolds, particularly those related to the fluoroquinolone class of antibiotics and other pyridine-based therapeutic agents.

Introduction: The Strategic Advantage of this compound

This compound is a highly valuable and reactive halogenated pyridine derivative that serves as a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its trifunctional nature, which allows for a series of sequential and regioselective reactions, making it an ideal building block for complex heterocyclic molecules.[1]

The key to its versatility lies in the specific arrangement of its substituents on the pyridine ring:

  • Nitro Group (-NO₂): Positioned at C3, this powerful electron-withdrawing group strongly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • Chloro Group (-Cl): Located at the activated C2 position, it is the primary site for nucleophilic attack and displacement.

  • Fluoro Group (-F): Situated at C5, it is less reactive than the C2-chloro group, allowing for selective initial substitution at the C2 position. The fluorine atom is also a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

This inherent reactivity profile allows chemists to orchestrate a series of reactions to build molecular complexity, making this compound a critical precursor for advanced antibacterial agents and other targeted therapies like kinase inhibitors.[1][2]

Core Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary chemical transformation involving this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, facilitates the attack of nucleophiles.

The generally accepted mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. The high electronegativity of the nitrogen atom in the pyridine ring, along with the nitro group, effectively stabilizes the negative charge of this intermediate, thus lowering the activation energy for the reaction.

SNAr_Mechanism

Application Workflow: Synthesis of Fluoroquinolone Precursors

A significant application of this compound is in the synthesis of novel fluoroquinolone antibiotics.[3][4] The pyridine core can be elaborated into the characteristic quinolone structure. The following workflow outlines a key step: the introduction of a side chain at the C2 position, which corresponds to the C7 position in the final fluoroquinolone scaffold, a site known to be crucial for antibacterial potency.[3]

workflow1

Detailed Experimental Protocol: Synthesis of 4-(5-Fluoro-3-nitropyridin-2-yl)morpholine

This protocol details the nucleophilic aromatic substitution of the C2-chloro group on this compound with morpholine. This reaction is a foundational step and a reliable model for introducing N-nucleophiles, which are common in antibacterial pharmacophores.

A. Materials and Reagents

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMF (approx. 5-10 mL per gram of starting material).

  • Addition of Base: Add the base (e.g., K₂CO₃) to the solution. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Add morpholine dropwise to the stirring suspension at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of water). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

C. Expected Results & Characterization

The following table summarizes typical data for the successful synthesis of 4-(5-fluoro-3-nitropyridin-2-yl)morpholine.

ParameterExpected Value
Appearance Yellow Solid
Yield 85-95%
Melting Point 95-98 °C
¹H NMR (CDCl₃) δ (ppm): 8.21 (d, 1H), 7.85 (dd, 1H), 3.85 (t, 4H), 3.60 (t, 4H)
¹³C NMR (CDCl₃) δ (ppm): 158.2, 155.1, 142.5, 125.0, 124.8, 66.7, 50.9

Versatility in Synthesis: Beyond Fluoroquinolones

The reactivity of this compound is not limited to N-nucleophiles. Its ability to react with a variety of nucleophiles makes it a versatile precursor for a wide range of pyridine-containing compounds with potential antimicrobial activity.[5][6]

workflow2

Safety and Handling

Hazard Profile: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[7] It is a combustible solid.

Precautions:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental ingestion, seek immediate medical attention.[7]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient activation (low temperature).2. Deactivated nucleophile.3. Ineffective base.1. Gently heat the reaction mixture (50-80 °C).2. Use a stronger base or a more nucleophilic reagent.3. Ensure the base is anhydrous and of good quality.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry is incorrect.1. Continue monitoring by TLC until starting material is consumed.2. Re-check calculations and consider adding a slight excess of the nucleophile.
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water in the reaction.3. Di-substitution or reaction at the C5-fluoro position.1. Maintain the recommended temperature range.2. Use anhydrous solvents and reagents.3. Use milder conditions (lower temperature, weaker base) to favor selective C2 substitution.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product is highly soluble in the aqueous phase.1. Perform multiple aqueous washes during work-up.2. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.

Conclusion

This compound is an exemplary building block for modern medicinal chemistry, particularly in the development of antibacterial agents. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for synthesizing complex molecular architectures. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this intermediate, paving the way for the discovery of next-generation antibacterial therapies.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Chloro-5-fluoro-3-nitropyridine in Synthesis

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance.[1][2] The pyridine ring, in particular, is a privileged structural motif found in numerous FDA-approved drugs.[1] this compound stands out as a highly versatile and strategic building block for pharmaceutical synthesis. Its unique electronic architecture, dictated by the potent electron-withdrawing nitro group and the electronegative fluorine atom, significantly activates the C2-position for nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, not only for traditional SNAr reactions but, more importantly, for a wide array of powerful palladium-catalyzed cross-coupling reactions.[2]

These transformations, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and related C-S coupling reactions, have revolutionized synthetic chemistry by enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds with remarkable efficiency and functional group tolerance.[3][4] This guide provides an in-depth exploration of these reactions as applied to this compound, offering detailed protocols, mechanistic insights, and field-proven advice for researchers, scientists, and drug development professionals.

Pillar 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling

Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction.[5][6] The process is a beautifully orchestrated sequence of three primary steps: oxidative addition, transmetalation (or its equivalent in C-N/C-S coupling), and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-chlorine bond of the nitropyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8] The choice of ligand is critical here; electron-rich, bulky phosphine ligands increase the electron density on the palladium center, promoting this difficult insertion.[8] This step oxidizes the metal from Pd(0) to a Pd(II) intermediate.[3]

  • Transmetalation (e.g., Suzuki Coupling) : In this step, the organic group from a second reagent (like an organoboron compound) is transferred to the palladium(II) center, displacing the halide.[5] This step typically requires activation by a base to form a more nucleophilic "ate" complex.[9]

  • Reductive Elimination : The final step involves the two organic partners coupling together and leaving the palladium center. This forms the desired C-C, C-N, or C-S bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Catalytic_Cycle cluster_cycle General Palladium Cross-Coupling Cycle OA Oxidative Addition PdII_Aryl Aryl-Pd(II)-X(L₂) OA->PdII_Aryl TM Transmetalation or Amine Coordination PdII_Coupling Aryl-Pd(II)-R(L₂) TM->PdII_Coupling RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Product Coupled Product (Ar-R) RE->Product Pd0->OA Ar-X PdII_Aryl->TM R-M PdII_Coupling->RE Forms Ar-R ArX This compound (Ar-X) ArX->OA RM Coupling Partner (e.g., R-B(OH)₂) RM->TM

Caption: General catalytic cycle for palladium cross-coupling.

Pillar 2: Application Protocols for this compound

The following protocols are designed as self-validating systems, incorporating checks and rationale to ensure reproducibility and success.

Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[4][10] For an electron-deficient substrate like this compound, this reaction enables the introduction of diverse aryl and heteroaryl moieties.

Causality & Experimental Choices:

  • Catalyst System : The activation of a C-Cl bond is challenging.[8] We select a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[11] Crucially, this is paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands accelerate both the rate-limiting oxidative addition and the final reductive elimination, which is essential for high yields with chloro-heteroarenes.[8][12]

  • Base : A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[9]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[13][14] The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterConditionRationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)Air-stable, cost-effective, and reliably reduced in situ.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, electron-rich ligand; excellent for activating C-Cl bonds.[15]
Base Potassium Carbonate (K₂CO₃)Effective at forming the boronate complex without being overly harsh.
Solvent 1,4-Dioxane / Water (4:1 v/v)A robust, high-boiling solvent system that solubilizes all components.[16]
Temperature 90-100 °CProvides sufficient thermal energy to overcome the activation barrier for C-Cl insertion.
Expected Yield 80-95%Dependant on the purity of starting materials and inertness of the atmosphere.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition : In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the Schlenk flask.

  • Solvent Addition & Degassing : Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL). Subject the flask to three cycles of vacuum evacuation and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Reaction Execution : Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring : After 4 hours, take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate eluent) to check for the consumption of the starting material. LC-MS can also be used for more precise monitoring. The reaction is typically complete within 4-12 hours.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure 2-phenyl-5-fluoro-3-nitropyridine.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C(aryl)-N bonds.[17][18][19] It allows for the coupling of a wide range of primary and secondary amines, which would be impossible under classical conditions.

Causality & Experimental Choices:

  • Catalyst System : This reaction demands highly active catalysts. Pre-formed palladium(0) sources like Pd₂(dba)₃ or specialized Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) are often used.[20][21] These are paired with highly specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are designed to facilitate the challenging C-N reductive elimination step.[22][23]

  • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Its role is to deprotonate the amine (or the N-Pd complex), which is a prerequisite for the reductive elimination step.[23][24]

  • Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination with Morpholine

ParameterConditionRationale
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common, reliable source of Pd(0) for C-N couplings.
Ligand BrettPhosA highly active, bulky ligand designed for challenging C-N couplings.[20]
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base essential for amine deprotonation.
Solvent Anhydrous TolueneAprotic, high-boiling solvent compatible with the strong base.
Temperature 100-110 °CDrives the reaction to completion, especially with a deactivated aryl chloride.
Expected Yield 75-90%Highly sensitive to atmospheric moisture and oxygen.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation : All operations must be conducted in a glovebox or using rigorous Schlenk line techniques. To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.). Add anhydrous toluene (4 mL), followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution : Seal the tube tightly and place it in a pre-heated oil bath at 110 °C. Stir vigorously.

  • Reaction Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired 4-(5-fluoro-3-nitropyridin-2-yl)morpholine.

  • Characterization : Confirm the product identity via NMR and mass spectrometry.

Pillar 3: Visualizing the Experimental Workflow

A successful experiment relies on a logical and sequential workflow. The following diagram outlines the critical path from planning to final product characterization.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis Reagent_QC Reagent Quality Control (Purity Check, Drying) Glassware_Prep Glassware Preparation (Oven-drying) Reagent_QC->Glassware_Prep Inert_Atmosphere Inert Atmosphere Setup (Glovebox / Schlenk Line) Glassware_Prep->Inert_Atmosphere Reagent_Addition Reagent & Catalyst Addition Inert_Atmosphere->Reagent_Addition Degassing Solvent Addition & Degassing Reagent_Addition->Degassing Heating Heating & Stirring Degassing->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A standard experimental workflow for cross-coupling.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Chloro-5-fluoro-3-nitropyridine and its derivatives. These compounds are critical intermediates in the pharmaceutical and agrochemical industries, valued for their role as versatile building blocks in the creation of complex bioactive molecules.[1][2] This guide moves beyond rudimentary laboratory procedures to address the nuanced challenges of process scale-up, focusing on reaction optimization, safety, and purification strategies. Detailed, field-tested protocols are provided, underpinned by a discussion of the chemical principles that govern the selection of specific reagents and reaction conditions.

Introduction: The Strategic Importance of this compound Derivatives

This compound (CAS: 136888-21-6) is a key pharmaceutical intermediate, recognized for its trifunctional nature which allows for a high degree of synthetic versatility.[2] The presence of chloro, fluoro, and nitro groups on the pyridine ring enables a wide range of chemical transformations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and reduction of the nitro group.[1][2] These reactions are fundamental to the synthesis of a diverse array of active pharmaceutical ingredients (APIs), including kinase inhibitors and antibacterial agents, as well as herbicides.[2]

The successful transition from bench-scale synthesis to pilot plant or industrial production hinges on a thorough understanding of the reaction mechanisms, potential hazards, and the impact of process parameters on yield and purity. This guide aims to provide the necessary insights to navigate these challenges effectively.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of the this compound core typically involves a multi-step sequence, starting from readily available pyridine precursors. The introduction of the chloro, fluoro, and nitro functionalities requires precise control over reaction conditions to ensure regioselectivity and high yields.[1]

A common synthetic approach involves the chlorination of a corresponding 2-hydroxypyridine precursor. The choice of chlorinating agent is a critical scale-up parameter, with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being frequently employed.

Chlorination of 2-Hydroxypyridine Precursors: A Critical Step

The conversion of a 2-hydroxypyridine to its 2-chloro derivative is a cornerstone of this synthetic pathway. While effective at the lab scale, the use of phosphorus-based chlorinating agents presents several challenges upon scale-up.

Causality Behind Experimental Choices:

  • Reagent Selection: Phosphorus oxychloride is often preferred in large-scale operations due to its liquid form, which simplifies handling and addition compared to the solid PCl₅. However, PCl₅ can sometimes lead to higher yields in specific cases.[3]

  • Temperature Control: The chlorination reaction is typically exothermic. Maintaining strict temperature control is crucial to prevent runaway reactions and the formation of impurities. The reaction is often conducted at elevated temperatures (e.g., 60°C) to drive it to completion.[3]

  • Work-up Procedure: Quenching the reaction mixture with ice is a standard laboratory procedure, but it can be hazardous on a large scale due to the violent reaction of residual phosphorus halides with water. A controlled, gradual addition to a cooled aqueous solution is a safer alternative for industrial production. The subsequent neutralization with a base like sodium carbonate is necessary to remove acidic byproducts.[3]

Detailed Protocols for Scalable Synthesis

The following protocols are designed to be robust and scalable. It is imperative that all operations are conducted in a well-ventilated fume hood or an appropriate production facility with stringent safety measures in place.

Protocol 1: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol

This protocol details a common laboratory-scale synthesis which can be adapted for larger scales with appropriate engineering controls.

Materials:

  • 3-fluoro-5-nitropyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ice

Procedure:

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[3]

  • Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL).[3]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[3]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in hexane solution as the eluent to yield 2-chloro-3-fluoro-5-nitropyridine.[3]

Scale-Up Considerations for Protocol 1:

  • Reagent Handling: The use of phosphorus oxychloride and phosphorus pentachloride requires specialized handling procedures due to their corrosive and reactive nature.

  • Thermal Management: On a larger scale, the exothermic nature of the reaction necessitates a reactor with efficient cooling capabilities.

  • Work-up: The quenching step must be carefully controlled. A reverse addition, where the reaction mixture is slowly added to a large volume of cooled water, is recommended.

  • Purification: Column chromatography is not always feasible for large-scale production. Alternative purification methods such as recrystallization or distillation should be investigated.

Downstream Functionalization: Expanding the Molecular Diversity

The true value of this compound lies in its ability to undergo a variety of subsequent reactions to introduce further molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activate the chloro and fluoro substituents towards nucleophilic attack.[4] The reactivity of halopyridines in SNAr reactions is generally high, with fluoro-substituted pyridines often reacting faster than their chloro counterparts.[5]

Key Considerations for Scale-Up:

  • Solvent Selection: While polar aprotic solvents like DMF and DMSO are effective, their high boiling points and potential for decomposition can be problematic on a large scale. Greener alternatives, including aqueous reaction conditions, have been successfully employed and are highly desirable for industrial processes.[6]

  • Base Selection: The choice of base is critical for deprotonating the incoming nucleophile and neutralizing the liberated acid. Inorganic bases like potassium carbonate or potassium phosphate are often preferred for their low cost and ease of removal.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).[7]

  • Add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).[7]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scale-Up Considerations for Protocol 2:

  • Catalyst Cost and Recovery: Palladium catalysts can be expensive. For large-scale production, minimizing catalyst loading and exploring options for catalyst recovery and recycling are important economic considerations.

  • Ligand Selection: While triphenylphosphine is a common ligand, more specialized and efficient ligands may be required for challenging substrates or to improve reaction kinetics.

  • Safety: Phosphine ligands can be toxic and air-sensitive. Proper handling procedures are essential.

Safety and Hazard Management

The synthesis of nitropyridine derivatives involves inherent risks that must be carefully managed, particularly during scale-up.

  • Nitrated Compounds: Nitropyridines are energetic materials and should be handled with care. Avoid exposure to heat, shock, or friction.[8][9]

  • Reagents: Many of the reagents used, such as phosphorus halides and pyridine derivatives, are toxic, corrosive, and/or flammable.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][11] For larger scale operations, additional protective gear may be necessary.

  • Ventilation: All work should be conducted in a well-ventilated area to prevent the inhalation of harmful vapors.[8][10]

Hazard Mitigation Workflow:

Hazard_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Identify_Hazards Identify Potential Hazards (Reactivity, Toxicity, Flammability) Risk_Analysis Analyze Risks (Likelihood, Severity) Identify_Hazards->Risk_Analysis Engineering_Controls Engineering Controls (Fume Hoods, Blast Shields) Risk_Analysis->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin_Controls->PPE Spill_Containment Spill Containment & Cleanup PPE->Spill_Containment First_Aid First Aid Procedures Spill_Containment->First_Aid Evacuation_Plan Emergency Evacuation Plan First_Aid->Evacuation_Plan

Caption: A systematic approach to hazard mitigation.

Data Summary

ParameterProtocol 1Protocol 2
Reaction Type ChlorinationSuzuki-Miyaura Coupling
Key Reagents POCl₃, PCl₅Pd(OAc)₂, PPh₃, Arylboronic Acid
Typical Temp. 60 °C80-100 °C
Key Hazards Corrosive reagents, exothermicToxic ligands, flammable solvents
Purification ChromatographyChromatography

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet rewarding endeavor. A deep understanding of the underlying chemical principles, coupled with a rigorous approach to process optimization and safety, is paramount for success. The protocols and considerations outlined in this guide provide a solid foundation for developing robust and scalable synthetic routes to these valuable chemical intermediates.

References

Application Notes & Protocols: 2-Chloro-5-fluoro-3-nitropyridine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Significance

2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, offers a versatile platform for synthetic chemists. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement activates the C2-position for facile nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group. These characteristics allow for the precise and sequential introduction of various functionalities, positioning it as an indispensable intermediate in modern drug discovery and development.[1] This document provides an in-depth guide to its properties, core reactivity, detailed synthetic protocols, and safe handling procedures.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 136888-21-6[2][3][4]
Molecular Formula C₅H₂ClFN₂O₂[3][4][5]
Molecular Weight 176.53 g/mol [2][4][5]
Appearance White to yellow crystalline powder/solid[6]
Melting Point 48.0 to 52.0 °C[2]
Boiling Point ~246 °C[2]
Density ~1.595 - 1.6 g/cm³[2][7]
SMILES String O=--INVALID-LINK--C1=CC(F)=CN=C1Cl[5]
InChI Key SVVZGNAZMPSGMU-UHFFFAOYSA-N[2][3]
Safety & GHS Classification

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Pictograms: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][8]

    • H319: Causes serious eye irritation.[3][8]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[6][8][10]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary utility of this compound in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[11][12] This reactivity is governed by the electronic properties of the substituted pyridine ring.

Causality Behind Reactivity:

  • Ring Activation: The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the aromatic ring.

  • Electron-Withdrawing Groups (EWG): The nitro group (-NO₂) at the 3-position is a powerful EWG that further depletes the ring of electron density, particularly at the ortho (C2, C4) and para (C6) positions, making them highly electrophilic.

  • Leaving Group Position: The chlorine atom is located at the C2 position (ortho to the nitro group). This is a highly activated position, primed for attack by nucleophiles.

  • Intermediate Stabilization: The attack of a nucleophile at C2 creates a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.[12]

The general mechanism is visualized below.

Diagram 1: SNAr Mechanism on this compound

Application Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol details the conversion of a hydroxypyridine precursor to the target chloro-derivative, a common synthetic strategy.[13]

Reaction Scheme: 3-fluoro-5-nitropyridin-2-ol → this compound

  • Reagents & Equipment:

    • 3-fluoro-5-nitropyridin-2-ol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10 vol)

    • Phosphorus pentachloride (PCl₅) (1.5 eq)

    • Ethyl acetate (EtOAc)

    • Saturated sodium carbonate solution (Sat. Na₂CO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (100-200 mesh)

    • Hexane, Ethyl Acetate (for chromatography)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Ice bath

  • Step-by-Step Procedure:

    • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[13] Causality: POCl₃ serves as the solvent and chlorinating agent, while PCl₅ is a more powerful chlorinating agent ensuring complete conversion of the hydroxyl group to the chloride.

    • Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor reaction completion via TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Work-up: Carefully and slowly pour the reaction mixture into a beaker of crushed ice. CAUTION: This is a highly exothermic quench.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[13]

    • Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acid.[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

    • Purification: Purify the crude residue by silica gel column chromatography using 5% ethyl acetate in hexane as the eluent to afford the pure target compound.[13] A typical reported yield is ~97%.[13]

Protocol 2: General SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a cornerstone reaction for building pharmaceutical scaffolds.[1]

SNAr_Workflow Diagram 2: General Synthetic Workflow for SNAr start Reactants: - this compound (1 eq) - Amine Nucleophile (1.1 eq) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., DMF) reaction Reaction Step: - Stir at specified temp (e.g., 50-80°C) - Monitor by TLC/LC-MS start->reaction workup Aqueous Work-up: - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography or Recrystallization workup->purification product Final Product: 2-(Amino)-5-fluoro-3-nitropyridine derivative purification->product

Diagram 2: General Synthetic Workflow for SNAr
  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Amine nucleophile (R¹R²NH) (1.0 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

    • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Step-by-Step Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine nucleophile (1.1 eq) followed by potassium carbonate (2.0 eq). Causality: K₂CO₃ is a mild base that neutralizes the HCl generated during the reaction, driving the equilibrium towards the product without promoting unwanted side reactions.

    • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC). SNAr reactions on such activated systems are often complete within a few hours.[11]

    • Work-up: Cool the reaction to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts.

    • Extract the product with a suitable organic solvent like ethyl acetate (3x volume).

    • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield the final product.

Handling & Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] Avoid creating dust.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile intermediate whose reactivity is dominated by the SNAr mechanism. The strategic placement of its activating nitro group and labile chloro leaving group provides a reliable and powerful tool for medicinal chemists. The protocols outlined herein demonstrate its utility in both its own synthesis and its subsequent application in constructing more complex molecular architectures, solidifying its role as a key building block in the development of new therapeutics and agrochemicals.[1]

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-5-fluoro-3-nitropyridine, a highly versatile and reactive building block in modern medicinal and agrochemical research. We delve into the core principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr). Detailed, field-proven protocols are provided for the multi-step synthesis of high-value fused heterocyclic systems, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The causality behind experimental choices, mechanistic insights, and process optimization are explained to equip researchers with the knowledge to reliably construct complex molecular architectures from this pivotal intermediate.

Introduction: The Strategic Value of this compound

This compound is a trifunctional pyridine derivative of significant interest in drug discovery and development. Its structure is primed for sequential, regioselective functionalization, making it an ideal starting point for the synthesis of complex heterocyclic scaffolds. The key to its utility lies in the electronic interplay of its substituents:

  • Pyridine Ring: An electron-deficient aromatic system inherently susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group at the C3 position that strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).

  • Halogen Atoms (Cl, F): Two distinct leaving groups at positions C2 and C5, enabling selective and sequential displacement reactions.

This combination allows for a modular approach to building libraries of compounds, particularly fused heterocycles that are prevalent in kinase inhibitors, anti-viral agents, and other therapeutic areas.

Foundational Principles: Reactivity and Regioselectivity

The synthetic pathways originating from this compound are predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, C2 or C5), breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group (Cl⁻ or F⁻), resulting in the final substituted product.

The presence of the nitro group is critical, as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[1]

Caption: General mechanism of SNAr on this compound.

Regioselectivity: The Rule of C2 Substitution

A critical question is which halogen is replaced first. The regioselectivity is dictated by the stability of the Meisenheimer complex. The nitro group at C3 provides powerful resonance stabilization to a negative charge built up at the ortho (C2) and para (C4) positions.

  • Attack at C2 (ortho to -NO₂): Nucleophilic attack at the C2 position, displacing the chloride, allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group. This provides substantial stabilization.

  • Attack at C5 (meta to -NO₂): Attack at the C5 position, displacing the fluoride, does not permit direct resonance delocalization of the negative charge onto the nitro group.

Therefore, the initial nucleophilic substitution occurs almost exclusively at the C2 position . This kinetically controlled outcome is highly reliable and forms the basis for subsequent synthetic steps.[2] The less reactive C5-fluoro atom can often be displaced in a second SNAr step under more forcing conditions, if desired.

Application Protocol: Synthesis of 1,2-Disubstituted Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The following three-step sequence provides a robust and modular route to this heterocyclic system.

Imidazopyridine_Workflow A 2-Chloro-5-fluoro- 3-nitropyridine B Step 1: SNAr with R-NH₂ A->B C 2-Amino-5-fluoro- 3-nitropyridine Intermediate B->C D Step 2: Nitro Reduction C->D E Pyridine-2,3-diamine Intermediate D->E F Step 3: Cyclization with R'-CHO E->F G Fused Imidazo[4,5-b]pyridine F->G

Caption: Workflow for the synthesis of Imidazo[4,5-b]pyridines.

Protocol 1: SNAr Displacement of Chloride

This protocol details the initial substitution reaction with a primary amine.

Objective: To synthesize a 2-(alkyl/arylamino)-5-fluoro-3-nitropyridine intermediate.

ParameterValue/ReagentNotes
Reactants This compound1.0 eq
Primary Amine (R-NH₂)1.1 - 1.2 eq
Base (e.g., K₂CO₃ or DIPEA)2.0 - 2.5 eq
Solvent Acetonitrile (CH₃CN) or THFAnhydrous
Temperature Room Temperature to 50 °CReaction is often exothermic.
Time 2 - 12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add the base (e.g., K₂CO₃, 2.5 eq).

  • Add the primary amine (1.1 eq) dropwise at room temperature. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature below 30 °C.

  • Allow the mixture to stir at room temperature or warm to 40-50 °C to drive the reaction to completion. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step. If required, purify by silica gel column chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol reduces the C3 nitro group to an amine, furnishing the key diamine intermediate. Reduction with iron powder is a cost-effective and high-yielding method that is tolerant of the halogen substituents.[3]

Objective: To synthesize an N²-substituted-5-fluoropyridine-2,3-diamine.

ParameterValue/ReagentNotes
Reactants 2-Amino-3-nitropyridine Intermediate1.0 eq
Iron Powder (<325 mesh)5.0 - 10.0 eq
Activating Agent (NH₄Cl)1.0 - 2.0 eq
Solvent Ethanol/Water (e.g., 4:1)
Temperature 80 °C (Reflux)
Time 1 - 4 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Combine the 2-amino-3-nitropyridine intermediate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.2 eq) in a round-bottom flask.

  • Add the ethanol/water solvent system (e.g., 4:1 v/v).

  • Heat the vigorously stirred suspension to reflux (approx. 80 °C). The reaction is often visually indicated by a color change from yellow/orange to a dark brown or black suspension.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Concentrate the combined filtrates under reduced pressure to remove the solvent.

  • The resulting crude diamine is often carried forward without further purification, as it can be susceptible to air oxidation.

Protocol 3: Cyclization to the Imidazo[4,5-b]pyridine Core

This final step constructs the imidazole ring via condensation with an aldehyde, followed by oxidative aromatization.

Objective: To synthesize the final 1,2-disubstituted-6-fluoro-1H-imidazo[4,5-b]pyridine.

ParameterValue/ReagentNotes
Reactants Pyridine-2,3-diamine Intermediate1.0 eq
Aldehyde (R'-CHO)1.1 eq
Solvent Ethanol or Acetic AcidAcetic acid can act as both solvent and catalyst.
Temperature 80 - 120 °C
Time 4 - 24 hours

Step-by-Step Methodology:

  • Dissolve the crude pyridine-2,3-diamine intermediate (1.0 eq) in ethanol or acetic acid.

  • Add the corresponding aldehyde (1.1 eq).

  • Heat the mixture to reflux. The reaction proceeds via the formation of a dihydro-imidazopyridine intermediate, which then air-oxidizes to the aromatic product. In some cases, a mild oxidant (e.g., bubbling air through the mixture) can accelerate this step.

  • Monitor the formation of the product by LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by silica gel chromatography or recrystallization to yield the target imidazo[4,5-b]pyridine.

Application Protocol: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with important biological activities.[4][5] Their synthesis leverages the same key pyridine-2,3-diamine intermediate generated in Protocol 2.

Pyridopyrazine_Workflow cluster_0 Identical to Imidazopyridine Synthesis A 2-Chloro-5-fluoro- 3-nitropyridine B Step 1: SNAr A->B C Step 2: Nitro Reduction B->C E Pyridine-2,3-diamine Intermediate C->E F Step 3: Cyclocondensation with 1,2-Dicarbonyl E->F G Fused Pyrido[2,3-b]pyrazine F->G

Caption: Workflow for the synthesis of Pyrido[2,3-b]pyrazines.

Protocol 4: Cyclocondensation with a 1,2-Dicarbonyl

This protocol describes the condensation of the diamine with a 1,2-dicarbonyl compound to form the pyrazine ring.

Objective: To synthesize a 7-fluoro-substituted pyrido[2,3-b]pyrazine.

ParameterValue/ReagentNotes
Reactants Pyridine-2,3-diamine Intermediate1.0 eq (From Protocol 2)
1,2-Dicarbonyl (e.g., Glyoxal, 2,3-Butanedione)1.0 - 1.1 eq
Solvent Ethanol
Temperature Room Temperature to 80 °CReaction is often rapid.
Time 1 - 6 hours

Step-by-Step Methodology:

  • Dissolve the crude pyridine-2,3-diamine intermediate (1.0 eq) in ethanol.

  • Add the 1,2-dicarbonyl compound (1.05 eq) dropwise. For volatile dicarbonyls like glyoxal (often supplied as a 40% aqueous solution), the reaction can often be run at room temperature. For less reactive diketones, gentle heating may be required.

  • Stir the mixture and monitor the reaction by TLC or LC-MS. Product formation is typically rapid.

  • Work-up: Many pyrido[2,3-b]pyrazines are crystalline solids and may precipitate directly from the reaction mixture upon cooling. If so, collect the product by filtration, wash with cold ethanol, and dry.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography or recrystallization as needed.

Conclusion

This compound stands out as a powerful and versatile electrophile for the construction of diverse heterocyclic systems. The predictable regioselectivity of the initial nucleophilic attack at the C2 position provides a reliable entry point into a variety of synthetic cascades. The protocols detailed herein for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines demonstrate a logical and modular workflow: a primary SNAr reaction followed by a reductive cyclization sequence. By mastering these fundamental transformations, researchers in drug discovery and materials science can efficiently access complex and novel molecular frameworks with broad potential applications.

References

Application Notes & Protocols: Leveraging Continuous Flow Chemistry for the Synthesis of 2-Chloro-5-fluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed application notes and protocols for the use of 2-Chloro-5-fluoro-3-nitropyridine in continuous flow chemistry. As a pivotal intermediate in pharmaceutical and agrochemical synthesis, the handling and transformation of this electron-deficient pyridine derivative present unique challenges and opportunities.[1] Continuous flow processing offers a paradigm shift from traditional batch methods, providing enhanced safety, superior process control, and accelerated scalability.[2][3][4] This document explores three critical classes of transformations: Nucleophilic Aromatic Substitution (SNAr), catalytic nitro group reduction, and palladium-catalyzed cross-coupling reactions. Each section provides not only step-by-step protocols but also the underlying scientific rationale for experimental design choices, empowering researchers to adapt and innovate.

Introduction: The Strategic Value of this compound in Flow Synthesis

This compound (CAS No. 136888-21-6) is a highly functionalized heterocyclic building block.[5] Its chemical architecture, featuring two distinct halogen leaving groups (Cl at C2, F at C5) and a potent electron-withdrawing nitro group at C3, makes it an exceptionally versatile substrate for constructing complex molecular targets.[1] The pyridine nitrogen and the nitro group synergistically reduce the electron density of the aromatic ring, rendering it highly susceptible to nucleophilic attack—a cornerstone of its reactivity.[6][7]

However, reactions involving nitrated aromatic compounds can be highly exothermic, posing significant safety risks in conventional batch reactors due to challenges in thermal management and the potential for runaway reactions.[2][8] Continuous flow chemistry fundamentally mitigates these risks. By confining the reaction to a small-volume, high-surface-area microreactor or coiled tubing, flow systems offer unparalleled heat transfer efficiency, preventing the formation of dangerous hot spots.[2][3] This precise control, combined with the minimal inventory of hazardous material at any given moment, transforms potentially dangerous operations into manageable and safe processes.[3][9][10] Furthermore, the rapid mixing and precise residence time control inherent to flow chemistry often lead to cleaner reactions, higher yields, and simplified scale-up by simply extending the operation time ("scaling-out").[3][4]

Physicochemical Properties

A clear understanding of the substrate's properties is foundational to successful protocol development.

PropertyValueSource
CAS Number 136888-21-6[5]
Molecular Formula C₅H₂ClFN₂O₂[5][11]
Molecular Weight 176.53 g/mol [5][11]
Appearance White crystalline powder[1]
Boiling Point ~247.0 °C at 760 mmHg[1]
Density ~1.6 g/cm³[1]

Core Applications & Detailed Protocols

The following sections provide validated starting points for key transformations of this compound in a continuous flow setup.

Diagram: General Purpose Continuous Flow Setup

The protocols described below utilize a standard flow chemistry configuration. This setup provides the modularity required to perform a wide range of homogeneous and heterogeneous reactions.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_control System Control & Collection R1 Reagent A (e.g., Pyridine Substrate) P1 Pump A R1->P1 R2 Reagent B (e.g., Nucleophile/Coupling Partner) P2 Pump B R2->P2 Mixer T-Mixer P1->Mixer Flow Rate A P2->Mixer Flow Rate B Reactor Heated Coil Reactor (e.g., PFA/SS Tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Controlled Temp & Pressure Collection Product Collection BPR->Collection

Caption: General schematic of a continuous flow chemistry system.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary application for this substrate, leveraging its electron-deficient nature to displace the highly activated chlorine atom at the C2 position.[6][12] The reaction with amines is particularly common in pharmaceutical synthesis.[6]

Causality: In flow, the rapid mixing of the amine and substrate streams prevents localized concentration gradients, and superior heat management safely dissipates the exotherm of the reaction, leading to fewer side products compared to batch processing.

SNAr_Workflow start Start: Prepare Reagent Solutions step1 Pump Solutions into System (Controlled Flow Rates) start->step1 step2 Combine Streams in T-Mixer (Initiate Reaction) step1->step2 step3 Pass through Heated Reactor Coil (Controlled Residence Time & Temp) step2->step3 step4 Cool & Depressurize (Post BPR) step3->step4 step5 Collect Product Stream step4->step5 step6 Offline Workup & Analysis (Extraction, HPLC/GC-MS) step5->step6 end End: Purified Product step6->end

Caption: Workflow for a continuous flow SNAr reaction.

Protocol: Synthesis of 5-fluoro-3-nitro-2-(morpholino)pyridine

ParameterRecommended ValueRationale
Reagent A 0.2 M this compound in Acetonitrile (ACN)ACN is a polar aprotic solvent suitable for SNAr.
Reagent B 0.5 M Morpholine in ACNExcess nucleophile drives the reaction to completion.
Flow Rate A 0.20 mL/minEstablishes the stoichiometric ratio and residence time.
Flow Rate B 0.20 mL/minMatched to maintain a 2.5:1 morpholine:substrate ratio.
Total Flow Rate 0.40 mL/min
Reactor Volume 4.0 mLA common volume for lab-scale flow reactors.
Residence Time 10 minutesCalculated as Reactor Volume / Total Flow Rate.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier.
Back Pressure 10 bar (145 psi)Prevents solvent boiling and ensures stable flow.
Expected Yield >95%Based on typical flow SNAr efficiencies.[6]

Step-by-Step Methodology:

  • Preparation: Prepare the two reagent solutions as described in the table. Degas both solutions by sonicating for 10 minutes.

  • System Priming: Prime the two pump lines and the reactor system with the solvent (ACN) until a stable, bubble-free flow is achieved.

  • Initiation: Begin pumping Reagent A and Reagent B at their specified flow rates into the T-mixer and through the reactor coil, which has been pre-heated to 80 °C.

  • Steady State: Allow the system to run for at least three residence times (30 minutes) to reach a steady state, discarding the initial output.

  • Collection: Once at steady state, collect the product stream in a flask.

  • Workup: Upon completion, evaporate the solvent from the collected fraction under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Analysis: Confirm product identity and purity via HPLC, GC-MS, and NMR.

Application 2: Catalytic Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical transformation, unlocking a wealth of subsequent chemistry. Catalytic hydrogenation is a clean and efficient method for this process.[13]

Causality: Flow chemistry is exceptionally well-suited for hydrogenations.[14] It allows the use of high pressures of hydrogen gas safely with minimal headspace, and the efficient mixing of the gas-liquid phases in packed-bed or tube-in-tube reactors dramatically increases reaction rates.

Protocol: Synthesis of 2-chloro-5-fluoro-pyridin-3-amine

ParameterRecommended ValueRationale
Reagent Stream 0.15 M this compound in Ethanol (EtOH)EtOH is a standard solvent for catalytic hydrogenation.
Catalyst Packed-bed cartridge with 5% Pd/CPalladium on carbon is a highly effective catalyst for nitro reduction.[13][15]
Hydrogen Source H-Cube® or similar mass flow controllerProvides a continuous, controlled supply of H₂.
Flow Rate (Liquid) 0.30 mL/minControls residence time over the catalyst bed.
H₂ Pressure 50 bar (725 psi)High pressure increases H₂ solubility and reaction rate.
Temperature 60 °CMild heating accelerates the reaction without promoting dehalogenation.
Expected Yield >98%Hydrogenations in flow are typically very high-yielding.

Step-by-Step Methodology:

  • Setup: Install a pre-packed Pd/C catalyst cartridge into a flow hydrogenation reactor system.

  • System Preparation: Pressurize the system with hydrogen to the target pressure. Flush the liquid lines with ethanol to wet the catalyst and remove air.

  • Initiation: Pre-heat the catalyst bed to 60 °C. Begin pumping the substrate solution through the catalyst bed at the specified flow rate.

  • Monitoring: The reaction is often monitored in-line using UV-Vis or by taking periodic samples for offline analysis (TLC, HPLC) to confirm full conversion of the starting material.

  • Collection: The output stream, containing the product dissolved in ethanol, is collected after the back-pressure regulator.

  • Workup: The collected solution can often be used directly in a subsequent step. Alternatively, the solvent can be removed under reduced pressure to isolate the amine product. The catalyst bed can be cleaned and reused for subsequent runs.

Application 3: Palladium-Catalyzed Suzuki Cross-Coupling

The C2-chlorine atom can be readily displaced via transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling is a robust and versatile choice.[15]

Causality: Performing Suzuki couplings in flow can prevent catalyst degradation and improve reproducibility. The rapid heating to the target temperature minimizes the formation of thermal decomposition byproducts, and the consistent flow prevents slurry settling in heterogeneous reactions.

Protocol: Synthesis of 2-Aryl-5-fluoro-3-nitropyridine

ParameterRecommended ValueRationale
Reagent A 0.1 M this compound, 0.12 M Arylboronic Acid, 0.005 M Pd(PPh₃)₄ in 1,4-DioxaneA single solution simplifies the pump setup. Dioxane is a common solvent for Suzuki reactions.
Reagent B 0.3 M aqueous K₂CO₃An inorganic base is required for the catalytic cycle.
Flow Rate A 0.25 mL/min
Flow Rate B 0.25 mL/minCreates a biphasic mixture necessary for the reaction.
Reactor 5.0 mL PFA CoilPFA is chemically inert to the reagents.
Residence Time 10 minutes
Temperature 110 °CHigher temperatures are often needed for Suzuki couplings of chloro-pyridines.
Back Pressure 15 bar (217 psi)Prevents boiling of the dioxane/water mixture.
Expected Yield 70-90%Yield is substrate-dependent but generally good in flow.

Step-by-Step Methodology:

  • Preparation: Prepare the organic (A) and aqueous (B) solutions. The organic solution should be prepared under an inert atmosphere (N₂ or Ar) to protect the palladium catalyst.

  • System Priming: Prime the respective pumps and lines with their corresponding solvents (Dioxane for A, Water for B).

  • Initiation: Begin pumping both solutions into the T-mixer. The resulting biphasic slug flow will pass through the reactor coil, pre-heated to 110 °C.

  • Steady State: Allow the system to stabilize for 30 minutes before collecting the product stream.

  • Collection: Collect the output in a flask. The mixture will be biphasic.

  • Workup: Transfer the collected mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography.

Telescoped Synthesis: A Key Advantage of Flow

A significant advantage of flow chemistry is the ability to "telescope" or couple multiple reaction steps together without intermediate isolation and purification.[6][16] For example, the SNAr reaction can be directly followed by the nitro reduction.

Telescoped_Workflow cluster_snar Step 1: SNAr Reaction cluster_reduction Step 2: Nitro Reduction R1 Pyridine Substrate P1 Pump A R1->P1 R2 Amine Nucleophile P2 Pump B R2->P2 Mixer1 T-Mixer P1->Mixer1 P2->Mixer1 Reactor1 Heated Reactor 1 (SNAr Product Forms) Mixer1->Reactor1 Reactor2 Packed-Bed Reactor (Pd/C Catalyst) Reactor1->Reactor2 Intermediate Stream H2 Hydrogen Gas (H₂) H2->Reactor2 Collection Final Product Collection Reactor2->Collection

Caption: Telescoped workflow combining SNAr and nitro reduction.

This approach requires careful solvent and reagent compatibility planning but can dramatically reduce process time, waste, and manual handling, significantly improving overall efficiency.[4]

Safety, Handling, and Waste Management

Personnel Safety:

  • Hazard Profile: this compound is classified as harmful if swallowed (Acute Tox. 4) and can cause skin and respiratory irritation.[11][17]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood.[17][18] Wear nitrile gloves, a lab coat, and chemical safety goggles.[17][18]

  • Handling: Avoid creating dust. Use spark-proof tools and ground equipment when transferring large quantities.[18]

Process Safety in Flow:

  • Exotherm Control: The primary safety benefit of flow is superior temperature control, which prevents thermal runaways common with nitrated compounds.[2][8]

  • Pressure Management: Always use a back-pressure regulator rated for the intended operating pressure. Ensure all tubing and fittings are compatible with the solvents and pressures used.

  • Leak Detection: Regularly inspect the flow path for leaks, especially when operating at high temperatures and pressures.

Storage and Waste:

  • Storage: Store the solid reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][18]

  • Waste Disposal: Dispose of chemical waste, including solvents and reaction mixtures, according to institutional and local regulations. Palladium catalysts may require special handling for disposal or recovery.

References

Application Notes & Protocols: 2-Chloro-5-fluoro-3-nitropyridine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-chloro-5-fluoro-3-nitropyridine. We will explore its fundamental physicochemical properties, core reactivity, and its application as a pivotal intermediate in the synthesis of advanced functional materials, including pharmaceutical scaffolds and novel optical materials. The protocols herein are designed to be robust and explanatory, detailing not just the procedural steps but also the underlying chemical principles that ensure success.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational heterocyclic motif in modern science, serving as a "privileged scaffold" in numerous FDA-approved drugs and high-performance materials.[1][2] Its unique electronic properties, combined with the ability to precisely tune its reactivity through substitution, make it an invaluable component in molecular design. Among the vast family of pyridine derivatives, halogenated nitropyridines stand out as exceptionally versatile precursors.[3]

This compound (CAS: 136888-21-6) is a trifunctionalized building block of significant interest.[4][5] Its reactivity is dominated by a potent combination of substituents: a strongly electron-withdrawing nitro group that activates the ring, a highly effective chloro leaving group, and a fluorine atom that modulates the molecule's electronic profile. This guide will demonstrate how these features can be strategically exploited to construct complex, high-value molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is critical for its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 136888-21-6[5]
Molecular Formula C₅H₂ClFN₂O₂[5][6][7]
Molecular Weight 176.53 g/mol [5][6][7]
Appearance White to light yellow crystalline powder[8]
Melting Point 48.0 to 52.0 °C[6]
Boiling Point ~246 °C[6]
Density ~1.6 g/cm³[8]
Core Concept: The Chemistry of Activation via Nucleophilic Aromatic Substitution (SNA_r)

The utility of this compound is rooted in its high susceptibility to Nucleophilic Aromatic Substitution (SNA_r). The reaction's efficiency is dictated by the electronic landscape of the pyridine ring.

  • Activation: The nitro group at the C3 position is powerfully electron-withdrawing. Through resonance and inductive effects, it drastically reduces the electron density at the C2 and C6 positions of the ring.

  • Nucleophilic Attack: This electron deficiency makes the C2 position, which bears the chloro substituent, highly electrophilic and thus an excellent site for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).

  • Formation of Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this complex is crucial for the reaction to proceed.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product. The reaction of fluoropyridines is often significantly faster than that of corresponding chloropyridines, highlighting the role of the leaving group.[10]

Caption: General mechanism for SNA_r on this compound.

Synthesis of Functional Materials: Protocols and Applications

This section provides detailed protocols for leveraging this compound to create advanced materials.

Application 3.1: Synthesis of Advanced Pharmaceutical Intermediates

This molecule is a cornerstone for building complex heterocyclic structures found in kinase inhibitors, antibacterial agents, and other targeted therapies.[4] The most common transformation is the substitution of the C2-chloro atom with a nitrogen nucleophile.

This protocol describes the reaction with morpholine as a representative secondary amine. The principles are broadly applicable to other primary and secondary amines.

  • Objective: To synthesize 4-(5-fluoro-3-nitro-pyridin-2-yl)morpholine.

  • Causality: A weak base like potassium carbonate is sufficient to neutralize the HCl generated in situ without promoting unwanted side reactions. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.[11][12]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.76 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (50 mL) via syringe. Stir the suspension for 5 minutes. Add morpholine (1.05 mL, 12 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Workflow_N_Arylation Experimental Workflow for N-Arylation A 1. Setup - Add reactants (Pyridine, K2CO3) to flask - Add anhydrous DMF B 2. Reagent Addition - Add Morpholine dropwise at RT A->B C 3. Reaction - Heat to 60°C - Monitor by TLC (4-6h) B->C D 4. Quench & Workup - Cool to RT - Pour into water C->D E 5. Extraction - Extract with Ethyl Acetate (3x) D->E F 6. Washing - Wash with Water & Brine E->F G 7. Drying & Concentration - Dry over MgSO4 - Concentrate via Rotovap F->G H 8. Purification - Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Step-by-step workflow for a typical N-arylation reaction.

Application 3.2: Building Blocks for Optical and Electronic Materials

The strong electron-accepting nature of the 3-nitropyridyl core makes it an ideal component for creating "push-pull" or donor-acceptor (D-A) type chromophores.[3] Such materials are essential in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.[13]

This protocol outlines the synthesis of a D-A molecule by coupling the electron-accepting pyridine with an electron-donating carbazole nucleophile.

  • Objective: To synthesize 9-(5-fluoro-3-nitropyridin-2-yl)-9H-carbazole.

  • Causality: A stronger base like sodium hydride (NaH) is required to deprotonate the relatively non-acidic N-H of carbazole to generate the potent carbazolide anion needed for the reaction. The reaction must be conducted under strictly anhydrous conditions as NaH reacts violently with water.

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Anion Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH (e.g., 0.48 g of 60% dispersion, 12 mmol) in anhydrous THF (40 mL). Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Add a solution of carbazole (e.g., 1.84 g, 11 mmol) in anhydrous THF (20 mL) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • Electrophile Addition: Add a solution of this compound (1.76 g, 10 mmol) in anhydrous THF (20 mL) to the carbazolide anion solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the target D-A chromophore.

Hypothetical Photophysical Data for a D-A Chromophore:

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
9-(5-fluoro-3-nitropyridin-2-yl)-9H-carbazole3855201350.45

This data is illustrative to demonstrate the large Stokes shift characteristic of D-A compounds.[3]

Safety and Handling

Proper handling is essential when working with this reactive intermediate.

  • Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6]

Conclusion

This compound is a powerful and versatile chemical building block. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and efficient pathway for the synthesis of a diverse range of functional materials. From complex pharmaceutical ingredients to sophisticated donor-acceptor chromophores for optical applications, this reagent offers chemists a strategic tool for molecular construction. The protocols and principles outlined in this guide serve as a robust foundation for researchers looking to innovate in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-5-fluoro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-5-fluoro-3-nitropyridine in their synthetic workflows. As a critical pharmaceutical intermediate, its reactivity is potent but requires precision.[1] This document provides in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond simple procedural steps to explain the underlying chemical causality.

Section 1: Frequently Asked Questions (FAQs) about the Reagent

Before troubleshooting a reaction, a comprehensive understanding of the starting material is paramount.

Question: What are the critical physicochemical properties and handling requirements for this compound?

Answer: this compound (CAS No: 136888-21-6) is a white to yellow crystalline powder.[1][2] Its stability and reactivity are dictated by its structure. Proper handling is crucial for reproducible results. The compound should be stored in a tightly sealed container in a cool, dry environment to prevent degradation.[1]

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₅H₂ClFN₂O₂[3]
Molecular Weight176.53 g/mol [3]
Melting Point48.0 to 52.0 °C[2]
Boiling Point~247.0 °C at 760 mmHg[1]
AppearanceWhite to yellow crystalline powder[1]
StorageCool, dry, tightly sealed container[1]

Question: What makes the 2-chloro position so reactive, and what does this imply for my reaction setup?

Answer: The reactivity of the chloro group at the C-2 position is significantly enhanced due to the powerful electron-withdrawing effects of both the adjacent nitro group (C-3) and the ring nitrogen atom. This electronic arrangement makes the pyridine ring highly electron-deficient, particularly at the C-2 and C-4 positions, priming it for Nucleophilic Aromatic Substitution (SₙAr).[4][5] The initial, and typically rate-determining, step is the attack of a nucleophile to form a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is key. For attacks at C-2, the negative charge can be delocalized onto the highly electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, providing substantial resonance stabilization that favors the reaction pathway.[5]

This inherent reactivity means the primary challenge is not a lack of reactivity, but rather controlling it to prevent side reactions.

Visualization: SₙAr Reaction Mechanism

Caption: SₙAr mechanism showing nucleophilic attack and stabilization.

Section 2: Troubleshooting Guide for Low Yield in SₙAr Reactions

This section addresses the most common issues encountered during substitution reactions.

Question: My reaction is stalled or incomplete, with significant starting material remaining. What are the primary causes?

Answer: An incomplete reaction is typically due to insufficient activation of the nucleophile, suboptimal temperature, or poor reagent quality.

  • Causality—Nucleophile Activation: Many nucleophiles (e.g., alcohols, amines, thiols) require deprotonation by a base to become sufficiently nucleophilic to attack the electron-deficient ring. A base that is too weak will result in a low concentration of the active nucleophile, stalling the reaction.

    • Solution: Employ a suitable base. For alcohols and phenols, strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective. For less acidic amines or thiols, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent (e.g., DMF, DMSO, THF) are often sufficient.[7][8]

  • Causality—Reaction Temperature: The formation of the Meisenheimer complex has an activation energy barrier that must be overcome. Room temperature may be insufficient for less potent nucleophiles.

    • Solution: Monitor the reaction by TLC or LCMS. If no progress is observed, gradually increase the temperature in 10-15 °C increments. Be aware that excessive heat can promote side reactions.[9] For many common transformations, temperatures between 45-90 °C are effective.[8]

  • Causality—Reagent Purity: Impurities in either the nucleophile or the this compound substrate can inhibit the reaction.

    • Solution: Verify the purity of your nucleophile. If necessary, purify it by distillation or recrystallization. Ensure your this compound has not degraded during storage.

Question: My TLC/LCMS shows multiple product spots, and the isolated yield of my desired compound is poor. What side reactions are occurring?

Answer: The appearance of multiple products points towards side reactions, with hydrolysis being the most common culprit.

  • Causality—Hydrolysis: The C-2 chloro group is highly susceptible to substitution by water, which acts as a nucleophile. This leads to the formation of 2-hydroxy-5-fluoro-3-nitropyridine, a common and often difficult-to-remove impurity.[9] This is exacerbated by heat and the presence of a base.

    • Solution: Implement rigorous anhydrous conditions. Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]

  • Causality—Reaction with Solvent: If using a nucleophilic solvent like methanol or ethanol, the solvent itself can compete with your intended nucleophile, leading to the corresponding methoxy or ethoxy substituted byproduct.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent such as THF, DMF, DMSO, or acetonitrile.[9]

  • Causality—Isomeric Byproducts: While substitution is heavily favored at C-2, trace impurities from the synthesis of the starting material (e.g., 2-chloro-3-fluoro-5-nitropyridine) could lead to isomeric products.[9][10]

    • Solution: If isomeric impurities are suspected, purification by column chromatography or recrystallization is necessary. It is also advisable to source starting materials from reputable suppliers with high purity standards (≥99.0%).[1]

Question: My reaction appears clean by TLC/LCMS, but my final isolated yield is disappointingly low. Where am I losing my product?

Answer: Product loss frequently occurs during the aqueous workup and purification steps.

  • Causality—Product Solubility in Aqueous Phase: While many organic products are not very water-soluble, nitropyridine derivatives can have some aqueous solubility, especially if the pH is not optimal.

    • Solution: During the liquid-liquid extraction, minimize the volume of water used. After separating the organic layer, perform a "back-extraction" of the aqueous layer(s) with a fresh portion of your extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[9]

  • Causality—Decomposition on Silica Gel: The combination of a slightly acidic silica gel surface and the electron-deficient nature of the nitropyridine product can sometimes lead to decomposition during column chromatography.

    • Solution: If you suspect on-column degradation, neutralize the silica gel by preparing the slurry with your eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine. Alternatively, consider using a different stationary phase like neutral alumina.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Low Yield start Low Product Yield check_tlc Analyze Reaction Mixture (TLC/LCMS) start->check_tlc workup_issue Reaction is Clean, Low Isolated Yield start->workup_issue If reaction goes to completion incomplete Incomplete Reaction / Stalled check_tlc->incomplete High SM remaining multiple_spots Multiple Product Spots check_tlc->multiple_spots Multiple spots cause_extraction Product loss in aqueous layer workup_issue->cause_extraction cause_column Decomposition on silica gel workup_issue->cause_column cause_activation Insufficient Nucleophile Activation incomplete->cause_activation cause_temp Suboptimal Temperature incomplete->cause_temp sol_base Use stronger/appropriate base (e.g., NaH, K3PO4) cause_activation->sol_base sol_temp Increase temperature incrementally cause_temp->sol_temp end Optimized Yield sol_base->end sol_temp->end cause_hydrolysis Hydrolysis to 2-hydroxy byproduct multiple_spots->cause_hydrolysis cause_solvent Reaction with nucleophilic solvent multiple_spots->cause_solvent sol_anhydrous Use anhydrous solvents & inert atmosphere cause_hydrolysis->sol_anhydrous sol_solvent Switch to aprotic solvent (DMF, THF) cause_solvent->sol_solvent sol_anhydrous->end sol_solvent->end sol_back_extract Back-extract aqueous layers cause_extraction->sol_back_extract sol_neutralize_silica Neutralize silica or use alumina cause_column->sol_neutralize_silica sol_back_extract->end sol_neutralize_silica->end

Caption: A decision tree for diagnosing and solving low-yield issues.

Section 3: Optimized Experimental Protocol

This self-validating protocol incorporates best practices to mitigate the common issues discussed above.

Experimental Protocol: General Procedure for SₙAr with an Amine Nucleophile

  • Glassware and Reagent Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

    • Assemble the flask under a positive pressure of inert gas (Nitrogen or Argon).

    • Use anhydrous solvent (e.g., THF, DMF) from a sealed bottle or a solvent purification system.

  • Reaction Setup:

    • To the dried flask, add the amine nucleophile (1.1 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

    • Add anhydrous solvent via cannula or syringe to dissolve or suspend the reagents.

    • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Add the substrate solution dropwise to the stirring mixture of the amine and base at room temperature.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction to an appropriate temperature (e.g., 60 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS every 1-2 hours. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • If using a water-miscible solvent like DMF or DMSO, pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent (this is the back-extraction).[9]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography. If necessary, use a solvent system pre-treated with 0.5% triethylamine to prevent product degradation on the silica gel.

    • Combine the pure fractions and remove the solvent to yield the final product.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-fluoro-3-nitropyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging heterocyclic building block. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity significantly enhanced by the presence of a strongly electron-withdrawing nitro group and two halogen leaving groups.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring the successful and efficient synthesis of your target molecules.

The strategic placement of the nitro group at the 3-position, and the chloro and fluoro groups at the 2- and 5-positions respectively, creates a unique reactivity profile. Understanding the interplay of these substituents is crucial for predicting and controlling the regioselectivity of nucleophilic substitution. This guide will delve into the mechanistic principles governing these reactions and provide practical, field-proven insights to overcome common hurdles.

Understanding the Reaction Mechanism: The SNAr Pathway

Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, commonly known as the SNAr reaction.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[3][4]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the primary determinant of the reaction rate.[2] The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.

  • Elimination and Aromaticity Restoration: The reaction concludes with the departure of the leaving group (either chloride or fluoride), which restores the aromaticity of the pyridine ring and yields the substituted product.[3]

Diagram: Generalized SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic σ-complex) Start->Intermediate Addition (Rate-determining step) Product Substituted Product + Leaving Group (X⁻) Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the substitution reactions of this compound.

Q1: Which halogen is the better leaving group, chloride or fluoride?

Answer: In SNAr reactions, fluoride is generally a better leaving group than chloride.[5] This is counterintuitive based on bond strength (C-F is stronger than C-Cl). However, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[6] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. This phenomenon is often referred to as the "element effect" in SNAr reactions.[5]

Troubleshooting Tip: If you are observing slow or incomplete reactions, and your target allows for it, consider using a fluorinated analogue of your starting material if you are currently using a chlorinated one at the desired reaction site. For this compound, the fluorine at the 5-position is generally less reactive than the chlorine at the 2-position due to the activating effect of the pyridine nitrogen on the 2- and 4-positions.

Q2: I am observing a mixture of products with substitution at both the 2- and 5-positions. How can I improve the regioselectivity?

Answer: The regioselectivity of nucleophilic attack on the pyridine ring is influenced by the electronic effects of the substituents. The pyridine nitrogen is strongly electron-withdrawing, and it can effectively stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the 2- (ortho) and 4- (para) positions through resonance.[2] The nitro group further activates the ring.

For this compound, the C-2 position is generally more activated towards nucleophilic attack than the C-5 position. This is because the negative charge of the Meisenheimer intermediate formed by attack at C-2 can be delocalized onto the pyridine nitrogen.

Troubleshooting Strategies for Improving Regioselectivity:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Reactions at lower temperatures are more selective and favor the kinetically controlled product, which is typically the result of attack at the more activated C-2 position.
Nucleophile Use a less reactive (softer) nucleophile.Softer nucleophiles are often more selective. For example, a thiol is a softer nucleophile than an alkoxide.
Solvent Choose a less polar solvent.Solvent polarity can influence the relative stability of the transition states leading to the different isomers. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
Q3: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate?

Answer: Several factors can contribute to sluggish reactions. Here’s a systematic approach to troubleshoot and optimize for a faster reaction.

Troubleshooting Slow Reactions:

FactorOptimization StrategyScientific Rationale
Temperature Increase the reaction temperature.SNAr reactions are often accelerated by heat. However, be mindful of potential side reactions and decomposition at higher temperatures.
Base Use a stronger, non-nucleophilic base.A base is often required to deprotonate the nucleophile or neutralize the HCl or HF formed during the reaction. Stronger bases like K₂CO₃ or Cs₂CO₃ can be more effective than weaker bases like triethylamine.[1]
Solvent Use a polar aprotic solvent.Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[7]
Catalysis Consider Lewis acid or phase-transfer catalysis.Lewis acids can activate the pyridine ring by coordinating to the nitrogen, further increasing its electron-withdrawing nature.[8] Phase-transfer catalysts can be beneficial for reactions with poor solubility of the nucleophilic salt.

Diagram: Key Factors Influencing Reaction Outcome

Reaction_Factors Reaction_Outcome Desired Product Yield & Selectivity Temperature Temperature Temperature->Reaction_Outcome Rate & Selectivity Solvent Solvent Solvent->Reaction_Outcome Solubility & Nucleophile Reactivity Base Base Base->Reaction_Outcome Nucleophile Activation & Acid Scavenging Nucleophile Nucleophile Nucleophile->Reaction_Outcome Reactivity & Sterics

Caption: Interplay of key experimental parameters in optimizing SNAr reactions.

Q4: I am seeing significant hydrolysis of the starting material to 2-hydroxy-5-fluoro-3-nitropyridine. How can I prevent this?

Answer: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of water or hydroxide ions.[9] This is a common side reaction if the reaction conditions are not strictly anhydrous.

Strategies to Minimize Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: Avoid using strong hydroxide bases like NaOH or KOH if possible. Carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (DIPEA, DBU) are generally preferred.

  • Work-up Procedure: During the work-up, minimize the contact time with aqueous solutions. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the organic product in the aqueous layer.

Q5: What is a general experimental protocol for a typical substitution reaction with an amine nucleophile?

Answer: The following is a generalized protocol that should be optimized for your specific amine and desired product.

General Protocol for Amination:

  • Preparation: In a round-bottom flask dried in an oven and cooled under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by the addition of a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel to yield the final product.[3]

Conclusion

Optimizing SNAr reactions on this compound requires a careful and systematic approach to manipulating reaction parameters. By understanding the underlying mechanistic principles and the influence of factors such as solvent, base, temperature, and the nature of the nucleophile, researchers can effectively troubleshoot common issues and achieve high yields and selectivity. This guide provides a foundational framework for this optimization process, empowering scientists to unlock the full synthetic potential of this valuable heterocyclic intermediate.

References

Technical Support Center: Purification of 2-Chloro-5-fluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-3-nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical class of pharmaceutical intermediates.[1]

I. Understanding the Molecule: Why Purification is Critical

This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups, allows for diverse and selective chemical transformations.[1] However, the very reactivity that makes this scaffold so valuable also presents significant purification challenges. Side-products from chlorination, fluorination, and nitration steps are common, and their structural similarity to the desired product can make separation difficult. Achieving high purity (often >99%) is essential for downstream applications to ensure the safety and efficacy of the final drug product.[1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives.

A. Recrystallization Woes

Recrystallization is often the first line of defense for purifying solid compounds. However, with nitropyridine derivatives, several issues can arise.

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystallization. This is common with highly polar compounds like nitropyridines.

  • Causality: The solvent system is not ideal. The desired compound is too soluble at lower temperatures.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Introduce an Anti-Solvent: After dissolving your compound in a "good" solvent at an elevated temperature, slowly add a "poor" solvent (an anti-solvent) in which your compound is less soluble, until the solution becomes slightly turbid. Then, allow the solution to cool slowly. Common solvent pairs include ethanol-water or diethyl ether-ligroin.[2]

      • Change the Primary Solvent: Experiment with solvents of varying polarities. For nitropyridines, consider solvents like ethanol, acetone, or mixtures of ethyl acetate and hexanes.[3]

    • Seeding: Introduce a small, pure crystal of the desired compound to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.

    • Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.[2]

Q2: After recrystallization, my product's melting point is still broad and lower than expected. What are the likely culprits?

A2: A broad and depressed melting point is a classic indicator of impurities.

  • Causality:

    • Incomplete Removal of Impurities: The chosen solvent may not be selective enough, co-crystallizing impurities with your product.

    • Residual Solvent: The crystals may not be thoroughly dried.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent: Screen a new range of solvents to find one that dissolves the impurities well at all temperatures but the desired compound only at elevated temperatures.[4]

    • Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]

    • Thorough Drying: Dry the crystals under high vacuum, possibly with gentle heating if the compound is thermally stable, to remove all traces of solvent.

B. Column Chromatography Challenges

Silica gel column chromatography is a powerful tool for separating complex mixtures of pyridine derivatives.[3]

Q1: My compound is streaking/tailing on the TLC plate and the column. How can I improve the separation?

A1: Streaking or tailing of basic compounds like pyridines on silica gel (which is acidic) is a common problem.

  • Causality: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution behavior.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system.[5] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

      • Optimize Eluent Polarity: A common eluent system for nitropyridines is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or dichloromethane.[3][6] Systematically vary the ratio to achieve optimal separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reverse-phase silica gel (C18).

Q2: I'm having trouble separating isomers of my this compound derivative. What strategies can I employ?

A2: Isomers often have very similar polarities, making their separation by column chromatography challenging.

  • Causality: The subtle differences in the spatial arrangement of atoms in isomers may not be sufficient to cause a significant difference in their interaction with the stationary phase.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than traditional column chromatography. Mixed-mode columns can be particularly effective for separating pyridine derivatives.[7]

    • pH-Zone-Refining Counter-Current Chromatography: This advanced technique has been successfully used to separate novel pyridine derivatives.[5]

    • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the desired isomer.

C. Liquid-Liquid Extraction Inefficiencies

Extraction is a fundamental step in the work-up of many syntheses of this compound derivatives.[6]

Q1: During the aqueous work-up, I'm getting a low yield of my product in the organic layer. Where is it going?

A1: Pyridine derivatives can exhibit some solubility in acidic aqueous solutions due to the basicity of the pyridine nitrogen.

  • Causality: Protonation of the pyridine nitrogen forms a pyridinium salt, which is more water-soluble.

  • Troubleshooting Steps:

    • Control the pH: During extraction, ensure the aqueous layer is basic (pH > 8) to keep the pyridine derivative in its neutral, more organic-soluble form. A wash with a saturated sodium bicarbonate or sodium carbonate solution is often employed.[6]

    • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is more efficient at recovering the product.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[8]

Q2: How can I effectively remove unreacted pyridine starting material from my reaction mixture?

A2: Unreacted pyridine can be a persistent impurity.

  • Troubleshooting Steps:

    • Acidic Wash: Wash the organic layer with a dilute acidic solution, such as 1-5% aqueous HCl.[9] This will convert the pyridine to the water-soluble pyridinium hydrochloride salt, which will partition into the aqueous layer.[10] Be cautious if your desired product is acid-sensitive.

    • Copper Sulfate Wash: A wash with a saturated aqueous copper sulfate solution is also effective. Pyridine forms a complex with copper sulfate that is soluble in the aqueous layer.[9][11] This method is useful for acid-sensitive compounds.[10]

    • Azeotropic Removal: Co-evaporation with toluene under reduced pressure can effectively remove residual pyridine.[9]

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent system (e.g., 5% ethyl acetate in hexane) to form a slurry.[6]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acidic Wash for Pyridine Removal
  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

IV. Data Presentation

Table 1: Common Solvents for Recrystallization and Column Chromatography

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent component, anti-solvent
Toluene2.4111Recrystallization, azeotropic removal of pyridine
Dichloromethane3.140Extraction, eluent component
Diethyl Ether2.835Extraction, recrystallization
Ethyl Acetate4.477Extraction, eluent component, recrystallization
Acetone5.156Recrystallization
Ethanol4.378Recrystallization
Methanol5.165Recrystallization
Water10.2100Extraction, anti-solvent

V. Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (contains impurities) Extraction Liquid-Liquid Extraction (e.g., acidic/basic wash) Crude->Extraction Initial Work-up TLC TLC Analysis Extraction->TLC Assess Purity Recrystallization Recrystallization HPLC HPLC/GC Analysis Recrystallization->HPLC Check Purity Column Column Chromatography Column->HPLC Check Purity TLC->Recrystallization Solid Product TLC->Column Oily Product or Isomer Mixture HPLC->Recrystallization Further Purification Needed HPLC->Column Further Purification Needed Pure Pure Product (>99%) HPLC->Pure Purity Confirmed NMR NMR/MS Analysis Pure->NMR Structural Confirmation

Caption: A general workflow for the purification and analysis of this compound derivatives.

VI. Frequently Asked Questions (FAQs)

Q: What are the typical impurities I might encounter in the synthesis of this compound?

A: Common impurities can include regioisomers from the nitration step, di-nitrated products, or products from incomplete halogenation.[3] Starting materials such as 2-hydroxy-5-nitropyridine or other pyridine precursors may also be present.[8]

Q: Are there any specific safety precautions I should take when working with these compounds?

A: Yes. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Pyridine-based compounds can be toxic and have a strong, unpleasant odor.[12]

Q: How should I store purified this compound?

A: It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1][12]

Q: Can I use gas chromatography (GC) to analyze the purity of my compound?

A: Yes, GC can be a suitable method for analyzing the purity of volatile and thermally stable pyridine derivatives. Specialized columns, such as those with a wax-based stationary phase, can provide good separation of pyridine and its derivatives.[13]

VII. References

  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • YouTube. (2022). How to remove pyridine from your reaction crude?. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from --INVALID-LINK--

  • Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method that Uses Only Water from Start to Finish. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). 3-NITROPYRIDINE - Organic Preparations and Procedures International. Retrieved from --INVALID-LINK--

References

Identifying common byproducts in 2-Chloro-5-fluoro-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying and mitigating byproduct formation. As a critical intermediate in the pharmaceutical and agrochemical industries, achieving high purity is paramount.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the chemical principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis. The primary route discussed involves the electrophilic nitration of 2-chloro-5-fluoropyridine, a common and direct approach.

Q1: My post-reaction analysis (TLC, GC-MS, NMR) shows several impurities alongside my target product. What are the most common byproducts in this synthesis?

A1: The synthesis of this compound via nitration of 2-chloro-5-fluoropyridine is an electrophilic aromatic substitution on a highly deactivated ring. The pyridine nitrogen and the two halogen substituents are electron-withdrawing, necessitating harsh reaction conditions (e.g., fuming nitric acid, high temperatures), which can unfortunately lead to a variety of side products.[3]

The most common impurities can be categorized as follows:

  • Isomeric Byproducts: Formation of undesired regioisomers due to nitration at other positions on the pyridine ring.

  • Over-Nitration Products: Introduction of a second nitro group, leading to dinitrated species.

  • Hydrolysis Products: Replacement of the chlorine atom with a hydroxyl group, typically during aqueous workup.

  • Unreacted Starting Material: Incomplete conversion of 2-chloro-5-fluoropyridine.

  • Degradation Products: Breakdown of the pyridine ring under aggressive oxidative conditions.[4]

The table below summarizes these potential byproducts.

Impurity CategorySpecific Example(s)StructureProbable Cause
Isomeric Byproduct 2-Chloro-5-fluoro-4-nitropyridineO=--INVALID-LINK--C1=C(F)C=NC(Cl)=C1Lack of complete regioselectivity during nitration.
Over-Nitration 2-Chloro-5-fluoro-3,X-dinitropyridineO=--INVALID-LINK--C1=C(F)C(=C(N=C1Cl)--INVALID-LINK--[O-])Excess nitrating agent, high temperature, or prolonged reaction time.
Hydrolysis Product 2-Hydroxy-5-fluoro-3-nitropyridineO=--INVALID-LINK--C1=C(F)C=NC(O)=C1Nucleophilic substitution of the chloro group during aqueous/basic workup.
Starting Material 2-Chloro-5-fluoropyridineFC1=CC(Cl)=NC=C1Insufficient reaction time, low temperature, or inadequate amount of nitrating agent.
Q2: I've confirmed the presence of an isomeric byproduct, likely nitration at the wrong position. How can I improve the regioselectivity of the reaction to favor the 3-nitro isomer?

A2: This is a fundamental challenge. The pyridine ring is deactivated, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[3] This inherent electronic property directs electrophiles to the meta positions (C3, C5). In your starting material, 2-chloro-5-fluoropyridine, the C5 position is already occupied by fluorine. Therefore, the C3 position is the electronically favored site for nitration.

However, the directing effects of the chloro and fluoro substituents (weakly ortho-, para-directing) can compete, and harsh conditions can reduce selectivity. To enhance the formation of the desired 3-nitro isomer:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Runaway temperatures can decrease selectivity. Start the reaction at 0°C or lower and allow it to warm slowly only if necessary.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the substrate solution. This maintains a low instantaneous concentration of the active nitronium ion (NO₂⁺), which favors substitution at the most activated site.

  • Choice of Nitrating Agent: While mixed acid is common, alternative nitrating systems can offer different selectivity profiles. For sensitive substrates, milder reagents might be explored, though the deactivated nature of the ring makes this challenging. A system using dinitrogen pentoxide in SO₂ has been reported for pyridine nitration.[5]

The following diagram illustrates the desired reaction pathway versus the formation of a common isomeric byproduct.

G cluster_main Reaction Pathways SM 2-Chloro-5-fluoropyridine NitratingAgent HNO₃ / H₂SO₄ SM->NitratingAgent Nitration Product Desired Product This compound NitratingAgent->Product Favored Path (Meta-directing effect of N dominates) Isomer Isomeric Byproduct (e.g., 4-Nitro isomer) NitratingAgent->Isomer Side Path (Loss of selectivity)

Caption: Desired vs. undesired nitration pathways.

Q3: My analysis indicates significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?

A3: Over-nitration is a classic problem when nitrating aromatic rings, especially when the initial product is not significantly more deactivated than the starting material. The introduction of the first nitro group further deactivates the ring, but under sufficiently harsh conditions, a second nitration can occur.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A common starting point is 1.05 to 1.2 equivalents of nitric acid. A large excess dramatically increases the probability of dinitration.

  • Lower Reaction Temperature: Reducing the temperature decreases the reaction rate for both the first and second nitrations. However, the energy barrier for the second nitration is higher, so lowering the temperature will disfavor it more significantly.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized, before significant dinitrated byproducts appear.

Caption: Workflow to minimize over-nitration byproducts.

Q4: I am consistently finding 2-Hydroxy-5-fluoro-3-nitropyridine in my final product. What causes this and how can it be prevented?

A4: The presence of the corresponding hydroxypyridine is almost always due to nucleophilic aromatic substitution (SₙAr) of the chloride at the C2 position. The electron-withdrawing nitro group at C3 and the inherent electron deficiency of the pyridine ring make the C2 position highly susceptible to attack by nucleophiles.[2]

This can happen in two scenarios:

  • During Aqueous Workup: This is the most common cause. When the acidic reaction mixture is quenched with water and neutralized, often with a base like sodium carbonate or sodium hydroxide, the resulting hydroxide ions (or even water molecules at elevated temperatures) can displace the chloride.

  • Incomplete Chlorination (Alternative Synthesis): If your synthesis starts from 2-hydroxy-5-fluoropyridine, which is then nitrated and subsequently chlorinated, this impurity would be unreacted starting material from the final chlorination step.

Preventative Measures:

  • Careful Workup:

    • Quench the reaction by pouring it onto crushed ice to keep the temperature low.

    • When neutralizing, use a milder base like sodium bicarbonate and add it slowly, ensuring the temperature does not rise significantly. Avoid strong bases like NaOH if possible.

    • Minimize the time the product spends in the aqueous phase. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) as soon as neutralization is complete.

  • Ensure Complete Chlorination: If using the alternative route, ensure the chlorination step (e.g., using POCl₃ or PCl₅) goes to completion by using sufficient reagent, adequate temperature, and reaction time, monitored by TLC or GC.

Protocol: Minimizing Byproducts During Nitration

This protocol provides a generalized methodology with critical control points highlighted to minimize the formation of common byproducts.

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (ice/salt or dry ice/acetone).

  • Substrate Preparation: Charge the flask with 2-chloro-5-fluoropyridine and cool it to the target starting temperature (e.g., 0°C to -10°C). If a solvent is used, ensure it is inert (e.g., the sulfuric acid of the nitrating mixture often serves as the solvent).

  • Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding nitric acid (1.1 eq.) to chilled concentrated sulfuric acid. Allow the mixture to cool back to the bath temperature.

  • Slow Addition (Critical Step): Add the nitrating mixture to the cooled substrate solution dropwise over a period of 30-60 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly.

  • Reaction & Monitoring: Stir the reaction at the controlled temperature. Every 30 minutes, take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material and the appearance of the product and any byproducts.

  • Work-up (Critical Step): Once the reaction is complete (ideally, >95% conversion of starting material with minimal byproduct formation), cool the mixture and pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the cold acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7. Immediately extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to separate the remaining byproducts.[6]

References

How to improve regioselectivity in reactions with 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5-fluoro-3-nitropyridine

A Guide to Mastering Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep mechanistic understanding to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter when working with this versatile but highly reactive building block.

Frequently Asked Questions (FAQs)

Q1: I'm planning a nucleophilic aromatic substitution (SNAr) reaction. Which position on this compound is the most reactive and why?

Answer: The Chlorine atom at the C2 position is overwhelmingly the most reactive site for nucleophilic aromatic substitution. This high degree of regioselectivity is not accidental; it is dictated by the fundamental electronic properties of the pyridine ring, which are significantly influenced by the substituents.

The Causality Behind C2 Selectivity:

  • Pyridine Nitrogen Activation: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack.

  • Nitro Group Activation: The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group. It strongly activates adjacent (ortho) and para positions for SNAr by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.

  • Synergistic Effect: The C2 position benefits from the synergistic activation of both the ring nitrogen and the ortho-nitro group. When a nucleophile attacks C2, the negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.

  • C5 Position Inactivity: Conversely, the fluorine atom at C5 is meta to the nitro group. Resonance stabilization of the intermediate from an attack at C5 is not possible with the nitro group, making this pathway significantly less favorable. While fluorine is typically a better leaving group than chlorine in SNAr reactions where electronics are equal, the electronic activation at C2 is the dominant factor here.

The diagram below illustrates the comparative stability of the Meisenheimer complexes formed upon nucleophilic attack at C2 versus C5.

SNAr Mechanism cluster_0 C2 Attack (Favored Pathway) cluster_1 C5 Attack (Disfavored Pathway) Start_C2 2-Chloro-5-fluoro- 3-nitropyridine Intermediate_C2 Stable Meisenheimer Complex (Charge delocalized onto Pyridine-N and -NO₂) Start_C2->Intermediate_C2 Attack at C2 Nu_C2 Nucleophile (e.g., R-NH₂) Nu_C2->Intermediate_C2 Product_C2 2-Substituted-5-fluoro- 3-nitropyridine Intermediate_C2->Product_C2 Elimination Leaving_Cl -Cl⁻ Intermediate_C2->Leaving_Cl Start_C5 2-Chloro-5-fluoro- 3-nitropyridine Intermediate_C5 Unstable Intermediate (No resonance with -NO₂) Start_C5->Intermediate_C5 Attack at C5 Nu_C5 Nucleophile (e.g., R-NH₂) Nu_C5->Intermediate_C5 Product_C5 5-Substituted-2-chloro- 3-nitropyridine Intermediate_C5->Product_C5 Elimination Leaving_F -F⁻ Intermediate_C5->Leaving_F

Caption: Competing SNAr pathways for this compound.

Q2: My reaction is giving low yield and/or a mixture of unidentified byproducts. How can I troubleshoot this?

Answer: While C2 substitution is electronically favored, achieving a clean, high-yield reaction requires careful optimization of reaction conditions. Low yields or side products often stem from issues with the nucleophile, solvent, base, or temperature.

Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow StartNode Problem: Low Yield / Byproducts CheckSM Starting Material Consumed? StartNode->CheckSM Start Here CheckNode CheckNode SolutionNode SolutionNode PathNode PathNode PathNode1 Reaction is too slow or not starting CheckSM->PathNode1 No PathNode2 Starting material is gone, but product is impure or yield is low CheckSM->PathNode2 Yes CheckTemp Increase Temperature (e.g., from RT to 80°C) PathNode1->CheckTemp CheckSolvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) CheckTemp->CheckSolvent Still slow? CheckBase Use Stronger, Non-Nucleophilic Base (e.g., NaH, K₂CO₃) CheckSolvent->CheckBase Still slow? Solution1 Reaction should now proceed. Monitor by TLC/LCMS. CheckBase->Solution1 CheckByproducts Identify Byproducts (LCMS/NMR) PathNode2->CheckByproducts CheckNitroReduction CheckNitroReduction CheckByproducts->CheckNitroReduction Is nitro group (-NO₂) reduced? Solution2 Avoid nucleophiles that are also reducing agents (e.g., some thiols). Use milder conditions. CheckNitroReduction->Solution2 Yes CheckDecomposition Signs of decomposition? (dark tarry mixture) CheckNitroReduction->CheckDecomposition No Solution3 Reaction temperature is too high. Run at a lower temperature for a longer time. CheckDecomposition->Solution3 Yes Solution4 Consider purification issues or reaction with solvent/base. Review workup procedure. CheckDecomposition->Solution4 No

Technical Support Center: Managing Exothermic Events in 2-Chloro-5-fluoro-3-nitropyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 2-Chloro-5-fluoropyridine to synthesize 2-Chloro-5-fluoro-3-nitropyridine is a critical transformation in the production of various pharmaceutical intermediates.[1] However, this electrophilic aromatic substitution is an exothermic process that presents significant thermal hazards.[2] Uncontrolled, these exothermic events can lead to thermal runaway, characterized by rapid increases in temperature and pressure, potentially resulting in side reactions, product degradation, and in severe cases, catastrophic equipment failure.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the challenges associated with this reaction and to offer practical, field-proven strategies for managing its exothermic nature. By adhering to the principles of meticulous process control and inherent safety, the risks can be effectively mitigated.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the nitration of this compound, with a focus on preventing and managing exothermic events.

Q1: My reaction temperature is spiking unexpectedly during the addition of the nitrating agent. What's happening and how can I prevent it?

A1: A rapid temperature increase, or "spike," during the addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is a classic sign of an uncontrolled exothermic reaction. The pyridine ring, although deactivated by the electron-withdrawing nature of the nitrogen atom and halogen substituents, can still undergo vigorous nitration under harsh conditions.[5][6][7]

Troubleshooting Steps:

  • Reduce Addition Rate: The most immediate action is to slow down the rate of addition of the nitrating agent. A slower addition rate prevents the accumulation of unreacted reagents and allows the cooling system to dissipate the heat generated by the reaction more effectively.[5]

  • Improve Cooling Efficiency: Ensure your reaction vessel is adequately cooled. An ice bath or a cryostat should be used to maintain a consistent low temperature (e.g., 0-5 °C) throughout the addition. Check for proper agitation to ensure uniform temperature distribution.

  • Pre-cool Reagents: Both the 2-Chloro-5-fluoropyridine solution and the nitrating mixture should be pre-cooled to the target reaction temperature before mixing.[5]

Q2: I'm observing the formation of dark-colored byproducts and a decrease in yield. Could this be related to poor temperature control?

A2: Yes, the formation of dark-colored impurities and reduced yields are often direct consequences of excessive reaction temperatures. High temperatures can promote side reactions, such as over-nitration (dinitration) or oxidative degradation of the starting material and product.[5][8]

Troubleshooting Steps:

  • Strict Temperature Monitoring: Employ a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely solely on the temperature of the cooling bath.

  • Reaction Quenching: If a significant temperature rise is observed, be prepared to quench the reaction. This can be done by adding a pre-cooled, inert solvent or by carefully pouring the reaction mixture onto crushed ice.[5][9]

  • Calorimetric Studies: For process development and scale-up, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) is highly recommended. This will provide crucial data on the heat of reaction, heat flow, and the maximum temperature of the synthetic reaction (MTSR), allowing for the design of a robust and safe process.

Q3: Are there alternative nitrating agents or methodologies that can reduce the exothermic risk?

A3: While the conventional nitric acid/sulfuric acid system is widely used, alternative approaches can offer a better safety profile.

Alternative Approaches:

  • Milder Nitrating Agents: The use of dinitrogen pentoxide (N₂O₅) can sometimes allow for nitration under milder conditions, potentially reducing the risk of a strong exotherm.[6]

  • Flow Chemistry: Continuous flow reactors offer significant advantages for managing highly exothermic reactions.[10][11] The small reaction volume at any given time and the high surface-area-to-volume ratio allow for extremely efficient heat transfer and precise temperature control, virtually eliminating the risk of thermal runaway.[12]

Q4: What are the critical safety precautions I should take before starting this nitration?

A4: A thorough risk assessment is paramount before conducting this experiment.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.[13][14]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[13]

  • Emergency Preparedness: Have an emergency plan in place. This includes knowing the location of the nearest safety shower and eyewash station, and having appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Blast Shield: When working on a larger scale or during initial process development, the use of a blast shield is a prudent safety measure.

Experimental Protocols

Protocol 1: Batch Nitration with Enhanced Thermal Control

This protocol outlines a laboratory-scale procedure for the nitration of 2-Chloro-5-fluoropyridine with a strong emphasis on managing the exothermic reaction.

Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 2-Chloro-5-fluoropyridine.

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath. Allow the mixture to cool to 0-5 °C.[9]

  • Slow Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-Chloro-5-fluoropyridine over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[5][9]

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base until the pH is neutral. Be cautious as this will generate CO₂ gas.[5][9]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.[15]

Data Presentation: Critical Parameters for Thermal Management
ParameterRecommended RangeRationale
Initial Reaction Temperature 0-5 °CMinimizes the initial reaction rate and provides a larger safety margin.
Nitrating Agent Addition Rate Dropwise over 1-2 hoursPrevents accumulation of reactants and allows for effective heat dissipation.[5]
Maximum Internal Temperature < 10 °CReduces the risk of side reactions and thermal runaway.
Stirring Speed VigorousEnsures uniform temperature distribution and efficient heat transfer to the cooling bath.

Visualization of Key Processes

Workflow for Managing Exothermic Events

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_response Response cluster_completion Completion Prep_Substrate Cool Substrate (2-Chloro-5-fluoropyridine) to 0-5 °C Slow_Addition Slow, Dropwise Addition of Nitrating Agent Prep_Substrate->Slow_Addition Prep_Nitrating_Agent Prepare & Cool Nitrating Mixture (HNO₃/H₂SO₄) to 0-5 °C Prep_Nitrating_Agent->Slow_Addition Monitor_Temp Continuous Monitoring of Internal Temperature Slow_Addition->Monitor_Temp Post_Stir Stir at 0-5 °C for 1 hour Temp_Check Temp < 10 °C? Monitor_Temp->Temp_Check Continue_Addition Continue Addition Temp_Check->Continue_Addition Yes Stop_Addition Stop Addition Immediately Temp_Check->Stop_Addition No Continue_Addition->Slow_Addition Emergency_Cooling Apply Emergency Cooling Stop_Addition->Emergency_Cooling Quench Prepare to Quench Reaction Emergency_Cooling->Quench Workup Proceed to Work-up Post_Stir->Workup

Caption: Workflow for managing exothermic events during nitration.

Troubleshooting Decision Tree for Thermal Deviations

Troubleshooting_Decision_Tree Start Temperature Rise Observed Action1 Stop Addition of Nitrating Agent Start->Action1 Check1 Temperature Stabilizing? Action1->Check1 Action2a Resume Addition at Slower Rate Check1->Action2a Yes Action2b Increase Cooling Capacity Check1->Action2b No Outcome1 Process Under Control Action2a->Outcome1 Action2b->Check1 Action3 Quench Reaction (Pour onto Ice) Action2b->Action3 If Temp Still Rises Outcome2 Reaction Aborted Safely Action3->Outcome2

Caption: Troubleshooting decision tree for thermal deviations.

References

Overcoming solubility issues with 2-Chloro-5-fluoro-3-nitropyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during its use, with a specific focus on overcoming solubility issues in reactions.

Compound Profile: this compound

This highly functionalized pyridine derivative is a key intermediate in pharmaceutical synthesis, valued for its role as a versatile building block.[1] Its reactivity is primarily centered around nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the pyridine ring for substitution at the chloro-position.[2][3] Understanding its physical and chemical properties is the first step in effective troubleshooting.

PropertyValueSource(s)
CAS Number 136888-21-6[4][5]
Molecular Formula C₅H₂ClFN₂O₂[4][5]
Molecular Weight 176.53 g/mol [4][5]
Appearance White to yellow crystalline powder/solid[1][6]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][7]

Frequently Asked Questions (FAQs) on Solubility

Q1: Why is my this compound not dissolving in my reaction solvent?

A: Solubility is governed by the principle of "like dissolves like".[8] this compound is a moderately polar molecule due to the presence of the nitro group and the electronegative halogen atoms. If it fails to dissolve, there is likely a mismatch between its polarity and that of your chosen solvent. For instance, it will exhibit poor solubility in non-polar solvents like hexanes or toluene at room temperature, but may be soluble in more polar organic solvents.[7] The crystalline lattice energy of the solid also plays a role; significant energy may be required to break down the crystal structure and solvate the individual molecules.

Q2: I've heated the mixture, but the solid still hasn't dissolved. What's next?

A: While heating increases the kinetic energy and generally improves solubility, it may not be sufficient if the solvent is fundamentally inappropriate. Exceeding a certain temperature can also lead to degradation of your starting material or solvent. If heating fails, it is a strong indicator that you need to reconsider your solvent system entirely. Furthermore, high temperatures can sometimes accelerate unwanted side reactions.[9]

Q3: Could the quality of my this compound be the issue?

A: Potentially. While less common, impurities in the starting material could affect its solubility profile. However, it is more probable that the issue lies with the solvent choice, moisture content, or reaction conditions. Always ensure you are using reagents and solvents of appropriate purity and dryness for your specific reaction.[9] Using an inert atmosphere (N₂ or Ar) can be crucial for sensitive reactions.[9]

Q4: Does the presence of other reagents in the mixture affect solubility?

A: Absolutely. The presence of bases, acids, or nucleophiles can alter the overall polarity of the reaction medium. Some reagents may also react with your starting material to form a new, less soluble species. It is crucial to consider the entire reaction system when troubleshooting solubility.

Troubleshooting Guide: A Systematic Approach

When encountering solubility issues, a logical, stepwise approach is the most efficient path to a solution. The following workflow is designed to diagnose and resolve the problem systematically.

G A Start: Reagent fails to dissolve B Action: Gentle Heating (e.g., 40-60 °C) A->B C Check: Does it dissolve? B->C D Success: Proceed with reaction. Monitor for precipitation upon cooling. C->D Yes E Action: Re-evaluate Solvent System C->E No F Consider a more polar aprotic solvent? (e.g., DMF, DMSO, NMP) E->F G Consider a co-solvent system? (e.g., THF/DCM) E->G H Action: Perform Small-Scale Solubility Test F->H G->H I Check: Is a suitable solvent found? H->I J Success: Scale up reaction in new solvent system. I->J Yes K Action: Consider Phase-Transfer Catalysis (for biphasic systems) I->K No L Consult literature for analogous reactions. K->L

Caption: Systematic workflow for troubleshooting solubility issues.

Solvent Selection Rationale

Choosing the correct solvent is the most critical step. The goal is to find a solvent that can dissolve all reactants to a sufficient concentration for the reaction to proceed at a reasonable rate.

Solvent ClassExamplesSuitability for this compoundRationale & Causality
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighly Recommended These solvents have high dielectric constants and are excellent at solvating polar organic molecules. They are ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.[3] A related compound, 2-chloro-5-nitropyridine, is known to be soluble in DMF.[7]
Ethers THF, 1,4-DioxaneOften Suitable Moderately polar and generally good solvents for a wide range of organic compounds. May require heating to achieve full dissolution.
Halogenated DCM, ChloroformPotentially Suitable Good for initial dissolution but may not be polar enough for all SNAr reactions, especially if charged intermediates are involved.
Aromatic Toluene, XylenePoor (at RT) Generally not polar enough to dissolve the starting material at room temperature. However, a related compound is soluble in Toluene, likely at elevated temperatures.[7]
Protic Water, Ethanol, MethanolGenerally Unsuitable Protic solvents can interfere with many nucleophiles and bases used in SNAr reactions. Nitropyridines as a class are typically insoluble in water.[8] However, specific aqueous SNAr methods exist but require careful design.[10]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows you to efficiently test multiple solvents without committing a large amount of material.

  • Preparation: Add a small, consistent amount (e.g., 5-10 mg) of this compound to several separate, clean vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above.

  • Observation at Room Temperature: Vigorously agitate each vial (e.g., vortex) for 1-2 minutes. Observe and record which solvents achieve complete dissolution.

  • Heating: For vials where the solid did not dissolve, gently warm the mixture in a sand bath or on a hot plate to 40-50 °C with stirring. Record any changes in solubility.

  • Selection: Choose the solvent that provides the best solubility under the mildest conditions possible for your reaction.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a typical reaction with an amine nucleophile, where solubility is critical.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe and stir until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Addition of Reagents: Add a suitable non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq) followed by the slow, dropwise addition of the nucleophile (e.g., a primary or secondary amine, 1.1 eq).

  • Reaction: Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.[9][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water or an ice-water mixture.[12][13]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12][13] The crude product can then be purified by column chromatography or recrystallization.[9][12]

Reaction Mechanism: SNAr

The SNAr reaction is a two-step addition-elimination process. The electron-withdrawing nitro group is crucial as it stabilizes the negative charge in the intermediate.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

By systematically addressing solvent selection and carefully monitoring your reaction, solubility issues with this compound can be effectively overcome, leading to successful and reproducible synthetic outcomes.

References

Technical Support Center: Best Practices for Workup and Extraction of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the workup and extraction of this important pharmaceutical intermediate.[1] Our goal is to equip you with the knowledge to navigate common challenges and ensure the successful isolation of a high-purity product.

I. Introduction to this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine ring, allows for diverse and selective chemical transformations.[1] The successful synthesis of this intermediate is critically dependent on a well-executed workup and extraction procedure to remove unreacted starting materials, reagents, and byproducts.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the workup and extraction of this compound.

Q1: What is the initial and most critical step in the workup of a this compound synthesis?

A1: The most critical initial step is the careful quenching of the reaction mixture. Often, syntheses of this compound involve potent reagents that must be neutralized before extraction. A common and effective method is to cool the reaction mixture to room temperature and then slowly pour it into crushed ice.[2] This serves to dissipate heat from any exothermic neutralization and to precipitate the crude product.

Q2: I've quenched my reaction, but my product isn't precipitating. What should I do?

A2: If your product does not precipitate upon quenching, it is likely still soluble in the aqueous mixture. Proceed with an extractive workup. Select an appropriate organic solvent, such as ethyl acetate or dichloromethane, and perform a series of extractions to move your product from the aqueous phase to the organic phase.[2][3]

Q3: What is the best organic solvent for extracting this compound?

A3: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[2] Dichloromethane can also be used.[3] The choice of solvent can depend on the specific impurities present in your reaction mixture and the subsequent purification steps.

Q4: My organic layer is a dark color after extraction. Is this normal, and how can I decolorize it?

A4: A colored organic layer can be normal and is often due to residual impurities or degradation products.[4] You can often decolorize the solution by washing it with a saturated sodium bicarbonate solution, followed by a brine wash. If the color persists, treatment with activated carbon during a subsequent filtration step can be effective.

Q5: How do I remove residual pyridine or related basic impurities from my organic layer?

A5: To remove basic impurities like pyridine, wash the organic layer with a dilute acidic solution, such as 1-5% aqueous HCl.[5] This will protonate the basic impurities, forming water-soluble salts that will partition into the aqueous layer.[5][6] Be sure your target compound is stable to acidic conditions. An alternative for acid-sensitive compounds is to wash with an aqueous solution of copper(II) sulfate, which forms a water-soluble complex with pyridine.[5][6]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise during the workup and extraction of this compound.

Issue 1: Emulsion Formation During Extraction

Symptoms: A persistent, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Cause: Emulsions can be caused by the presence of polar solvents like DMF or DMSO in the reaction mixture, which are soluble in both water and the organic solvent.[7]

Solutions:

  • Dilution: Dilute the mixture with a large volume of water before extracting.[7]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can aid in phase separation.

Issue 2: Low Product Yield After Extraction

Symptoms: The final isolated mass of the product is significantly lower than expected.

Causes:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer.

  • Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

  • Hydrolysis of the Product: The chloro group on the pyridine ring can be susceptible to hydrolysis under certain conditions.

Solutions:

  • Increase Number of Extractions: Perform multiple extractions with fresh organic solvent to ensure complete transfer of the product.

  • Adjust pH: Before extraction, ensure the aqueous layer is at a neutral to slightly basic pH to minimize the solubility of the product. A wash with a saturated sodium carbonate solution is often employed.[2]

  • Back Extraction: Combine all aqueous layers and perform a final "back extraction" with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: Product Fails to Crystallize or Solidify

Symptoms: After removing the solvent, the product remains an oil or a viscous liquid.

Causes:

  • Residual Solvent: Trace amounts of the extraction solvent may still be present.

  • Impurities: The presence of impurities can inhibit crystallization.

Solutions:

  • High Vacuum: Place the product under a high vacuum for an extended period to remove any residual solvent.

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and sonicate or scratch the flask to induce crystallization.

  • Purification: If impurities are suspected, purify the product using column chromatography or recrystallization.[3] A common eluent system for column chromatography is a mixture of pentane and dichloromethane.[3]

IV. Experimental Protocols

Standard Workup and Extraction Protocol
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with stirring.[2]

  • Neutralization: If the reaction was conducted under acidic conditions, carefully add a saturated solution of sodium carbonate or sodium bicarbonate until the pH of the aqueous slurry is between 7 and 8. Be cautious of foaming.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x volume of the organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer)

    • Brine (1 x volume of the organic layer)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

V. Visualizations

Workflow for Workup and Extraction

G cluster_0 Reaction Completion cluster_1 Workup cluster_2 Isolation cluster_3 Purification (Optional) A Reaction Mixture B Quench with Crushed Ice A->B Cool to RT C Neutralize with NaHCO3/Na2CO3 B->C D Extract with Organic Solvent C->D E Wash with Water D->E F Wash with Brine E->F G Dry with MgSO4/Na2SO4 F->G H Filter G->H I Concentrate in vacuo H->I J Crude Product I->J K Column Chromatography J->K L Recrystallization J->L M Pure Product K->M L->M

Caption: Standard workflow for the workup and extraction of this compound.

Troubleshooting Emulsion Formation

G cluster_solutions Potential Solutions start Emulsion Observed sol1 Add Brine start->sol1 sol2 Dilute with Water start->sol2 sol3 Filter through Celite start->sol3 sol4 Centrifuge start->sol4 end Phase Separation sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for resolving emulsion formation during extraction.

VI. Safety Precautions

This compound and its related precursors and reagents should be handled with care in a well-ventilated fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[8][9] If inhaled, move to fresh air.[8]

  • Skin Contact: Avoid contact with skin.[8] If contact occurs, wash immediately with soap and water.[8]

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

  • Ingestion: If swallowed, seek immediate medical attention.[8][9]

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning any experimental work.[8][9][10][11][12]

VII. Data Tables

Table 1: Properties of this compound
PropertyValueSource
CAS Number 136888-21-6[13]
Molecular Formula C₅H₂ClFN₂O₂[13]
Molecular Weight 176.53 g/mol [13]
Appearance Solid[14]
Table 2: Common Solvents for Extraction and Purification
SolventBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate 77.10.902Good general-purpose extraction solvent.
Dichloromethane 39.61.33Can be effective for extraction, but is denser than water.
Hexanes/Pentane 69 / 36.1~0.66 / ~0.63Often used for trituration or as a component of the eluent in column chromatography.

VIII. References

  • Technical Support Center: Synthesis of Nitropyridines - Benchchem. 3

  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds - Benchchem. 6

  • SAFETY DATA SHEET - Fisher Scientific (for 5-Bromo-2-chloro-3-nitropyridine). 8

  • 2-Chloro-3-fluoro-5-nitropyridine synthesis - ChemicalBook. 2

  • 2-Chloro-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia Limited. 15

  • SAFETY DATA SHEET - Fisher Scientific (for 2-Chloro-5-fluoropyridine). 10

  • SAFETY DATA SHEET - Fisher Scientific (for 2-Chloro-5-nitropyridine). 11

  • Safety Data Sheet - Jubilant Ingrevia (for 2-Chloro-3-nitropyridine). 12

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. 5

  • Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermediate. 1

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. 4

  • 2-Chloro-3-fluoro-5-nitropyridine - Sigma-Aldrich. 14

  • This compound | CAS 136888-21-6 | SCBT. 13

  • Organic Reaction Workup Formulas for Specific Reagents. 7

References

Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-5-fluoro-3-nitropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies to ensure the success of your experiments.

Introduction: Understanding the Substrate

This compound is a highly valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the interplay of three key features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring makes the system electron-deficient and can coordinate to the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This coordination can inhibit the catalytic cycle.

  • The Chloro Group at C2: This is the primary leaving group for cross-coupling reactions. Its reactivity is significantly enhanced by the electron-withdrawing effects of the ring nitrogen and the nitro group.[3]

  • The Fluoro and Nitro Groups: The strongly electron-withdrawing nitro group at the C3 position further activates the C2-chloro group towards oxidative addition.[3][4] The fluoro group at C5 also contributes to the electron-deficient nature of the ring.

Navigating these electronic and steric effects is paramount for successful cross-coupling. This guide provides the expertise to select the optimal catalytic system and troubleshoot common issues.

Section 1: Troubleshooting Guide for Common Issues

Cross-coupling reactions with halogenated pyridines can be capricious.[5] The following table outlines common problems, their probable causes, and actionable solutions based on established principles.

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is being poisoned. This is a common issue with electron-deficient pyridine substrates that can inhibit the catalyst.[1][6]Solution 1a (Ligand Choice): Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][7] These ligands promote the formation of a stable, monoligated Pd(0) species and accelerate oxidative addition. Solution 1b (Precatalyst): Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[8][9] These are air-stable and generate the active Pd(0) species more reliably and rapidly under reaction conditions, which is crucial for sensitive substrates.[8]
2. Inappropriate Base: The chosen base may be too weak to effect transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig). It could also be causing substrate or product degradation.Solution 2: Screen a panel of bases. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃, especially for challenging couplings.[10] For Buchwald-Hartwig, a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is typically required.[7][11]
3. Reagent Quality: Boronic acid/ester may have degraded (protodeboronation). Amines or solvents may contain water, which can hydrolyze the starting material.Solution 3: Use fresh, high-purity reagents. Check the quality of the boronic acid; consider using the more stable pinacol ester or MIDA boronate derivatives.[6][10] Ensure solvents are anhydrous and that reactions are run under a strictly inert atmosphere (Argon or Nitrogen).[12]
Significant Side Product Formation 1. Protodeboronation (Suzuki): The boronic acid is being replaced by a proton from the solvent (often water) before it can transmetalate to the palladium center.Solution 1: Minimize water content in the reaction. Use anhydrous solvents and a stronger base like K₃PO₄. Using the corresponding boronic ester can also mitigate this issue.[10]
2. Hydrodehalogenation (Dechlorination): The starting material's chlorine atom is replaced by hydrogen, often a result of β-hydride elimination from the Pd-complex.Solution 2: This side reaction can compete with reductive elimination.[11] Ensure the nucleophile concentration is sufficient. Switching to a ligand that promotes faster reductive elimination, such as a biarylphosphine ligand, can be beneficial.
3. Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple to form a biaryl byproduct.Solution 3: This is often caused by the presence of oxygen. Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere. Using a slight excess (1.1-1.2 eq.) of the boronic acid is standard, but large excesses should be avoided.[10]
4. Hydrolysis of Starting Material: The C2-chloro group is susceptible to substitution by water or hydroxide, forming 2-hydroxy-5-fluoro-3-nitropyridine.Solution 4: Use anhydrous solvents and reagents. Perform the reaction under a rigorously inert atmosphere to exclude moisture.[12] If using an aqueous base solution, consider phase-transfer catalysts or alternative solvent systems.
Reaction Stalls or is Sluggish 1. Low Reaction Temperature: The energy of activation for a key step (e.g., oxidative addition) is not being overcome.Solution 1: Gradually increase the reaction temperature. For Buchwald-Hartwig aminations, temperatures around 100-110 °C are common.[3] For Suzuki couplings, 80-100 °C is a typical range.[13] Monitor for potential decomposition at higher temperatures.
2. Catalyst Decomposition: The active catalyst is degrading over the course of the reaction, often indicated by a color change (e.g., formation of palladium black).Solution 2: This can be caused by impurities or high temperatures. Ensure high-purity reagents. Using a more robust ligand or a precatalyst can improve catalyst longevity.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are bulky biarylphosphine ligands like XPhos or RuPhos so effective for coupling with 2-chloropyridines? A1: These ligands address the "2-pyridyl problem" in several ways.[1][2] Their steric bulk favors the formation of a highly reactive, monoligated L-Pd(0) species. This species is less likely to be inhibited by coordination with the pyridine nitrogen. Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step with the electron-deficient this compound.[7]

Q2: Can I use the nitro group as a leaving group in a cross-coupling reaction instead of the chloro group? A2: Yes, this is a modern and powerful strategy known as denitrative cross-coupling.[14][15] While the C-Cl bond is the conventional reactive site for this substrate, specialized catalytic systems, often using palladium with ligands like BrettPhos or specific NHCs, can activate the C-NO₂ bond for oxidative addition.[14][15] This allows for orthogonal functionalization if other halides are present on the molecule.

Q3: My boronic acid is unstable. What are my alternatives for Suzuki-Miyaura coupling? A3: Instability, particularly towards protodeboronation, is a known issue for many heteroaryl boronic acids.[1][6] The two most common and effective alternatives are potassium trifluoroborate salts (ArBF₃K) and boronic acid pinacol esters (Bpin). Both are generally more stable to storage and the reaction conditions. MIDA boronates are another excellent option, known for their high stability and slow, controlled release of the boronic acid under reaction conditions.[6]

Q4: What is the best palladium source: a precursor like Pd₂(dba)₃ or a precatalyst? A4: While precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be inconsistent. Modern precatalysts, such as the Buchwald aminobiphenyl palladacycles (e.g., XPhos Pd G3), are generally superior for challenging substrates.[8][9] They are air- and moisture-stable, ensuring accurate dosing, and are designed to rapidly and quantitatively generate the active L-Pd(0) species under mild basic conditions, leading to more reliable and reproducible results.[8]

Q5: How should I monitor the reaction progress effectively? A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard is recommended. When taking aliquots, ensure they are quenched properly (e.g., with dilute acid) and filtered to remove catalyst particles before injection to avoid misleading results.

Section 3: Visual Workflows & Diagrams

A logical workflow is critical for efficient troubleshooting and catalyst selection.

TroubleshootingWorkflow Start Reaction Start: Low or No Conversion CheckReagents Verify Reagent Quality (Substrates, Solvents, Base) Start->CheckReagents CheckConditions Confirm Reaction Conditions (Inert Atmosphere, Temp.) Start->CheckConditions ScreenBase Screen Bases (e.g., K3PO4, Cs2CO3, LiHMDS) CheckReagents->ScreenBase Reagents OK CheckConditions->ScreenBase Conditions OK ChangeLigand Change Ligand (Bulky, Electron-Rich) ScreenBase->ChangeLigand No Improvement Success Reaction Successful ScreenBase->Success Improvement UsePrecatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) ChangeLigand->UsePrecatalyst No Improvement ChangeLigand->Success Improvement UsePrecatalyst->Success Improvement

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

CatalystSelection CouplingType Select Coupling Type Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald PdSource Select Pd Source Suzuki->PdSource Buchwald->PdSource Precatalyst Recommended: Precatalyst (e.g., G3) PdSource->Precatalyst Precursor Alternative: Precursor (e.g., Pd(OAc)2) PdSource->Precursor LigandSuzuki Ligand Selection (Suzuki) - XPhos - SPhos - RuPhos Precatalyst->LigandSuzuki LigandBuchwald Ligand Selection (C-N) - RuPhos (sec-amines) - BrettPhos (pri-amines) Precatalyst->LigandBuchwald BaseSuzuki Base: K3PO4 or Cs2CO3 Solvent: Dioxane/H2O LigandSuzuki->BaseSuzuki BaseBuchwald Base: NaOtBu or LiHMDS Solvent: Toluene or Dioxane LigandBuchwald->BaseBuchwald

Caption: Catalyst system selection guide for different cross-coupling reactions.

Section 4: Experimental Protocols

The following protocols are robust starting points. Optimization of temperature, concentration, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from general procedures for challenging Suzuki couplings.[10][13]

Materials:

  • This compound (1.0 mmol, 176.5 mg)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Oven-dried Schlenk flask with a stir bar

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst against a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is based on established methods for C-N coupling with electron-deficient heteroaryl chlorides.[3][7]

Materials:

  • This compound (1.0 mmol, 176.5 mg)

  • Secondary amine (1.2 mmol)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol)

  • Toluene, anhydrous (5 mL)

  • Oven-dried Schlenk tube with a stir bar

Procedure:

  • Vessel Preparation: In a glovebox, add this compound, RuPhos Pd G3, and LiHMDS to the Schlenk tube. If a glovebox is unavailable, add the solids in a flask under a strong flow of argon.

  • Inert Atmosphere: Seal the tube with a screw cap fitted with a PTFE septum. Remove from the glovebox.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the secondary amine via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Typical reaction times are 6-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

Technical Support Center: Navigating Nitro Group Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing nitro group side reactions in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the nitro group's reactivity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the "why" behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Troubleshooting Unwanted Nitro Group Reduction

The reduction of a nitro group to an amine is a common transformation, but achieving it without affecting other sensitive functionalities is a frequent challenge.[1]

FAQ 1: My primary challenge is the reduction of other functional groups (ketones, esters, halogens) along with the nitro group. How can I achieve chemoselectivity?

Achieving selectivity is paramount and hinges on the correct choice of reducing agent and reaction conditions.[2] The primary challenge lies in the fact that many reagents capable of reducing nitro groups can also reduce other functional groups.[3]

Troubleshooting Workflow: Selecting the Right Reducing Agent

The key is to match the reducing agent's reactivity profile to the specific functional groups present in your molecule.

dot

Reduction_Selectivity Decision Workflow for Selective Nitro Group Reduction Start Identify other reducible functional groups in the molecule Carbonyl Ketone or Aldehyde Present? Start->Carbonyl Halogen Aryl Halide (Cl, Br, I) Present? Carbonyl->Halogen No SnCl2 Use SnCl₂ or Fe/HCl. Highly selective for nitro groups over carbonyls. Carbonyl->SnCl2 Yes Alkene Alkene or Alkyne Present? Halogen->Alkene No RaneyNi Use Raney Nickel with H₂. Often preferred over Pd/C to prevent dehalogenation. Halogen->RaneyNi Yes Ester Ester or Amide Present? Alkene->Ester No Na2S Consider Na₂S or transfer hydrogenation. Can spare C-C multiple bonds. Alkene->Na2S Yes Fe_NH4Cl Use Fe/NH₄Cl or NaBH₄/FeCl₂. Good selectivity over esters. Ester->Fe_NH4Cl Yes PdC Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient if no other reducible groups are present. Ester->PdC No Orthogonal_Protection Orthogonal Protection & Deprotection Strategy cluster_deprotect Selective Deprotection Molecule Starting Molecule (-NH₂, -OH, -NO₂) Boc_Protected Boc-Protected Amine (-NHBoc, -OH, -NO₂) Molecule->Boc_Protected Boc₂O, TEA TBDMS_Protected Fully Protected (-NHBoc, -OTBDMS, -NO₂) Boc_Protected->TBDMS_Protected TBDMSCl, Imidazole Deprotect_OH Deprotect Alcohol (-NHBoc, -OH, -NO₂) TBDMS_Protected->Deprotect_OH TBAF Deprotect_NH2 Deprotect Amine (-NH₂, -OTBDMS, -NO₂) TBDMS_Protected->Deprotect_NH2 TFA

References

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-fluoro-3-nitropyridine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring the reaction progress of 2-Chloro-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical methods crucial to ensuring the successful synthesis and purity of this important pharmaceutical intermediate.[1]

Introduction: The Critical Role of In-Process Monitoring

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its reactivity, governed by the electron-withdrawing nitro group and the two halogen substituents, makes it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity also presents challenges in controlling side reactions and ensuring complete conversion. Therefore, robust in-process monitoring is not just a quality control measure; it is a fundamental component of process understanding and optimization.[2] This guide provides practical, field-tested advice on utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of many organic reactions, offering excellent resolution, sensitivity, and quantitation capabilities. For this compound and its derivatives, reversed-phase HPLC is typically the method of choice.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol is a robust starting point for developing a stability-indicating HPLC method for your specific reaction. Optimization will likely be necessary based on your reaction matrix and the specific nucleophiles used.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (use formic acid for MS compatibility)[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid[3][4]

Gradient Elution: A gradient elution is recommended to resolve the starting material, intermediates, products, and potential byproducts with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
25.19010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 268 nm (based on UV spectra of similar compounds, optimization may be required)[5] Injection Volume: 10 µL

Sample Preparation: Carefully quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition. Ensure the final concentration is within the linear range of the detector.

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound reactions.

Q1: I'm seeing significant peak tailing for my pyridine compounds. What's the cause and how can I fix it?

A1: Peak tailing with basic compounds like pyridines is a classic issue in reversed-phase HPLC. It's primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase.

  • Causality: The protonated pyridine molecules can undergo secondary ionic interactions with deprotonated silanol groups, leading to a mixed-mode retention mechanism and resulting in tailed peaks.

  • Solutions:

    • Lower the Mobile Phase pH: Adding an acid like phosphoric or formic acid to the mobile phase will protonate the silanol groups, minimizing these secondary interactions. A pH between 2.5 and 3.5 is a good starting point.[3]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation C18 column can significantly improve peak shape.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, this approach is less common with modern columns and can be incompatible with mass spectrometry.

Q2: My retention times are drifting from one injection to the next. What should I check?

A2: Retention time drift can be caused by several factors, often related to the stability of the mobile phase or the column.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column can all lead to shifts in retention times.

  • Solutions:

    • Ensure Proper Mobile Phase Mixing and Degassing: If you are using online mixing, ensure the mixer is functioning correctly. Premixing the mobile phase can sometimes resolve this. Always degas the mobile phase to prevent bubble formation in the pump.

    • Use a Column Oven: The retention of many compounds is sensitive to temperature. A column oven provides a stable temperature environment, leading to more reproducible retention times.

    • Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.

Q3: I'm not getting good separation between my starting material and a key byproduct. What are my options?

A3: Poor resolution requires a systematic approach to method development.

  • Causality: The selectivity of the chromatographic system is insufficient to resolve the two compounds. This can be due to suboptimal mobile phase composition, stationary phase, or temperature.

  • Solutions:

    • Adjust the Mobile Phase Composition:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. These solvents have different selectivities and may improve resolution.

      • Modify the Gradient Slope: A shallower gradient around the elution time of the critical pair will increase the separation.

    • Try a Different Stationary Phase: If adjusting the mobile phase doesn't work, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase might provide the necessary resolution.

    • Optimize the Temperature: Temperature can affect the selectivity of the separation. Try varying the column temperature (e.g., 25 °C, 35 °C, 45 °C) to see if it improves resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying non-polar byproducts and for confirming the identity of reaction components through their mass spectra.

Experimental Protocol: A Starting Point for GC-MS Method Development

This protocol provides a general starting point. The temperature program and other parameters should be optimized for your specific analytes.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • A low-to-mid polarity capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless (for trace analysis) or Split (for major components)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: 40-400 amu

Sample Preparation: Quench a reaction aliquot and extract the components into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.

GC-MS Troubleshooting Guide

Q1: I'm observing broad or tailing peaks in my GC chromatogram. What could be the issue?

A1: Peak shape problems in GC can stem from several sources, including the injection technique, column activity, and compound stability.

  • Causality: Active sites in the GC inlet or column can interact with polar analytes. Additionally, the thermal lability of nitroaromatic compounds can lead to degradation in the hot injector.

  • Solutions:

    • Use a Deactivated Inlet Liner: The glass liner in the injector is a common source of activity. Using a deactivated liner can significantly improve peak shape for sensitive compounds.

    • Optimize Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Experiment with lowering the injector temperature.

    • Check for Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

Q2: I'm concerned about the thermal stability of my nitropyridine compounds in the GC. How can I be sure I'm analyzing the actual compound and not a degradation product?

A2: This is a valid concern with nitroaromatic compounds.

  • Causality: The high temperatures in the GC injector and oven can cause degradation of thermally labile compounds.

  • Solutions:

    • Lower Analytical Temperatures: Use the lowest possible injector and oven temperatures that still allow for good chromatography.

    • Use a Shorter Column: A shorter column will reduce the residence time of the analyte at high temperatures.

    • Confirm with a "Soft" Ionization Technique: If available, consider using a soft ionization technique like Chemical Ionization (CI) in your mass spectrometer. This will result in less fragmentation and a more prominent molecular ion, helping to confirm the identity of the intact molecule.

    • Compare with HPLC or NMR: Cross-validation with a non-thermal analytical technique like HPLC or NMR is the best way to confirm that you are not observing thermal degradation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural elucidation and can also be used for quantitative analysis of reaction mixtures. ¹H, ¹³C, and ¹⁹F NMR can all provide crucial information for monitoring reactions of this compound.

Experimental Protocol: Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer

  • 5 mm NMR tubes

Sample Preparation:

  • Carefully weigh a precise amount of a stable, non-reactive internal standard into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with any of the analyte signals. 1,3,5-Trimethoxybenzene is a common choice.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial and dissolve the internal standard.

  • Withdraw a precise aliquot of the reaction mixture and add it to the vial.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H or ¹⁹F NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all nuclei. This is critical for accurate quantitation. A D1 of 5 times the longest T1 relaxation time is recommended.

Data Processing:

  • Integrate the signals of the internal standard and the analytes of interest.

  • Calculate the concentration of each analyte relative to the known concentration of the internal standard.

NMR Troubleshooting Guide

Q1: My ¹H NMR spectra of the reaction mixture have broad peaks. What's causing this?

A1: Peak broadening in NMR spectra can be due to several factors.

  • Causality: Paramagnetic species, chemical exchange, or poor shimming can all lead to broadened signals.

  • Solutions:

    • Check for Paramagnetic Impurities: If your reaction uses a metal catalyst, trace amounts of paramagnetic metals can cause significant broadening. Filtering the NMR sample through a small plug of silica or celite can sometimes remove these impurities.

    • Consider Chemical Exchange: If the broadening is temperature-dependent, it may be due to chemical exchange processes occurring on the NMR timescale. Acquiring spectra at different temperatures can help to confirm this.

    • Ensure Proper Shimming: Poor magnetic field homogeneity will lead to broad and distorted peaks. Always ensure the spectrometer is properly shimmed before acquiring data.

Q2: I'm trying to use ¹⁹F NMR to monitor the reaction, but the chemical shifts seem to be drifting. Why is this happening?

A2: Chemical shift drift can be a problem, especially in complex reaction mixtures.

  • Causality: Changes in the bulk magnetic susceptibility of the sample as the reaction progresses can cause the chemical shifts of all species to drift. Changes in temperature or pH can also affect chemical shifts.

  • Solutions:

    • Use an Internal Standard: The most reliable way to account for chemical shift drift is to use an internal standard with a known and stable ¹⁹F chemical shift. This allows you to reference all other peaks to a constant value.

    • Maintain Constant Temperature: Use the spectrometer's temperature control to maintain a stable sample temperature throughout the experiment.

    • Buffer the Sample (if appropriate): If the reaction involves significant pH changes, and it is compatible with your chemistry, buffering the sample can help to stabilize chemical shifts.

Frequently Asked Questions (FAQs)

Q: Which analytical technique is best for monitoring my this compound reaction?

A: The best technique depends on the specifics of your reaction.

  • HPLC is generally the most versatile and reliable for quantitative analysis of the starting material, product, and polar byproducts.

  • GC-MS is excellent for identifying unknown, volatile byproducts and for confirming the identity of components.

  • NMR provides detailed structural information and can be used for quantitative analysis without the need for extensive calibration curves, making it very powerful for initial reaction optimization. ¹⁹F NMR is particularly useful for this substrate.[6]

Q: What are the most common impurities I should be looking for in the synthesis of this compound?

A: Common impurities can arise from the starting materials or side reactions.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of the substituted pyridine may be formed.[3][7]

  • Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, which would form 2-hydroxy-5-fluoro-3-nitropyridine. This is a common issue if water is not rigorously excluded from the reaction.[3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.

Q: How can I develop a stability-indicating HPLC method for my final product?

A: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all its potential degradation products.[5][8][9]

  • Forced Degradation Studies: To develop such a method, you need to intentionally degrade your compound under various stress conditions (e.g., acid, base, peroxide, heat, light).[9]

  • Peak Purity Analysis: The analytical method must then be able to separate the parent compound from all the degradation products. Using a photodiode array (PDA) detector to assess peak purity is a common practice.[5]

Visualizations

Logical Workflow for Method Selection

MethodSelection Start Reaction Monitoring Needed Question1 Need for Quantitative Data? Start->Question1 Question2 Are Analytes Volatile and Thermally Stable? Question1->Question2 No HPLC HPLC Question1->HPLC Yes Question3 Need for Structural Information? Question2->Question3 No GCMS GC-MS Question2->GCMS Yes Question3->HPLC No NMR NMR Question3->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Workflow for HPLC Analysis

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionAliquot Take Reaction Aliquot Quench Quench Reaction ReactionAliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify

Caption: General workflow for HPLC analysis of reaction progress.

References

Stability issues and degradation pathways of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 2-Chloro-5-fluoro-3-nitropyridine (CAS: 136888-21-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and understand the degradation pathways of this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and success of your experiments.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its trifunctionalized pyridine ring offers a versatile platform for medicinal chemists. However, the inherent reactivity of the molecule, stemming from the electron-withdrawing nitro group and the presence of two halogen substituents, can also lead to stability issues if not handled and utilized correctly. This guide provides practical, field-proven insights into maintaining the stability of this compound and identifying potential degradation pathways.

Troubleshooting Guide: Common Stability and Handling Issues

Researchers may encounter several common issues when working with this compound. The following table outlines these problems, their probable causes, and actionable solutions to mitigate them.

Observed Issue Potential Cause(s) Recommended Solution(s) & Preventative Measures
Discoloration of Solid Compound (Yellowing or Browning) Exposure to light, air (oxidation), or trace impurities.Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1] Purchase from reputable suppliers who provide a certificate of analysis with purity specifications.
Inconsistent Reaction Yields or Formation of Unexpected Byproducts Degradation of the starting material; reaction with nucleophilic solvents or impurities; inappropriate reaction temperature.Always use freshly opened or properly stored this compound. Use anhydrous, non-nucleophilic solvents for reactions unless the solvent is a desired reactant. Run reactions at the recommended temperature and monitor progress by TLC or LC-MS to avoid over-heating or prolonged reaction times which can lead to side reactions.
Appearance of a New, More Polar Spot on TLC During Workup Hydrolysis of the 2-chloro group to a 2-hydroxy group. This is a common issue, especially during aqueous workup or if the reaction is not performed under anhydrous conditions.Minimize contact with water during extraction and washing steps. Use brine to wash the organic layer and dry thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). If the hydroxy byproduct forms, it can often be separated by column chromatography due to its increased polarity.
Poor Solubility in Aprotic Solvents The compound is a solid with a defined crystal lattice.Gentle warming and sonication can aid in dissolution. Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility and stability.
Formation of Tar-like Substances in the Reaction Mixture Ring-opening of the pyridine ring under strongly basic conditions. This is a known degradation pathway for related chloronitropyridines.[2][3]Avoid the use of strong, hard nucleophiles like hydroxide or alkoxides if nucleophilic substitution at the 2-position is the desired outcome. If basic conditions are necessary, use a hindered or non-nucleophilic organic base.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during their work with this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure and reactivity of related compounds, the primary degradation pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. While this is often the desired reactivity, unwanted nucleophiles such as water, alcohols (if used as solvents), or amine impurities can lead to the formation of byproducts.

  • Hydrolysis: Reaction with water can lead to the substitution of the chloro group to form 2-hydroxy-5-fluoro-3-nitropyridine. This is a common degradation pathway, especially under neutral or slightly basic conditions.

  • Ring Opening: Strong bases, such as hydroxide ions, can attack the pyridine ring, leading to a complex ring-opening and rearrangement cascade. This is a known phenomenon for 2-chloro-5-nitropyridine.[2][3]

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. This can involve complex reaction pathways, including the reduction of the nitro group.

  • Thermal Decomposition: At elevated temperatures, halogenated aromatic compounds can decompose, potentially leading to the release of toxic fumes such as hydrogen chloride and nitrogen oxides.[4]

Q2: How does the position of the nitro group influence the stability and reactivity of the molecule?

A2: The nitro group at the 3-position (meta to the ring nitrogen) plays a crucial role in activating the 2-position for nucleophilic attack. It exerts a strong electron-withdrawing effect through both resonance and induction. This effect significantly lowers the electron density at the C2 carbon, making it more electrophilic and susceptible to attack by nucleophiles. The stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction is a key factor in this activation.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidative degradation.[1]

Q4: Can I use protic solvents like methanol or ethanol for reactions involving this compound?

A4: The use of protic solvents should be carefully considered. Since these solvents can act as nucleophiles, they can compete with your desired nucleophile and lead to the formation of 2-methoxy or 2-ethoxy byproducts. If your intended reaction involves a nucleophile that is significantly more reactive than the solvent, and the reaction is performed under controlled conditions (e.g., low temperature, short reaction time), it may be feasible. However, for cleaner reactions and to avoid unwanted side products, it is generally advisable to use aprotic solvents such as THF, DMF, DMAc, or acetonitrile.

Q5: What analytical techniques are best suited for monitoring the stability of this compound and identifying its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the primary tool for monitoring the stability of the compound and separating it from its potential degradation products.[1][5] For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are invaluable for obtaining molecular weight and fragmentation information.[6][7][8] For unambiguous structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 80 °C for 48 hours. Dissolve a portion of the stressed solid in methanol to a final concentration of 0.5 mg/mL.

    • Photodegradation: Expose a solution of the compound (0.1 mg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method. A C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like ammonium acetate for MS compatibility) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

    • Calculate the percentage of degradation.

    • Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Visualizing Degradation Pathways and Workflows

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical properties and the reactivity of analogous compounds.

G main This compound hydrolysis 2-Hydroxy-5-fluoro-3-nitropyridine main->hydrolysis H2O / OH- nucleophilic_sub Nucleophilic Substitution Product (e.g., with R-NH2, R-OH, R-SH) main->nucleophilic_sub Nu- ring_opening Ring-Opened Products main->ring_opening Strong Base (e.g., excess OH-) nitro_reduction 2-Chloro-5-fluoro-3-aminopyridine main->nitro_reduction Reduction (e.g., H2, Pd/C)

Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

The workflow for a forced degradation study is a systematic process to ensure comprehensive evaluation of a compound's stability.

G start Start: Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidative Oxidative Degradation stress->oxidative thermal Thermal Degradation stress->thermal photo Photodegradation stress->photo analysis Analyze Samples by Stability-Indicating UPLC-PDA/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->evaluation characterization Characterize Degradation Products (LC-MS/MS, NMR) evaluation->characterization end End: Elucidate Degradation Pathways characterization->end

Workflow for a forced degradation study.

References

Technical Support Center: Optimizing the Atom Economy in 2-Chloro-5-fluoro-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-5-fluoro-3-nitropyridine. This resource is tailored for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. Our objective is to provide actionable, scientifically-grounded advice to enhance the atom economy of this synthesis, a critical factor for sustainable and cost-effective production. By focusing on the principles of green chemistry, we aim to help you improve yields, minimize waste, and troubleshoot common experimental hurdles. This compound is a vital building block, and its efficient synthesis is of paramount importance.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to high-level questions concerning the improvement of atom economy in the synthesis of this compound.

Q1: What are the common synthetic routes to this compound, and how do they compare in terms of atom economy?

The most conventional route involves the nitration of a 2-chloro-5-fluoropyridine precursor.[1] While direct, the atom economy of this approach is heavily influenced by the nitrating agent and the reaction conditions. Traditional methods using a mixture of nitric and sulfuric acid are effective but generate significant acidic waste, thus lowering the overall atom economy.

Alternative strategies are being explored to improve this. For instance, some patented methods focus on different starting materials, such as the halogenation of 3-fluoro-5-nitropyridin-2-ol, which can offer high yields under specific conditions.[3] Another approach involves the catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinates, selectively removing one chlorine atom.[4] However, each route has its own set of challenges, including the cost and availability of starting materials, and the complexity of the reaction steps. From a green chemistry perspective, routes that avoid harsh nitrating conditions and minimize the use of protecting groups are preferable.

Q2: How critical is solvent selection for maximizing atom economy and overall process efficiency?

Solvent choice is a pivotal factor in the "greenness" and efficiency of the synthesis. While chlorinated solvents are often used, their environmental and health impacts are considerable. The trend is shifting towards more benign alternatives. The ideal solvent should not only provide a suitable reaction medium but also be readily recoverable and recyclable. This reduces waste and improves the overall process mass intensity. For nucleophilic aromatic substitution (SNAr) reactions, which are relevant to this synthesis, there is growing interest in using water as a solvent, which can be a highly effective and environmentally friendly option.[5]

Q3: What are the primary byproducts that diminish atom economy in this synthesis, and how can their formation be mitigated?

Byproduct formation is a direct drain on atom economy. In the nitration of pyridine derivatives, the formation of undesired isomers is a common problem.[6] For instance, nitration can sometimes occur at other positions on the pyridine ring, leading to a mixture of products that requires separation. Another significant issue is over-nitration, which can be prevalent under harsh reaction conditions.[7]

To minimize byproduct formation, careful control of reaction parameters is essential. This includes:

  • Temperature Control: Many nitration reactions are exothermic. Maintaining a low and stable temperature can prevent side reactions.[7]

  • Stoichiometry: Using a minimal excess of the nitrating agent can help to limit over-nitration.[7]

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better selectivity.

Part 2: Troubleshooting Guide

This guide offers detailed solutions to specific experimental challenges, with an emphasis on the underlying chemical principles.

Issue 1: Consistently Low Yield of this compound

Q: My reaction yield is consistently low. What are the probable causes and how can I address them?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Monitoring: Employ analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[6]

      • Optimize Reaction Time and Temperature: If the reaction appears to have stalled, a modest increase in temperature or an extension of the reaction time might be beneficial. However, exercise caution, as this could also promote byproduct formation.

  • Suboptimal Reagent Concentration or Activity: The potency of your reagents is critical.

    • Troubleshooting:

      • Verify Reagent Quality: Ensure that your starting materials and reagents are of high purity and have not degraded.

      • Precise Stoichiometry: Carefully measure and control the stoichiometric ratios of your reactants.

  • Product Loss During Workup: The desired product might be lost during the extraction and purification steps.

    • Troubleshooting:

      • Extraction Efficiency: Ensure that the solvent used for extraction has a good partition coefficient for your product. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

      • pH Adjustment: The solubility of pyridine derivatives can be pH-dependent. Adjusting the pH of the aqueous phase during workup can sometimes improve extraction efficiency.

Issue 2: Formation of Isomeric Impurities

Q: I'm observing isomeric byproducts in my final product. How can I improve the regioselectivity of the reaction?

A: The formation of isomers is a common challenge in the chemistry of substituted pyridines.

  • Understanding Directing Effects: The existing substituents on the pyridine ring (in this case, chlorine and fluorine) will direct the position of the incoming nitro group. While the 3-position is generally favored, other isomers can form.

  • Strategies for Improving Regioselectivity:

    • Alternative Nitrating Systems: The choice of nitrating agent can influence the isomer distribution. Researching different nitrating systems, such as those that are less acidic or operate at lower temperatures, may lead to improved selectivity.[8]

    • Protecting Groups: In more complex syntheses, the use of protecting groups can be a powerful strategy to block certain positions on the ring, thereby directing the substitution to the desired location. However, this adds extra steps to the synthesis, which can impact the overall atom economy.

Experimental Protocol: A Greener Approach to Synthesis

While a specific, universally applicable "green" protocol is challenging to define without extensive process development, the following principles can guide the design of a more atom-economical synthesis:

  • Catalyst Selection: Explore the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused.

  • Solvent Minimization: If possible, consider running the reaction under solvent-free conditions or in a recyclable solvent.

  • Energy Efficiency: Use microwave-assisted synthesis to potentially reduce reaction times and energy consumption.[9]

  • Waste Reduction: Choose reagents that are incorporated into the final product to the greatest extent possible. For chlorination steps, for example, investigate alternatives to phosphorus oxychloride or phosphorus pentachloride that generate less waste.[10]

Data Presentation: Comparison of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey DisadvantagesImpact on Atom Economy
Traditional Nitration (HNO₃/H₂SO₄) Readily available and inexpensive reagents.Generates significant acid waste; potential for over-nitration and isomer formation.[7]Low to moderate.
Alternative Starting Materials Can offer higher selectivity and avoid harsh nitration steps.[11]Starting materials may be more expensive or difficult to source.[12]Potentially high.
Catalytic Approaches Can lead to milder reaction conditions and improved selectivity; catalysts can often be recycled.Catalyst development and optimization can be time-consuming.High.

Part 3: Visualization & Formatting

Diagram 1: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select and Purify Starting Materials B Prepare Reaction Setup (Inert Atmosphere if Needed) A->B C Controlled Addition of Reagents B->C D Maintain Optimal Temperature and Time C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Quench Reaction E->F G Extract Product F->G H Purify (e.g., Crystallization, Chromatography) G->H

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Suboptimal Atom Economy incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproduct Formation? start->byproducts workup_loss Loss During Workup? incomplete_rxn->workup_loss Check Aqueous Layers sol_yield Solutions: - Optimize Reaction Time/Temp - Improve Extraction Protocol workup_loss->sol_yield isomers Isomer Formation? byproducts->isomers Check Regioselectivity sol_purity Solutions: - Adjust Stoichiometry - Explore Milder Reagents - Optimize Temperature Control isomers->sol_purity

Caption: A decision tree for troubleshooting common issues affecting atom economy.

References

Column chromatography conditions for purifying 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Chloro-5-fluoro-3-nitropyridine (CAS: 136888-21-6). This document provides field-proven insights and detailed protocols to help you navigate the challenges of isolating this key pharmaceutical intermediate using silica gel column chromatography. Our goal is to move beyond simple instructions and explain the 'why' behind each step, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup for purifying this compound.

Q1: What is the recommended stationary phase for this purification?

For routine purification of this compound, standard silica gel (100-200 mesh) is the preferred stationary phase.[1] The polarity of the silanol groups on the silica surface provides effective interaction for separating the target molecule from less polar starting materials or non-polar byproducts.

Q2: What is a good starting mobile phase (eluent) for the column?

A good starting point for the mobile phase is a non-polar solvent system. A common and effective eluent is 5% ethyl acetate in hexane .[1] This system provides low polarity, allowing the moderately polar this compound to move down the column at a reasonable rate while retaining more polar impurities, such as any hydrolyzed byproducts.

Q3: How do I optimize the solvent system before running a large-scale column?

Optimization should always be performed using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing method to predict the separation on a larger column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically ensures good separation without requiring an excessive volume of solvent for elution.

Q4: Should I use wet or dry loading to apply my crude sample to the column?

For this compound, dry loading is highly recommended. This compound is a solid, and dissolving it in a minimal amount of a strong solvent (like dichloromethane) can cause separation issues if applied directly to the column (wet loading). Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, ensures a more even application and leads to sharper bands and better separation.[2]

Q5: What are the key physical and chemical properties I should be aware of?

Understanding the compound's properties is crucial for handling and purification.

PropertyValueSource
CAS Number 136888-21-6[3][4]
Molecular Formula C₅H₂ClFN₂O₂[3][4][5]
Molecular Weight 176.53 g/mol [3][4][5]
Appearance Powder or solid[3]
Melting Point 48.0 to 52.0 °C[3]
Storage Store in a dry, cool, and well-ventilated place.[3]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (100-200 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM) or other suitable solvent for dissolving crude product

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop a TLC system to determine the optimal eluent. Start with 5% Ethyl Acetate/Hexane and adjust the ratio until the desired product has an Rf of ~0.3-0.4.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 10-20 times the mass of the crude sample) to this solution.[2]

    • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack. Crucially, never let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Drain the solvent until the level is just at the top of the upper sand layer.

    • Carefully add the dry-loaded sample onto the sand.

    • Gently add a small amount of the mobile phase, allowing it to slowly run through the dry-loaded silica and into the main column bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions. The volume of each fraction will depend on the column size.

    • Monitor the separation by collecting small spots from the eluting fractions for TLC analysis.

  • Analysis and Product Isolation:

    • Use TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues you might encounter.

Caption: Troubleshooting workflow for column chromatography purification.

Issue 1: Poor or No Separation

  • Symptom: On TLC analysis of collected fractions, the desired product is mixed with impurities. The spots are overlapping or not well-resolved.

  • Possible Cause: The polarity of the mobile phase is incorrect, leading to poor selectivity.

  • Suggested Action: Re-optimize the mobile phase using TLC.[6] Test various ratios of ethyl acetate and hexane. If separation is still difficult, consider trying a different solvent system altogether (e.g., dichloromethane/hexane) to alter the selectivity of the separation.

Issue 2: Product Does Not Elute from the Column

  • Symptom: After passing a large volume of the mobile phase, TLC analysis shows no sign of the product in the collected fractions.

  • Possible Cause 1: The mobile phase is not polar enough to move the compound down the column.

  • Suggested Action 1: Gradually increase the polarity of the eluent. For example, move from 5% to 10%, then 15% ethyl acetate in hexane. This should increase the elution strength and move the compound off the column.[6]

  • Possible Cause 2: The compound has decomposed on the acidic silica gel stationary phase. Halogenated nitroaromatics can sometimes be sensitive.

  • Suggested Action 2: Before running the column, spot the crude material on a TLC plate and let it sit for an hour before eluting. If a new spot appears or the original spot diminishes, it indicates instability.[6] In this case, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Issue 3: Product Elutes Too Quickly (In the Solvent Front)

  • Symptom: The product comes off the column in the very first fractions, with little to no retention, and is likely still impure.

  • Possible Cause: The mobile phase is too polar.

  • Suggested Action: Decrease the polarity of the eluent. If you started with 5% ethyl acetate/hexane, try 2% or 1%. This will increase the interaction between your compound and the silica, leading to better retention and separation.

Issue 4: A New, More Polar Impurity Appears Post-Purification

  • Symptom: The purified product shows a new spot on the TLC plate that is more polar (lower Rf) than the target compound, and the overall yield is low.

  • Possible Cause: The chloro group at the 2-position is susceptible to hydrolysis, reacting with trace amounts of water on the silica gel to form the more polar 2-hydroxy-5-fluoro-3-nitropyridine byproduct.[7]

  • Suggested Action: Ensure that all solvents are anhydrous and that the silica gel is not overly hydrated. Packing and running the column under an inert atmosphere (e.g., nitrogen) can help. For particularly sensitive compounds, the silica gel can be deactivated by pre-washing it with a solvent mixture containing a small amount of a base, like triethylamine, to neutralize acidic sites.[7]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-fluoro-3-nitropyridine and 2,5-dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical aspect of molecular design. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-Chloro-5-fluoro-3-nitropyridine and 2,5-dichloropyridine. We will explore the theoretical principles governing their reactivity towards nucleophilic aromatic substitution (SNAr), supported by experimental data, and provide detailed protocols to illustrate their application in synthesis.

Introduction: Understanding the Playing Field

Both this compound and 2,5-dichloropyridine serve as versatile precursors for introducing diverse functionalities onto a pyridine ring. However, their reactivity profiles are dramatically different. The choice between them hinges on the desired reaction outcome, the nature of the nucleophile, and the required reaction conditions.

  • This compound is a highly activated system. Its reactivity is dominated by the powerful electron-withdrawing nitro group, which makes the pyridine ring exceptionally electron-deficient and primed for nucleophilic attack.

  • 2,5-dichloropyridine is a less activated, though still useful, substrate. Its reactivity stems from the inherent electron-deficient nature of the pyridine ring, augmented by two chloro substituents. It is a key intermediate for various pharmaceuticals and pesticides.[1]

This guide will dissect these differences, providing a clear rationale for selecting the appropriate substrate for your synthetic goals.

Theoretical Basis for Reactivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a two-step addition-elimination process. The reaction rate is primarily governed by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[2] The more electron-deficient the ring, the more stable the intermediate, and the faster the reaction.

Key Factors:

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the ring (like -NO₂, -CN, and halogens) are crucial. They stabilize the Meisenheimer complex and are thus "activating" groups for SNAr. The nitro group (-NO₂) is one of the most powerful activating groups.[2]

  • Position of EWGs: Activation is strongest at positions ortho and para to the EWG, as the negative charge of the intermediate can be delocalized onto the substituent through resonance.

  • Leaving Group Ability: The leaving group must be able to depart from the Meisenheimer complex to restore aromaticity. For SNAr, the C-F bond, despite being strong, often leads to the highest reactivity because the highly electronegative fluorine atom strongly polarizes the carbon, making it susceptible to the initial, rate-determining nucleophilic attack.[3] The typical leaving group reactivity order is F > Cl > Br > I.[4][5]

Analysis of this compound

This molecule is engineered for high reactivity.

  • Strong Activation: The nitro group at the 3-position strongly activates the ortho C2 and C4 positions, and the para C6 position.

  • Leaving Groups: There are two potential leaving groups: Chlorine at C2 and Fluorine at C5.

  • Most Reactive Site: The C2 position is the most activated site for nucleophilic attack. It is ortho to the powerful nitro group, allowing for direct resonance stabilization of the Meisenheimer complex. The chlorine atom at this position serves as an excellent leaving group.

Analysis of 2,5-dichloropyridine

This molecule exhibits more moderate reactivity.

  • Moderate Activation: The pyridine nitrogen itself makes the ring electron-deficient, facilitating SNAr.[6] The two chlorine atoms also contribute to this effect via induction. However, it lacks a powerful nitro-type activating group.

  • Reactive Sites: Both the C2 and C5 positions bear chlorine atoms, but the C2 position is generally more susceptible to nucleophilic attack due to its proximity to the ring nitrogen, which helps stabilize the anionic intermediate.[7]

  • Reaction Conditions: Consequently, reactions with 2,5-dichloropyridine often require more forcing conditions—such as higher temperatures, stronger bases, or metal catalysis (e.g., Buchwald-Hartwig amination)—compared to its highly activated counterpart.[7][8]

Comparative Experimental Data

The theoretical differences are clearly reflected in experimental outcomes. Reactions on this compound proceed under significantly milder conditions and often give higher yields than analogous reactions with 2,5-dichloropyridine.

FeatureThis compound2,5-dichloropyridine
Activating Group Strong (-NO₂)Moderate (2 x -Cl, Ring N)
Typical Nucleophiles Amines, alkoxides, thiolsAmines, thiols (often requires catalysis)
Common Conditions Room temp to 80 °C, weak base (e.g., K₂CO₃, Et₃N)100 °C to 200 °C, strong base, or Pd-catalysis
Reactivity Very HighModerate to Low
Selectivity Highly selective substitution at C2Substitution at C2 is common

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for a representative SNAr reaction with an amine nucleophile for each substrate.

Protocol 1: Synthesis of N-Benzyl-5-fluoro-3-nitropyridin-2-amine

This protocol demonstrates the high reactivity of this compound, where the reaction proceeds smoothly at a moderate temperature.

Rationale: The choice of ethanol as a solvent provides good solubility for the reactants and the triethylamine base is sufficient to scavenge the HCl byproduct without being overly reactive. Heating to reflux ensures a reasonable reaction rate without requiring harsh conditions, a direct consequence of the nitro group's strong activation of the C2 position.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation s1 Dissolve this compound (1.0 equiv) in Ethanol s2 Add Benzylamine (1.1 equiv) s1->s2 s3 Add Triethylamine (1.2 equiv) s2->s3 r1 Heat to reflux (78 °C) for 2-4 hours s3->r1 r2 Monitor by TLC r1->r2 w1 Cool to room temperature r2->w1 w2 Concentrate under reduced pressure w1->w2 w3 Purify by flash column chromatography w2->w3 w4 Isolate pure product w3->w4

Caption: Experimental workflow for the amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Standard glassware for reflux, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approx. 0.1 M).

  • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[2]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of N-Benzyl-5-chloropyridin-2-amine (Microwave-Assisted)

This protocol illustrates the more demanding conditions required for the functionalization of 2,5-dichloropyridine. Microwave irradiation is employed to accelerate the reaction, which would be sluggish under conventional heating.

Rationale: Due to the lower activation of the pyridine ring, thermal conditions are insufficient for a clean and efficient reaction. Microwave heating provides rapid and uniform heating to high temperatures (150-200 °C), which is necessary to overcome the activation energy barrier for this SNAr reaction.[7] A slight excess of the amine is used to drive the reaction to completion.

G cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Isolation s1 Combine 2,5-dichloropyridine (1.0 equiv), Benzylamine (1.5 equiv), and K₂CO₃ (2.0 equiv) in a microwave vessel s2 Add DMF as solvent s1->s2 s3 Seal the vessel s2->s3 r1 Heat in microwave reactor to 180 °C for 45 minutes s3->r1 w1 Cool to room temperature r1->w1 w2 Dilute with water and extract with Ethyl Acetate w1->w2 w3 Wash organic layer, dry, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 w5 Isolate pure product w4->w5

Caption: Microwave-assisted workflow for the amination of 2,5-dichloropyridine.

Materials:

  • 2,5-Dichloropyridine

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave-safe reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a microwave-safe reaction vessel, combine 2,5-dichloropyridine (1.0 equiv), benzylamine (1.5 equiv), and K₂CO₃ (2.0 equiv).[7]

  • Add DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C for 45 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-5-chloropyridin-2-amine.

Mechanistic Visualization

The enhanced reactivity of this compound is due to the superior stabilization of the Meisenheimer complex, as illustrated below.

Caption: The SNAr mechanism highlighting the resonance-stabilized Meisenheimer complex.

Conclusion

The comparison between this compound and 2,5-dichloropyridine offers a clear lesson in the principles of reactivity in heterocyclic chemistry.

  • For high-yield, rapid, and selective functionalization under mild conditions, this compound is the superior choice. Its reactivity is driven by the potent nitro-group activation, making it ideal for complex syntheses where sensitive functional groups must be preserved.

  • 2,5-dichloropyridine remains a valuable, cost-effective building block for scenarios where harsher conditions are permissible. Its functionalization often requires higher temperatures or catalysis, making it suitable for robust, large-scale syntheses where reaction conditions are less of a constraint.

By understanding the electronic factors that govern their reactivity, chemists can make informed decisions to streamline their synthetic routes, improve yields, and accelerate the discovery of novel molecules.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis of Alternatives to 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The substituted pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1] Historically, the synthesis of these vital scaffolds has relied on functionalized building blocks like 2-chloro-5-fluoro-3-nitropyridine, which leverages classical nucleophilic aromatic substitution (SNAr) pathways.[2][3] While effective, this approach is often constrained by the availability of starting materials and limitations in achievable substitution patterns. This guide provides an in-depth comparison of viable alternatives, moving from structurally similar dihalopyridines to cutting-edge methodologies such as transition-metal-catalyzed C-H functionalization and de novo ring synthesis. We will dissect the mechanistic underpinnings, provide actionable experimental data, and offer a critical evaluation to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

The Benchmark: Understanding the Reactivity of this compound

To evaluate alternatives, we must first understand the benchmark. This compound is a powerful electrophile for synthesizing substituted pyridines. Its reactivity is dictated by the fundamental principles of Nucleophilic Aromatic Substitution (SNAr).

1.1. The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine nitrogen and, more significantly, the strongly electron-withdrawing nitro group (-NO₂) at the C3 position render the ring electron-deficient.[4] This electronic pull activates the halide-bearing carbons (C2 and C5) towards attack by a nucleophile.

The SNAr mechanism is a two-step addition-elimination process:[5]

  • Addition: The nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group, typically a halide ion.

The stability of the Meisenheimer intermediate is the kinetic linchpin of the reaction. The negative charge is most stabilized when it can be delocalized onto the electronegative pyridine nitrogen, which occurs when attack happens at the C2 and C4/C6 positions (ortho/para to the nitrogen).[6][7] The nitro group provides further resonance stabilization, making the reaction highly favorable.

SNAr_Mechanism cluster_1 Step 2: Elimination Start 2-Chloro-5-fluoro- 3-nitropyridine + Nu⁻ Intermediate Meisenheimer Complex (Non-aromatic, Resonance Stabilized) Start->Intermediate Product Substituted Pyridine Intermediate->Product Fast Leaving_Group Halide (X⁻)

Caption: The two-step Addition-Elimination mechanism of SNAr.

1.2. Regioselectivity: A Tale of Two Halogens

In this compound, both C2 and C5 are activated. The choice of which halogen is displaced often depends on a balance of electronic and steric factors. Fluorine is typically a better leaving group than chlorine in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and makes the carbon more electrophilic.[8] However, reaction conditions and the nature of the nucleophile can influence the outcome.

Direct Analogues: Alternative Dihalopyridine Building Blocks

The most straightforward alternatives involve substituting the benchmark with other readily available dihalopyridines. These compounds operate via the same SNAr mechanism but offer different reactivity profiles and substitution patterns.

2.1. Alternative 1: 2,3-Dichloropyridine

2,3-Dichloropyridine is a versatile and cost-effective starting material.[9][10] Unlike the benchmark, it lacks a nitro group, making it less activated. However, the pyridine nitrogen inherently activates the C2 position for nucleophilic attack more than the C3 position.[9] This differential reactivity allows for selective mono-substitution at C2, leaving the C3 chlorine available for subsequent cross-coupling reactions.

Table 1: Comparative SNAr Reaction Yields with 2,3-Dichloropyridine

Nucleophile Reagents and Conditions Product Yield (%) Reference
Hydrazine Hydrazine hydrate, reflux (3-chloro-2-pyridyl)hydrazine 92.8 [9]
Thiophenol Water, reflux, 3h (catalyst/base-free) 3-chloro-2-(phenylthio)pyridine 88 [9]
4-Methylthiophenol Water, reflux, 3h (catalyst/base-free) 3-chloro-2-(p-tolylthio)pyridine 92 [9]

| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | 71.9 |[9] |

Experimental Protocol: Synthesis of (3-chloro-2-pyridyl)hydrazine [9]

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).

  • Add hydrazine hydrate (3.38 mL, 67.6 mmol, 10 eq.).

  • Heat the reaction mixture to reflux and maintain for 14 hours. Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction mass to 80 °C and add water (50 mL).

  • Cool the mixture further to 25-30 °C with continuous stirring.

  • Collect the resulting precipitate by filtration and wash the solid with water (165 mL).

  • Dry the product at 60 °C under vacuum to a constant weight to yield the title compound.

2.2. Alternative 2: 2,5-Dichloro-3-nitropyridine

This compound is a closer analogue to the benchmark, featuring a nitro group at the C3 position that strongly activates both the C2 and C5 positions for nucleophilic attack.[11] It is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[11][12] The presence of two identical leaving groups can lead to challenges in achieving mono-substitution, often requiring careful control of stoichiometry and reaction conditions.

A Paradigm Shift: De Novo Synthesis and C-H Functionalization

Modern synthetic chemistry increasingly favors strategies that build complexity from simple, readily available precursors, rather than relying on pre-functionalized, complex starting materials. These methods offer greater modularity, efficiency, and access to novel chemical space.

3.1. Strategy 1: Transition-Metal-Catalyzed C-H Functionalization

The direct conversion of a C-H bond on a pyridine ring into a C-C or C-heteroatom bond is a highly atom-economical and powerful strategy.[13] This approach avoids the need for pre-installed leaving groups like halogens. However, the electron-deficient nature of the pyridine ring and the tendency of the nitrogen lone pair to coordinate with and deactivate metal catalysts present significant challenges.[14][15]

Several strategies have been developed to overcome these hurdles:

  • Use of Pyridine N-oxides: The N-oxide masks the lone pair, activates the ring electronically, and can direct functionalization to the C2 position. The N-oxide is easily removed in a final reduction step.[16][17]

  • Transient Directing Groups/Activators: A reagent is added in situ to temporarily activate the pyridine, for example, by forming an N-alkylpyridinium salt. This enhances the reactivity of the C2 and C6 positions towards arylation, after which the activating group is removed.[18]

  • Advanced Catalytic Systems: The development of sophisticated ligands and catalysts (using Pd, Rh, Ru, Cu) allows for direct, regioselective functionalization at even the less reactive C3 and C4 positions.[13][16][19]

CH_Activation_Workflow Pyridine Simple Pyridine (e.g., Pyridine, Picoline) Activation Activation Strategy (N-Oxide, Transient Activator, or Directing Group) Pyridine->Activation Catalysis Transition Metal Catalyst + Coupling Partner (R-X) Activation->Catalysis Enables reaction Functionalized Functionalized Pyridine Catalysis->Functionalized Deactivation Removal of Activator (if applicable) Functionalized->Deactivation

Caption: General workflow for C-H functionalization of pyridines.

3.2. Strategy 2: De Novo Pyridine Ring Synthesis

Instead of modifying an existing pyridine, de novo methods construct the ring from acyclic precursors. This offers maximum flexibility in installing a wide variety of substituents with precise control.

  • [2+2+2] Cycloadditions: This elegant, atom-economical method involves the transition-metal-catalyzed (often Cobalt or Ruthenium) cyclization of two alkyne molecules and a nitrile to form a substituted pyridine.[20][21] This is a powerful way to rapidly build molecular complexity.

Cycloaddition Reactants 2 eq. Alkyne + Nitrile Catalyst [Co] or [Ru] Catalyst Reactants->Catalyst Product Substituted Pyridine Catalyst->Product Forms Pyridine Ring

Caption: Conceptual overview of a [2+2+2] cycloaddition for pyridine synthesis.

  • Cascade Reactions: These multi-step, one-pot sequences combine several transformations to rapidly generate highly substituted pyridines. A notable example involves a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, which generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to furnish the aromatic pyridine product.[22] This method demonstrates excellent functional group tolerance.[22]

Experimental Protocol: Cascade Synthesis of 2,4,6-Triphenylpyridine [22] (Note: This is a representative protocol based on the cited methodology)

  • To an oven-dried vial, add α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 eq.), (E)-styrylboronic acid (1.2 eq.), and Cu(OAc)₂ (0.1 eq.).

  • Add 1,2-dichloroethane as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere for 12-24 hours. Monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4,6-triphenylpyridine.

Head-to-Head Comparison and Strategic Outlook

The choice of synthetic route is a multi-faceted decision, balancing factors like cost, scalability, desired substitution pattern, and available expertise.

Table 2: Strategic Comparison of Pyridine Synthesis Methodologies

Strategy Approach Starting Material Complexity Regioselectivity Control Key Advantages Key Limitations
SNAr on Halopyridines Substitution High (pre-functionalized) Dictated by activating groups and inherent electronics Well-established, predictable reactivity, reliable for specific isomers. Limited by starting material availability, often requires harsh conditions.
C-H Functionalization Substitution Low (simple pyridines) Catalyst/Director dependent High atom economy, modular, accesses novel derivatives.[13] Catalyst sensitivity, potential for multiple side products, directing group required for some positions.[14]

| De Novo Synthesis | Construction | Low (acyclic precursors) | Excellent; built into the synthesis | Ultimate flexibility in substitution patterns, convergent.[22] | May require multi-step precursor synthesis, catalyst optimization can be complex. |

Conclusion and Future Perspective

While this compound and its direct analogues remain valuable workhorses for specific applications, the field is clearly moving towards more flexible and efficient strategies. For drug discovery and process development, the modularity offered by transition-metal-catalyzed C-H functionalization and the architectural freedom of de novo ring syntheses are unparalleled. These modern methods empower chemists to move beyond the constraints of commercially available building blocks, accelerating the discovery of novel, life-changing molecules. As catalytic systems become more robust and our understanding of these complex transformations deepens, we can expect these advanced strategies to become the new benchmark in the synthesis of substituted pyridines.

References

A Senior Application Scientist's Guide to the Analytical Validation of 2-Chloro-5-fluoro-3-nitropyridine Derivative Structures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-5-fluoro-3-nitropyridine and its derivatives are pivotal building blocks in modern medicinal chemistry, forming the backbone of numerous pharmaceutical compounds.[1] The precise substitution pattern of chloro, fluoro, and nitro groups on the pyridine ring allows for diverse synthetic modifications, but also necessitates rigorous analytical validation to ensure structural integrity, purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive framework for the analytical validation of these structures, grounded in an orthogonal, multi-technique approach. We will delve into the causality behind experimental choices, provide detailed protocols for key analytical methods, and present a comparative analysis to guide researchers, scientists, and drug development professionals in establishing a self-validating system for these critical intermediates.

Introduction: The Imperative for Rigorous Validation

The journey from a chemical intermediate to a life-saving drug is predicated on an unwavering commitment to quality. For synthetic building blocks like this compound derivatives, even minor deviations in structure or the presence of uncharacterized impurities can have profound consequences on the downstream synthetic route and the pharmacological profile of the final API. Therefore, analytical validation is not merely a quality control checkpoint; it is a foundational element of drug development that ensures the reliability and reproducibility of scientific data.[2]

This guide advocates for an orthogonal validation strategy, which leverages the strengths of multiple, independent analytical techniques to provide a comprehensive and trustworthy characterization of the molecule. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] By combining data from spectroscopic and chromatographic methods, we can unequivocally confirm the molecular structure, quantify its purity, and identify potential impurities.

The Orthogonal Validation Workflow: A Multi-Faceted Approach

Orthogonal_Validation_Workflow cluster_0 Core Validation Stages Synthesis Synthesis Structural_Elucidation Structural Elucidation (Identity) Synthesis->Structural_Elucidation Primary Goal Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment Confirm Structure Impurity_Profiling Impurity_Profiling Purity_Assessment->Impurity_Profiling Quantify Purity Final_Product Validated Intermediate Impurity_Profiling->Final_Product Characterize Impurities NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Structural_Elucidation MS Mass Spectrometry (MS, HRMS) MS->Structural_Elucidation HPLC HPLC (Purity, Assay) HPLC->Purity_Assessment HPLC->Impurity_Profiling EA Elemental Analysis (CHNX) EA->Structural_Elucidation Confirmatory

Caption: Orthogonal workflow for analytical validation.

Core Analytical Techniques: A Comparative Guide

The selection of analytical techniques should be guided by the specific information required at each stage of validation. Here, we compare the primary methods used for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[4][5] For halogenated and nitrated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

  • Expertise & Experience: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly informative for determining the substitution pattern on the pyridine ring. For instance, the fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons. ¹⁹F NMR is particularly powerful as it provides a direct window into the electronic environment of the fluorine atom, with a wide chemical shift range that is sensitive to subtle structural changes.[6] ¹³C NMR complements the proton data by providing information on the carbon skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance and sensitivity), relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128 scans, relaxation delay of 1-2 seconds. Use an appropriate reference standard (e.g., CFCl₃).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.

  • Trustworthiness: The isotopic pattern observed in the mass spectrum is a key diagnostic feature for compounds containing chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio provides a definitive signature for chlorine-containing fragments. The fragmentation pattern can also offer clues about the molecular structure.[7]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for HRMS.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire data in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the measured mass and isotopic distribution with the theoretical values for the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Analysis

HPLC is the primary technique for determining the purity of a compound and for identifying and quantifying any impurities.[8] For pyridine derivatives, which are often hydrophilic, reversed-phase HPLC is a common and effective method.[9][10]

  • Authoritative Grounding: The development and validation of HPLC methods should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[3][11][12] This ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically determined by the area percent method.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens (C, H, N, X) in a compound. This technique offers fundamental, quantitative proof of the empirical formula.

  • Self-Validation: The results of elemental analysis should be within ±0.4% of the theoretical values for the proposed molecular formula.[13] A successful elemental analysis provides strong, independent confirmation of the structural elucidation performed by NMR and MS. Modern elemental analyzers use combustion methods to convert the sample into simple gases that are then quantified.[14]

Experimental Protocol: CHNX Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount of the pure, dry sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrumentation: Use a dedicated CHNS/O or halogen elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and hydrogen halides) are separated and quantified by thermal conductivity or other specific detectors.

  • Calculation: The instrument's software calculates the weight percentage of each element.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these techniques, let's consider the validation of a hypothetical derivative, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine .

Table 1: Comparative Analytical Data for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine (C₆H₄ClFN₂O₂)

Technique Parameter Expected Result Hypothetical Observed Result Conclusion
HRMS [M+H]⁺ Exact Mass191.0025191.0028Confirmed
Isotopic PatternMatches theoretical for 1 ClMatchesConfirmed
¹H NMR Chemical Shift (ppm)~2.5 (s, 3H, CH₃), ~8.5 (d, 1H, Ar-H)2.52 (s, 3H), 8.48 (d, 1H)Consistent
¹⁹F NMR Chemical Shift (ppm)Dependent on environment-120.5 (s)Consistent
HPLC Purity (Area %)>99.0%99.6%Pass
Elemental Analysis %C37.8237.75Confirmed
%H2.122.15Confirmed
%N14.7014.65Confirmed

This integrated data set provides a high degree of confidence in the structure and purity of the synthesized derivative.

Logical Relationships in Validation

The interplay between these techniques forms a logical network of confirmation. A discrepancy in one technique necessitates further investigation with the others.

Validation_Logic Start Proposed Structure NMR_MS NMR + MS Confirm Connectivity & Molecular Formula Start->NMR_MS Check1 Consistent? NMR_MS->Check1 HPLC HPLC Assess Purity & Impurities Check1->HPLC Yes Failure Re-evaluate Structure or Purity Check1->Failure No Check2 Purity > 99%? HPLC->Check2 EA Elemental Analysis Confirm Empirical Formula Check2->EA Yes Check2->Failure No Check3 Within ±0.4%? EA->Check3 Success Structure Validated Check3->Success Yes Check3->Failure No

Caption: Decision logic in the analytical validation process.

Conclusion

The analytical validation of this compound derivatives is a critical, multi-step process that underpins the quality and reliability of pharmaceutical research and development. An orthogonal approach, combining the structural insights of NMR and MS with the quantitative purity assessment of HPLC and the fundamental compositional data from elemental analysis, provides a robust and self-validating framework. By adhering to established guidelines, such as those from the ICH, and by understanding the scientific principles behind each technique, researchers can ensure the unequivocal characterization of these vital chemical building blocks.

References

Navigating the Catalytic Crossroads: A Comparative Guide to Catalyst Selection for Reactions of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring system, particularly when decorated with activating and directing groups, offers a versatile platform for the synthesis of novel therapeutic agents. 2-Chloro-5-fluoro-3-nitropyridine is a key building block, presenting a unique combination of electronic and steric properties that allow for selective chemical transformations. The chlorine atom at the 2-position, activated by the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring, serves as a prime handle for nucleophilic aromatic substitution and cross-coupling reactions.[1]

This guide provides a comparative analysis of catalytic systems for two of the most pivotal transformations of this compound: palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. By delving into the causality behind experimental choices and presenting available data, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Strategic Importance of Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor and a supporting ligand. The electronic and steric properties of both the substrate and the catalyst dictate the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the choice of an electron-rich and sterically bulky ligand is often crucial to promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, paving the way for the synthesis of complex molecular architectures.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies on this compound are not extensively available in the literature, a wealth of knowledge from structurally similar chloropyridines provides a strong foundation for catalyst selection. The following table summarizes recommended palladium catalyst systems and their general performance characteristics.

Catalyst System (Precursor + Ligand)BaseSolventTemperature (°C)Typical YieldsKey Considerations
Pd(OAc)₂ + SPhosK₃PO₄1,4-Dioxane/H₂O80-100Good to ExcellentHighly active for challenging substrates; broad functional group tolerance.[1]
Pd₂(dba)₃ + XPhosCs₂CO₃Toluene100-110Good to ExcellentEffective for less reactive aryl chlorides; often requires higher temperatures.[2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110Moderate to GoodA classic, versatile catalyst; may be less effective for highly deactivated chlorides.
PdCl₂(dppf)Na₂CO₃DME/H₂O80-90GoodRobust and reliable for a range of substrates.

Causality Behind Experimental Choices:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is paramount for the efficient coupling of electron-deficient aryl chlorides. These ligands stabilize the monoligated palladium(0) species, which is highly active in the oxidative addition step. The steric bulk also promotes the final reductive elimination step, preventing catalyst decomposition.

  • Base and Solvent: The choice of base is critical for the transmetalation step, where the boronic acid is activated. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for similar substrates and should be optimized for specific applications.[2]

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: To the mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[3] This transformation enables the synthesis of a wide range of N-aryl and N-heteroaryl compounds from aryl halides and amines.

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for the success of the Buchwald-Hartwig amination of this compound. The following table provides a comparison of commonly used catalyst systems.

Catalyst System (Precursor + Ligand)BaseSolventTemperature (°C)Typical YieldsKey Considerations
Pd₂(dba)₃ + RuPhosCs₂CO₃Toluene100-110Good to ExcellentHighly effective for a broad range of amines, including primary and secondary amines.[1]
Pd(OAc)₂ + BrettPhosNaOtBu1,4-Dioxane80-100Good to ExcellentParticularly effective for sterically hindered amines.
Pd₂(dba)₃ + XantphosK₃PO₄Toluene100-110GoodA versatile ligand, though may be less active than more specialized Buchwald ligands.
Copper(I) Iodide (CuI) + Ligand (e.g., 1,10-phenanthroline)K₂CO₃DMF110-130Moderate to GoodA more economical alternative to palladium, though often requires higher temperatures and specific ligands.

Causality Behind Experimental Choices:

  • Palladium vs. Copper: While palladium catalysis is the gold standard for Buchwald-Hartwig aminations due to its high efficiency and broad substrate scope, copper-catalyzed systems (Ullmann condensation) offer a more cost-effective alternative. However, copper-catalyzed reactions often require higher reaction temperatures and may have a more limited substrate scope.

  • Ligand Design: The development of specialized biarylphosphine ligands (Buchwald ligands) such as RuPhos and BrettPhos has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates like electron-deficient aryl chlorides and a wide variety of amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and should be optimized for each specific substrate combination.[1]

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Reaction Setup (Glovebox) Reagents Add Pd Precursor, Ligand, Base, This compound, Amine Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Seal and Heat (100-110 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for a palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

The selective functionalization of this compound is a critical task in the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct comparative data for this specific substrate is emerging, a comprehensive understanding of the principles of catalyst selection derived from analogous systems provides a powerful roadmap for success. For Suzuki-Miyaura couplings, palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended. For Buchwald-Hartwig aminations, specialized Buchwald ligands such as RuPhos and BrettPhos offer superior performance with a broad range of amines. While copper-based systems present a more economical option for C-N bond formation, they often require more forcing conditions. By carefully considering the electronic and steric nature of the substrate and the desired transformation, researchers can confidently navigate the catalytic landscape to achieve their synthetic goals efficiently and effectively.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. The strategic functionalization of this heterocycle can profoundly influence its biological activity. This guide focuses on derivatives of 2-Chloro-5-fluoro-3-nitropyridine, a highly reactive and versatile intermediate, to provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory potential. By examining the structure-activity relationships and presenting supporting experimental data, we aim to offer valuable insights for the rational design of novel therapeutics.

The Strategic Importance of this compound in Synthesis

This compound is a key building block in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties.[1][2] The presence of three distinct functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a nitro group at the 3-position—provides multiple reactive sites for nucleophilic substitution and other chemical transformations. This trifunctional nature allows for the systematic and controlled introduction of various pharmacophores, enabling the generation of diverse compound libraries for biological screening.[1]

The synthetic utility of this intermediate is well-documented. For instance, a general procedure for its synthesis involves the chlorination of 3-fluoro-5-nitropyridin-2-ol using reagents like phosphorus pentachloride and phosphorus oxychloride.[3] This straightforward synthesis, coupled with its reactivity, makes it an attractive starting material for drug discovery programs.

Comparative Analysis of Biological Activities

While direct biological activity data for a wide range of compounds specifically derived from this compound is an emerging field, we can draw valuable comparative insights from structurally related compounds and broader classes of pyridine derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a prevalent feature in many anticancer drugs.[4] The introduction of halogens and nitro groups, as seen in our precursor, can significantly enhance cytotoxic activity.

Data Summary: Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (structurally related)Leukemia (MOLT-4, SR)< 0.01–0.02[5]
Colon Cancer (SW-620)< 0.01–0.02[5]
CNS Cancer (SF-539)< 0.01–0.02[5]
Melanoma (SK-MEL-5)< 0.01–0.02[5]
Fluorinated PyrazolylbenzimidazolesLung (A549)0.95–1.57[6]
Breast (MCF-7)0.95–1.57[6]
Cervical (HeLa)0.95–1.57[6]
7-(3′,4′,5′-trimethoxyphenyl)-[1][3][7]triazolo[1,5-a]pyrimidine derivativesHeLa0.030–0.043[4]
A5490.160–0.240[4]
HT-290.067–0.160[4]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The data highlights that chloro, nitro, and fluoro substitutions on aromatic rings are common features in potent anticancer compounds. For example, the thiazolidinone derivatives, which share the chloro-nitro-aromatic motif, exhibit remarkable potency at nanomolar concentrations against a range of cancer cell lines.[5] This suggests that derivatives of this compound could hold similar promise. The mechanism of action for many such compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated and nitrated pyridines have demonstrated significant potential in this arena.

Data Summary: Antimicrobial Activity of Substituted Pyridine and Related Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Chloro-5-(hydrazinylmethyl)pyridine derivativesE. coliModerate Activity[9]
P. aeruginosaModerate Activity[9]
S. aureusModerate Activity[9]
2-Chloro-5-nitrobenzoic acid derivativesS. aureus ATCCDose-dependent inhibition[10]
MRSA ATCC 43300Selective inhibition[10]
2,5-disubstituted-4-thiazolidinone derivatives (with chloro and fluoro groups)B. subtilisPromising Activity[11]
S. aureusPromising Activity[11]
P. aeruginosaPromising Activity[11]
E. coliPromising Activity[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The presence of both chloro and fluoro groups has been shown to have a marked influence on antibacterial activity.[11] Studies on derivatives of 2-chloro-5-nitrobenzoic acid, a structurally analogous compound, have demonstrated potent, dose-dependent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] This suggests that the electronic properties conferred by these substituents are crucial for antimicrobial efficacy.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyridine-containing compounds have been investigated for their ability to modulate inflammatory pathways.

Data Summary: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound ClassIn-Vivo ModelActivityReference
2-Chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolinesCarrageenan-induced paw edemaGood anti-inflammatory activity[12]
Chalcone derivatives (dual COX-2/5-LOX inhibitors)Carrageenan-induced rat paw edemaSignificant reduction in edema
2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivativesCarrageenan-induced hind paw edemaSignificant inhibition of edema[13]

While specific anti-inflammatory data for derivatives of this compound is limited, related structures containing chloro and nitro functionalities exhibit significant anti-inflammatory properties.[12][13] The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Experimental Methodologies: A Guide to Synthesis and Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of derivatives and the evaluation of their biological activities, based on established protocols for similar compounds.

Synthesis of Derivatives from this compound

The reactivity of the chloro group at the 2-position makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions.

dot

This compound This compound Reaction Reaction This compound->Reaction Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH)->Reaction Biologically Active Derivative Biologically Active Derivative Reaction->Biologically Active Derivative SNAr Reaction

Caption: General synthetic scheme for derivatization.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

  • Dissolution: Dissolve one molar equivalent of this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: To this solution, add 1.1 to 1.5 molar equivalents of the desired nucleophile (e.g., an amine, alcohol, or thiol).

  • Base Addition: Add a suitable base, such as potassium carbonate or triethylamine, to scavenge the liberated HCl.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

dot

cluster_workflow Anticancer Screening Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Derivatives Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer screening.

Conclusion and Future Directions

This compound represents a privileged starting material for the synthesis of novel, biologically active compounds. The comparative analysis of related structures strongly suggests that derivatives of this scaffold are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery. The electron-withdrawing nature of the nitro group, combined with the reactivity of the chloro and fluoro substituents, provides a powerful platform for generating chemical diversity and tuning biological activity.

Future research should focus on the systematic synthesis and screening of compound libraries derived directly from this compound. Elucidating the mechanisms of action of the most potent hits will be crucial for their further development as therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-5-fluoro-3-nitropyridine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the competitive landscape of pharmaceutical and agrochemical development, the economic viability of a synthetic route is as critical as its chemical efficiency. 2-Chloro-5-fluoro-3-nitropyridine has emerged as a pivotal intermediate, valued for its trifunctionalized scaffold that offers multiple avenues for molecular elaboration.[1][2] This guide provides an in-depth analysis of the cost-effectiveness of utilizing this key starting material in large-scale production. We will dissect the primary synthetic pathways, evaluate the associated costs of raw materials and reagents, and benchmark it against viable alternative strategies. This comparative analysis is grounded in experimental data and process considerations to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their manufacturing campaigns.

Physicochemical Profile and Strategic Importance

This compound is a crystalline solid whose value lies in the strategic placement of its functional groups.[2] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 2-position (chloro substituent), while the fluorine at the 5-position offers another site for modification or can be retained to modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API).[3]

PropertyValue
CAS Number 136888-21-6
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 48.0 to 52.0 °C[4]
Boiling Point 246 °C[4]
Density ~1.6 g/cm³[2]

Primary Synthetic Route: A Cost-Benefit Analysis

The most prevalent laboratory-scale synthesis of this compound involves the chlorination of a pyridinone precursor. While various methods exist, a common approach is outlined below. Understanding the nuances of this process is key to evaluating its scalability and cost-effectiveness.

General Synthetic Workflow

The synthesis typically begins with a commercially available fluorinated pyridine derivative, which is then nitrated and subsequently chlorinated. A representative pathway starts from 3-fluoro-5-nitropyridin-2-ol.

cluster_reagents Reagents & Conditions A 3-Fluoro-5-nitropyridin-2-ol B Chlorination A->B Step 1 C This compound B->C R1 POCl₃, PCl₅ 60°C, 10h D Workup & Purification C->D Step 2 E Final Product D->E R2 Ice water quench Ethyl acetate extraction Silica gel chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Lab Scale)

The following protocol, adapted from established literature, details the synthesis from 3-fluoro-5-nitropyridin-2-ol.[5]

  • Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol), slowly add phosphorus pentachloride (PCl₅, 1.5 eq) at 60 °C.

  • Reaction Execution: Maintain the reaction mixture at 60 °C for 10 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 vol).

  • Purification: Combine the organic layers, wash with a saturated sodium carbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-chloro-3-fluoro-5-nitropyridine.

Large-Scale Cost Considerations
Cost FactorAnalysis
Starting Materials The cost of the pyridinone precursor is a significant driver. Availability from bulk suppliers is crucial.
Reagents Phosphorus oxychloride and phosphorus pentachloride are commodity chemicals, but their handling requires specialized equipment due to their corrosive and water-reactive nature. This adds to the capital and operational expenditure.
Energy Consumption The reaction requires heating at 60°C for an extended period (10 hours), contributing to energy costs on a large scale.
Yield & Purity Published yields are high (e.g., 97%), which is a major advantage for cost-effectiveness.[5] High purity from the initial synthesis can reduce downstream purification costs.
Waste Management The process generates acidic waste from the quenching step and solvent waste from extraction and chromatography. Disposal costs must be factored in. On a large scale, silica gel chromatography is often replaced by crystallization to reduce cost and waste.
Labor & Equipment The handling of hazardous reagents necessitates trained personnel and corrosion-resistant reactors, increasing both labor and capital costs.

Comparative Analysis of Alternative Synthetic Strategies

While the above method is effective, its cost-effectiveness can be challenged by alternative routes, particularly when considering the price volatility of starting materials and the complexities of handling certain reagents.

Alternative 1: Nitration of a Pre-halogenated Pyridine

An alternative approach involves the nitration of a readily available di-halogenated pyridine, such as 2-chloro-5-fluoropyridine.

cluster_reagents Reagents & Conditions A 2-Chloro-5-fluoropyridine B Nitration A->B Step 1 C This compound B->C R1 HNO₃ / H₂SO₄ Controlled Temperature D Workup & Purification C->D Step 2 E Final Product D->E R2 Neutralization Crystallization

Caption: Alternative workflow: Nitration of 2-Chloro-5-fluoropyridine.

Cost-Effectiveness Analysis:

  • Starting Material: 2-Chloro-5-fluoropyridine is commercially available from various suppliers, with prices ranging from approximately $1.10/g to $18.53/g depending on the vendor and quantity.[1][6] Bulk pricing would be significantly lower.

  • Reagents: Nitrating agents like nitric acid and sulfuric acid are inexpensive bulk chemicals. However, the nitration of pyridine rings can be challenging and may require harsh conditions, leading to potential side products and lower yields.[7][8]

  • Process Safety: The use of mixed acid (HNO₃/H₂SO₄) presents significant safety challenges, including exothermic reactions that require careful temperature control and specialized equipment to prevent runaway reactions. This is a major consideration for large-scale synthesis.

  • Regioselectivity: A key challenge is achieving nitration at the desired 3-position. Poor regioselectivity leads to the formation of isomers, complicating purification and reducing the overall yield of the target molecule, thereby increasing costs.

Alternative 2: Halogen Exchange (Halex) Reactions

A fluorinated nitropyridine can also be synthesized via a Halex reaction, where a chloro or bromo substituent is displaced by fluoride. For instance, starting from 2,3-dichloro-5-nitropyridine.

cluster_reagents Reagents & Conditions A 2,3-Dichloro-5-nitropyridine B Fluorination (Halex) A->B Step 1 C This compound B->C R1 KF, Phase-Transfer Catalyst High Temperature, Aprotic Solvent D Workup & Purification C->D Step 2 E Final Product D->E R2 Filtration Distillation/Crystallization

Caption: Alternative workflow: Halogen Exchange (Halex) Reaction.

Cost-Effectiveness Analysis:

  • Starting Material: The availability and cost of the dichlorinated nitropyridine precursor are critical. These materials can be more expensive than their monochlorinated counterparts.

  • Reagents: Potassium fluoride (KF) is a relatively inexpensive fluoride source.[9] However, these reactions often require high temperatures and the use of phase-transfer catalysts and high-boiling point aprotic solvents (e.g., sulfolane, NMP), which are costly to purchase and recycle.[9]

  • Process Conditions: The high temperatures required can lead to higher energy costs and potential decomposition of starting materials or products. The use of specialized high-pressure reactors may also be necessary.

  • Yield and Selectivity: Achieving selective replacement of only one chlorine atom can be challenging and may result in a mixture of products, including the difluorinated derivative, which would require costly separation.

Comparative Summary and Strategic Recommendations

Synthetic StrategyStarting Material CostReagent CostTypical YieldProcess Safety & ComplexityOverall Cost-Effectiveness
Primary Route (from Pyridinone) Moderate to HighModerateHigh (>90%)High (corrosive reagents)Good to Excellent (if high yield is maintained at scale)
Alternative 1 (Nitration) Low to ModerateLowModerate to LowVery High (exotherms)Variable (highly dependent on achievable regioselectivity and yield)
Alternative 2 (Halex Reaction) HighModerateModerateHigh (high temp/pressure)Fair to Good (contingent on precursor cost and process optimization)

Recommendations for Drug Development Professionals:

  • For early-stage development and pilot-scale synthesis, the Primary Route (from Pyridinone) often offers the most reliable and high-yielding pathway, ensuring a consistent supply of high-purity material, even if the initial starting material cost is higher. The high yield often offsets other costs.

  • For large-scale commercial manufacturing, a thorough process development and cost analysis of the Alternative 1 (Nitration) route is warranted. If the challenges of regioselectivity and safety can be overcome through process optimization (e.g., using flow chemistry), the low cost of raw materials could make this the most economical option.

  • The Alternative 2 (Halex Reaction) route becomes economically attractive if the dichlorinated precursor is available at a competitive price or can be synthesized cheaply in-house. It is a powerful method for introducing fluorine, but the overall process economics must be carefully evaluated.

Conclusion

The synthesis of this compound presents a classic process chemistry challenge: balancing the cost of raw materials against the costs and complexities of the synthetic operations. While the chlorination of a pre-formed nitropyridinone offers a high-yield and reliable method, its cost-effectiveness at scale is heavily dependent on the price of the starting material. Alternative routes, such as the nitration of 2-chloro-5-fluoropyridine, are tempting due to the low cost of commodity reagents but carry significant process safety and selectivity risks that must be mitigated.

Ultimately, the most cost-effective strategy is not universal and will depend on the scale of production, the available manufacturing infrastructure, and the risk tolerance of the organization. A detailed techno-economic evaluation of each viable route should be considered a critical step in the process development lifecycle for any API that relies on this versatile intermediate.

References

Differentiating Chlorofluoro-Nitropyridine Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of positional isomers is a critical step that dictates biological activity, reactivity, and safety. Compounds with the same molecular formula but different substituent arrangements on a pyridine ring can exhibit vastly different properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-fluoro-3-nitropyridine and its key isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Critical Need for Isomer Differentiation

The positioning of chloro, fluoro, and nitro groups on the pyridine ring significantly influences the molecule's electronic distribution, dipole moment, and steric environment. These subtle changes have profound impacts on a compound's efficacy and interaction with biological targets. Consequently, robust and unequivocal analytical methods are paramount to ensure the correct isomer is utilized in research and development, preventing costly errors and ensuring the integrity of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Elucidation Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing positional isomers of substituted aromatic compounds.[1] By analyzing the chemical shifts (δ), coupling constants (J), and through-space correlations, a definitive structural assignment can be achieved.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically δ 7.0-9.5 ppm) is of primary interest.[2]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring.[3]

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to establish proton connectivity around the ring.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming substituent positions.[4]

Comparative NMR Data
Isomer Structure Expected ¹H NMR Key Features Expected ¹³C NMR Key Features Expected ¹⁹F NMR Key Features
This compound Cl at C2, F at C5, NO₂ at C3Two doublets in the aromatic region. The proton at C4 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C4 and will also show a smaller coupling to the fluorine at C5.Six distinct carbon signals. The carbons attached to the substituents (C2, C3, C5) will be significantly downfield.A single resonance, with its chemical shift influenced by the ortho-chloro and meta-nitro groups.
2-Chloro-3-fluoro-5-nitropyridine Cl at C2, F at C3, NO₂ at C5Two doublets in the aromatic region. The proton at C4 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C4. The fluorine at C3 will likely show coupling to the proton at C4.Six distinct carbon signals. The carbon bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant.A single resonance, with its chemical shift influenced by the ortho-chloro and meta-nitro groups.
3-Chloro-2-fluoro-5-nitropyridine Cl at C3, F at C2, NO₂ at C5Two doublets in the aromatic region. The proton at C4 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C4. The fluorine at C2 will likely show coupling to the proton at C6.Six distinct carbon signals. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant.A single resonance, with its chemical shift influenced by the ortho-chloro and meta-nitro groups.
4-Chloro-2-fluoro-5-nitropyridine Cl at C4, F at C2, NO₂ at C5Two singlets (or very small doublets) in the aromatic region, corresponding to the protons at C3 and C6.Six distinct carbon signals.A single resonance, with its chemical shift influenced by the ortho-fluoro and meta-nitro groups.

Note: Predicted data is based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants can vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6] While IR spectra can be complex, the "fingerprint region" (below 1500 cm⁻¹) is unique for each molecule and can be used for identification.[7]

Experimental Protocol: IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For liquids or solutions, a thin film between salt plates (e.g., NaCl or KBr) can be used.

  • Data Acquisition: The spectrum is recorded using an FTIR (Fourier-Transform Infrared) spectrometer.

Comparative IR Data

The primary IR absorptions for these isomers will be dominated by the nitro group and the aromatic C-N and C-halogen bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Asymmetric NO₂ Stretch1520 - 1560Strong absorption, characteristic of the nitro group.
Symmetric NO₂ Stretch1340 - 1365Strong absorption, also characteristic of the nitro group.
C=C and C=N Ring Stretching1400 - 1600Multiple bands indicating the aromatic pyridine ring.
C-Cl Stretch600 - 800The exact position can be influenced by the substitution pattern.
C-F Stretch1000 - 1400Strong absorption, but can be in a crowded region of the spectrum.
C-H Bending (out-of-plane)700 - 900The pattern of these bands can sometimes help distinguish substitution patterns on the aromatic ring.

Note: The precise wavenumbers can be influenced by the electronic effects of the other substituents and the overall molecular symmetry.[8]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, creating a unique "fingerprint" for each isomer.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for GC-MS).

  • Ionization: The sample is ionized, for example, by a high-energy electron beam (typically 70 eV in EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Comparative Mass Spectrometry Data

All isomers will have the same molecular weight (approximately 176.5 g/mol ). Differentiation will rely on the relative abundances of the fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.

Isomer Expected Molecular Ion (M⁺) Key Expected Fragment Ions (m/z)
All Isomers PresentLoss of NO₂ (M-46), Loss of Cl (M-35/37), Loss of F (M-19), and subsequent ring cleavages.

The relative ease of losing a halogen or the nitro group will depend on its position and the stability of the resulting cation, which is influenced by the electronic effects of the remaining substituents. For instance, the loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.

Visualizing the Differences

The following diagrams illustrate the structures of the isomers and a generalized workflow for their spectroscopic analysis.

Caption: A generalized workflow for the spectroscopic differentiation of chlorofluoro-nitropyridine isomers.

Conclusion

The unambiguous identification of positional isomers like this compound and its counterparts is a non-trivial but essential task in chemical research and drug development. A multi-technique spectroscopic approach, with a strong emphasis on 1D and 2D NMR, provides the most definitive route to structural elucidation. While IR and MS offer valuable confirmatory data regarding functional groups and molecular weight, the detailed connectivity information from NMR is unparalleled for distinguishing these closely related structures. By understanding the principles outlined in this guide and carefully analyzing the spectral data, researchers can confidently identify and characterize these critical chemical entities.

References

Efficacy of 2-Chloro-5-fluoro-3-nitropyridine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the efficacy of 2-chloro-5-fluoro-3-nitropyridine derivatives as enzyme inhibitors, with a particular focus on their potential in the development of kinase inhibitors for therapeutic applications. While direct and extensive research on derivatives from this specific starting material is emerging, we will draw upon closely related and well-documented examples to illustrate the synthetic versatility and biological potential of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Fluorinated Nitropyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The introduction of a nitro group and halogen atoms, such as in this compound, creates a highly versatile chemical intermediate.[2][3] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the pyridine ring, making it amenable to various chemical modifications.[2] Specifically, the strategic incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[4]

This compound and its isomers are key building blocks in the synthesis of a range of bioactive molecules, including kinase inhibitors and antibacterial agents.[2] Their trifunctional nature allows for sequential chemical reactions, enabling the construction of complex heterocyclic structures.[2] This guide will delve into the derivatization of these scaffolds to create potent enzyme inhibitors, using examples from peer-reviewed literature to provide a comparative analysis of their efficacy.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many derivatives synthesized from nitropyridine scaffolds, particularly those developed as anti-cancer agents, function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The primary mechanism of action for many pyridine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the enzyme.[5][6] The inhibitor molecule, due to its structural similarity to ATP, binds to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This blockage of the signaling pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

The nitro group in the pyridine ring can also play a role in the inhibitory mechanism. While often used as a synthetic handle, the nitro group itself can be a masked electrophile, potentially forming covalent bonds with nucleophilic residues, such as cysteine, in the enzyme's active site under certain conditions.[7] This can lead to irreversible inhibition, a desirable characteristic for certain therapeutic applications.

Kinase Inhibition Mechanism General Mechanism of Competitive Kinase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by a Derivative Enzyme (Kinase) Enzyme (Kinase) Enzyme-ATP-Substrate Complex Enzyme-ATP-Substrate Complex Enzyme (Kinase)->Enzyme-ATP-Substrate Complex Binds ATP ATP ATP->Enzyme-ATP-Substrate Complex Binds Substrate Substrate Substrate->Enzyme-ATP-Substrate Complex Binds Enzyme-ATP-Substrate Complex->Enzyme (Kinase) Releases Phosphorylated Substrate Phosphorylated Substrate Enzyme-ATP-Substrate Complex->Phosphorylated Substrate Catalyzes ADP ADP Enzyme-ATP-Substrate Complex->ADP Enzyme_i Enzyme (Kinase) Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme_i->Enzyme-Inhibitor Complex Binds Inhibitor Nitropyridine Derivative Inhibitor->Enzyme-Inhibitor Complex Binds No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

Caption: Competitive inhibition of a kinase by a nitropyridine derivative.

Comparative Efficacy of Related Derivatives

While specific data for a series of derivatives from this compound is limited in publicly available literature, we can analyze the efficacy of closely related imidazo[4,5-b]pyridine-based compounds as potent kinase inhibitors. The synthesis of these compounds often starts from structurally similar nitropyridine precursors.

The following table summarizes the inhibitory activity of a series of imidazo[4,5-b]pyridine derivatives against Aurora kinase A, a key regulator of cell division, and their off-target activity against the hERG channel, which is crucial for assessing potential cardiotoxicity.

Compound IDR2 SubstituentAurora-A IC50 (µM)hERG % Inhibition @ 10 µM
22d 1,3-dimethyl-1H-pyrazol-4-yl0.02348
22e 3-cyclopropyl-1-methyl-1H-pyrazol-4-yl0.01875 (IC50 = 2.5 µM)
27b 3-methyl-1,2,4-oxadiazol-5-yl0.04535 (IC50 = 11.0 µM)
27c 5-methyl-1,2,4-oxadiazol-3-yl0.10839 (IC50 = 9.5 µM)

Data synthesized from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.

Analysis of Structure-Activity Relationships (SAR):

  • The data suggests that small, heterocyclic R2 substituents are favorable for potent Aurora-A inhibition.

  • The 1,3-dimethyl-1H-pyrazol-4-yl group in compound 22d provides a good balance of potency and a moderate hERG inhibition profile.

  • Increasing the lipophilicity with a cyclopropyl group in 22e slightly improves Aurora-A potency but significantly increases hERG inhibition, indicating a potential for cardiotoxicity.

  • The oxadiazole analogs 27b and 27c show reduced Aurora-A potency but also lower hERG inhibition, suggesting a wider therapeutic window.

Experimental Protocols

The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for a typical kinase inhibition assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant Aurora kinase A enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of detecting fluorescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition.

  • Enzyme Addition: Add the purified Aurora kinase A enzyme to each well and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and measure the fluorescence signal using a microplate reader. The change in fluorescence is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow Workflow for a Biochemical Kinase Inhibition Assay Start Start Compound_Dilution Prepare serial dilutions of test compounds Start->Compound_Dilution Plate_Setup Add compounds and controls to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Incubation Add kinase enzyme and incubate Plate_Setup->Enzyme_Incubation Reaction_Start Add ATP and fluorescent substrate to initiate reaction Enzyme_Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature Reaction_Start->Reaction_Incubation Detection Stop reaction and measure fluorescence Reaction_Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of kinase inhibitors.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, providing a measure of its cellular efficacy.

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin-based)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate for a few hours. The reagent is converted to a fluorescent or colored product by metabolically active cells.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel enzyme inhibitors, particularly targeting kinases. The synthetic tractability of the starting material allows for the creation of diverse chemical libraries for screening. The comparative analysis of closely related imidazo[4,5-b]pyridine derivatives demonstrates that careful modification of the scaffold can lead to potent and selective inhibitors.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives specifically from this compound to establish more direct structure-activity relationships. Further investigation into the mechanism of action, including the potential for covalent inhibition, will also be crucial in advancing these compounds toward clinical development.

References

A Comparative Guide to the Patented Utilization of 2-Chloro-5-fluoro-3-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Chloro-5-fluoro-3-nitropyridine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature, characterized by an electron-deficient pyridine core and three distinct, reactive sites (chloro, fluoro, and nitro groups), allows for precise and sequential chemical modifications. This guide provides a comprehensive review of patents leveraging this scaffold, with a primary focus on its application in the synthesis of kinase inhibitors and other therapeutically relevant molecules. We will dissect the underlying chemical principles, offer a comparative analysis of synthetic methodologies, and present detailed experimental protocols to provide researchers, scientists, and drug development professionals with actionable insights into its strategic use.

Introduction: The Strategic Value of this compound

This compound (CAS No. 1079179-12-6) is a halogenated pyridine derivative whose utility is anchored in its distinct electronic and structural properties.[1] The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 3-position. This activation significantly facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 (chloro) and C5 (fluoro) positions.

The key to its versatility lies in the differential reactivity of the two halogen atoms. The chlorine at the C2 position, being para to the activating nitro group, is generally more susceptible to nucleophilic attack than the fluorine at C5, which is meta to the nitro group. This predictable regioselectivity allows for the sequential introduction of different nucleophiles, a critical advantage in the construction of complex molecular architectures.[2] This compound serves as a crucial precursor for advanced antibacterial agents, kinase inhibitors, and other bioactive molecules.[2]

Patented Applications in Kinase Inhibitor Drug Discovery

A significant portion of patents utilizing this compound centers on the development of protein kinase inhibitors, a cornerstone of modern oncology and immunology. Kinases play a pivotal role in cell signaling, and their deregulation is a hallmark of many diseases. The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors.

Patents frequently describe the use of this building block to construct complex heterocyclic cores that can effectively target the ATP-binding site of various kinases. For instance, derivatives have been explored in the synthesis of inhibitors for Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle regulation.[3] The general synthetic strategy involves an initial SNAr reaction, typically with an amine, followed by further modifications.

Illustrative Synthetic Workflow:

The common workflow involves a two-step process: initial displacement of the more reactive C2-chloro group, followed by a subsequent reaction at a different site, often after reduction of the nitro group.

G start_node 2-Chloro-5-fluoro- 3-nitropyridine step1_node Step 1: Regioselective SNAr (Displacement of C2-Cl) start_node->step1_node reagent1_node Nucleophile 1 (e.g., R-NH2) reagent1_node->step1_node intermediate1_node Intermediate A: 2-(Amino)-5-fluoro- 3-nitropyridine step1_node->intermediate1_node step2_node Step 2: Nitro Group Reduction (e.g., SnCl2, H2) intermediate1_node->step2_node intermediate2_node Intermediate B: 2-(Amino)-5-fluoro- 3-aminopyridine step2_node->intermediate2_node step3_node Step 3: Amide Coupling or Cyclization intermediate2_node->step3_node reagent2_node Coupling Partner (e.g., Acyl Chloride) reagent2_node->step3_node final_product_node Final Patented Scaffold (e.g., Kinase Inhibitor Core) step3_node->final_product_node

Caption: General synthetic workflow utilizing this compound.

Comparative Analysis of Synthetic Methodologies

The cornerstone reaction involving this compound is nucleophilic aromatic substitution (SNAr). The efficiency and selectivity of this reaction are highly dependent on the chosen conditions. Below is a comparative table summarizing typical conditions found in patents and related literature.

ParameterAlternative 1: Protic SolventAlternative 2: Aprotic Polar SolventAlternative 3: Aqueous (Green)Justification & Causality
Solvent Ethanol, IsopropanolDMF, DMSO, NMPWaterEthanol/IPA can act as both solvent and proton source, but may require higher temperatures. DMF/DMSO are excellent at solvating polar intermediates in SNAr, often allowing for lower reaction temperatures. Water represents a green, scalable alternative, though it may require a base and careful pH control.[4]
Base Organic (DIPEA, Et3N)Inorganic (K2CO3, Cs2CO3)Inorganic (K3PO4)Organic bases are soluble and scavenge the generated HCl without introducing inorganic salts. Inorganic bases are cost-effective and strong, with Cs2CO3 often providing superior results due to the "caesium effect." K3PO4 is effective in aqueous media.[4]
Temperature 80 - 120 °C (Reflux)25 - 90 °C45 - 90 °CThe choice of solvent and nucleophile strength dictates the required thermal energy. Highly polar aprotic solvents generally allow for milder conditions.
Typical Yield 75-90%85-98%80-95%Aprotic polar solvents often give the highest yields due to enhanced reaction rates and fewer side reactions.
Workup Evaporation, ExtractionAqueous Quench, ExtractionFiltrationAqueous SNAr reactions can be advantageous as the product often precipitates directly from the reaction mixture upon cooling, simplifying purification to a simple filtration.[4]

Detailed Experimental Protocol: Synthesis of a 2-Anilino-5-fluoro-3-nitropyridine Intermediate

This protocol is a representative example of an SNAr reaction, a critical first step in many patented synthetic routes.

Objective: To synthesize a 2-(substituted anilino)-5-fluoro-3-nitropyridine via a regioselective SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound in DMF, add the substituted aniline and potassium carbonate at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-anilino-5-fluoro-3-nitropyridine derivative.

Trustworthiness Note: This self-validating protocol includes reaction monitoring and a standard purification procedure, ensuring the isolation and verification of the target compound. The principles are based on established methodologies for SNAr reactions on electron-deficient pyridines.

Comparative Alternatives to this compound

While highly effective, other building blocks can be considered for similar synthetic strategies. The choice often depends on the desired substitution pattern, cost, and downstream reaction compatibility.

G A This compound Two distinct halogen leaving groups High activation from nitro group Predictable C2 regioselectivity B 2,4-Dichloro-5-nitropyridine Two identical leaving groups Strong activation at C4 position Potential for di-substitution A->B Alternative for 4-substituted pyridines C 2,3,5-Trichloropyridine Multiple chloro leaving groups Less activated system (no nitro group) Requires harsher conditions or metal catalysis A->C Alternative for different substitution patterns

Caption: Comparison of this compound with alternative building blocks.

  • 2,4-Dichloro-5-nitropyridine: This isomer is useful when substitution at the C4 position is desired. The nitro group strongly activates the C4-chloro group for SNAr, leaving the C2-chloro available for subsequent chemistry, such as palladium-catalyzed cross-coupling reactions.[5]

  • 2,3,5-Trichloropyridine: Lacking the strongly activating nitro group, this substrate is less reactive towards SNAr. Its transformation often requires harsher conditions or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve selective substitution.[6]

Future Outlook and Trends

The strategic importance of this compound and its derivatives is expected to grow. As drug discovery continues to demand molecules with high complexity and specificity, the ability to perform sequential, regioselective reactions on a single scaffold is invaluable. Future patents will likely feature this building block in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues, where precise control over reactivity and exit vectors is paramount. Furthermore, the development of more sustainable, green chemistry protocols for its utilization, such as the aqueous SNAr reactions, will enhance its appeal for large-scale pharmaceutical manufacturing.[4]

References

The Synthetic Chemist's Compass: Benchmarking 2-Chloro-5-fluoro-3-nitropyridine in the Landscape of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and agrochemical synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated heterocycles, particularly activated pyridines, serve as indispensable scaffolds due to their tunable reactivity and prevalence in biologically active molecules.[1][2] Among these, 2-Chloro-5-fluoro-3-nitropyridine has emerged as a versatile and highly reactive intermediate. This guide provides an objective, data-supported comparison of its performance against other key halogenated heterocycles, offering field-proven insights to inform your selection of reagents and optimization of reaction conditions.

The Decisive Factors in Reactivity: An Expert's Perspective

The utility of a halogenated heterocycle in nucleophilic aromatic substitution (SNAr) is not arbitrary; it is governed by a predictable interplay of electronic and steric effects. As a seasoned application scientist, I emphasize a holistic evaluation of the substrate's architecture.

The foundational mechanism for the functionalization of these scaffolds is the SNAr reaction, a two-step process initiated by the attack of a nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the linchpin of the reaction's feasibility and rate.

Three pillars support the reactivity of these substrates:

  • The Activating Power of the Nitro Group: The strongly electron-withdrawing nitro group is the engine of reactivity, rendering the pyridine ring electrophilic and susceptible to nucleophilic attack. Its ability to delocalize the negative charge of the Meisenheimer complex is most pronounced when it is positioned ortho or para to the leaving group.[4]

  • The Strategic Placement of the Ring Nitrogen: The pyridine nitrogen inherently makes the ring electron-deficient. Its capacity to stabilize the Meisenheimer intermediate via resonance is a key differentiator from carbocyclic aromatics, particularly when the substitution occurs at the 2- or 4-positions.[3]

  • The Nature of the Halogen Leaving Group: In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the electronegativity of the halogen is paramount. A more electronegative halogen enhances the electrophilicity of the carbon center, accelerating the nucleophilic attack. This often leads to a reactivity trend of F > Cl > Br > I, which is inverted from the trend typically observed in SN2 reactions that are dependent on bond strength.[3]

It is the specific combination of these factors in this compound (with halogens at the 2- and 5-positions and a nitro group at the 3-position) that defines its unique reactivity profile, which we will now benchmark against its peers.

Head-to-Head Comparison: this compound vs. Key Alternatives

The Contenders:
  • Target: this compound

  • Alternative 1: 2,6-Dichloro-3-nitropyridine

  • Alternative 2: 2-Fluoro-5-nitropyridine

  • Alternative 3: 2-Chloro-3-methyl-5-nitropyridine

The following table summarizes the expected and reported performance of these heterocycles in SNAr reactions, providing a clear overview for at-a-glance comparison.

SubstrateKey Structural FeaturesExpected Reactivity & SelectivitySupporting Experimental Data (Illustrative)
This compound Cl at C2, F at C5, NO₂ at C3The chlorine at the 2-position is activated by both the ring nitrogen (ortho) and the nitro group (ortho). The fluorine at C5 is less activated. Therefore, selective substitution of the C2-chloro group is anticipated under controlled conditions.While specific kinetic data is not readily available, its trifunctional nature is highlighted as advantageous for sequential reactions.[5]
2,6-Dichloro-3-nitropyridine Cl at C2 & C6, NO₂ at C3Both chlorines are activated by the ring nitrogen (ortho). The C2-chloro is further activated by the adjacent nitro group (ortho), while the C6-chloro is para to the nitro group. This dual activation suggests high reactivity, with potential for regioselectivity challenges.In a reaction with ethyl piperazine-1-carboxylate, substitution is favored at the more sterically accessible and inductively activated 2-position.[6]
2-Fluoro-5-nitropyridine F at C2, NO₂ at C5The fluorine at the 2-position is activated by the ring nitrogen (ortho) and the nitro group (para). The high electronegativity of fluorine makes this a very reactive substrate for SNAr.High yields (98%) are achieved in aqueous SNAr reactions with various amines at moderate temperatures (45-70 °C) over 5-6 hours.[7]
2-Chloro-3-methyl-5-nitropyridine Cl at C2, Me at C3, NO₂ at C5The chlorine at C2 is activated by the ring nitrogen (ortho) and the nitro group (para). The methyl group at C3 may provide some steric hindrance and has a slight electron-donating effect, potentially moderating reactivity compared to an unsubstituted analogue.Good to excellent yields (80-95%) are reported for reactions with primary and secondary amines, typically under reflux or heating (80-140 °C).[8]

Causality Behind Experimental Choices: A Deeper Dive

The choice of solvent, base, and temperature is critical in modulating the reactivity and selectivity of SNAr reactions. For instance, the use of polar aprotic solvents like DMSO or DMF can accelerate reaction rates by effectively solvating the cation of the nucleophilic salt, thereby liberating the nucleophile. The use of a base, such as triethylamine or potassium carbonate, is often necessary to neutralize the HX formed during the reaction, driving it to completion.[8] The successful use of water as a solvent for the reaction of 2-fluoro-5-nitropyridine showcases a greener and more sustainable approach, although it may require slightly elevated temperatures to achieve high conversion.[7]

Experimental Protocols: A Self-Validating System

To provide a practical context, here is a detailed, step-by-step methodology for a representative SNAr reaction. This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, and product isolation.

Benchmark Protocol: Reaction of a Halogenated Nitropyridine with a Secondary Amine

This protocol is adapted from established procedures for the reaction of 2-chloro-3-methyl-5-nitropyridine with morpholine.[8]

Objective: To synthesize 4-(3-methyl-5-nitropyridin-2-yl)morpholine.

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine

  • Morpholine

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 g, 5.8 mmol) in anhydrous ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add morpholine (0.55 mL, 6.4 mmol, 1.1 equivalents) followed by triethylamine (0.97 mL, 7.0 mmol, 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (25 mL) and water (25 mL).

    • Separate the organic layer and wash it with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Halonitropyridine 2-Chloro-5-nitro-pyridine Intermediate Resonance-Stabilized Intermediate Halonitropyridine->Intermediate + Nu⁻ (Rate-Determining Step) Nucleophile Nu⁻ Product Substituted Nitropyridine Intermediate->Product - Cl⁻ (Fast) Leaving_Group Cl⁻

Caption: Generalized mechanism for the SNAr reaction.

Experimental_Workflow start Start setup Reaction Setup: Dissolve Halonitropyridine in Solvent start->setup add_reagents Add Nucleophile and Base setup->add_reagents reaction Heat to Reflux / Desired Temperature add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, and Dry monitor->workup Complete purify Purification: Column Chromatography (if needed) workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion and Future Prospects

This guide has benchmarked this compound against other relevant halogenated heterocycles, grounding the comparison in the fundamental principles of nucleophilic aromatic substitution. The strategic positioning of its chloro, fluoro, and nitro groups endows it with a distinct reactivity profile that synthetic chemists can exploit for the selective and sequential introduction of functional groups.

While 2-fluoro-5-nitropyridine may offer higher reactivity in some instances due to the superior leaving group ability of fluoride in SNAr, the presence of two different halogens in this compound offers a unique opportunity for orthogonal chemistry, a highly sought-after attribute in complex molecule synthesis. The choice between these and other halogenated heterocycles will ultimately depend on the specific synthetic challenge, including the desired regioselectivity, the nature of the nucleophile, and the overall synthetic strategy.

The continued exploration of these versatile building blocks will undoubtedly lead to the development of novel, life-changing molecules. It is our hope that this guide will serve as a valuable resource in these endeavors, empowering researchers to make informed decisions and accelerate the pace of discovery.

References

A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines are of exceptional importance due to their prevalence in a myriad of biologically active molecules.[1] This guide provides an in-depth quantitative analysis of the reaction kinetics of 2-Chloro-5-fluoro-3-nitropyridine, a key pharmaceutical intermediate.[2] By objectively comparing its reactivity with that of pertinent structural analogs, this document aims to equip researchers with the foundational knowledge to effectively utilize this versatile building block in complex synthetic endeavors.

The Strategic Importance of this compound in Synthesis

This compound is a trifunctionalized pyridine derivative that offers multiple reaction sites for synthetic elaboration.[2] Its unique substitution pattern, featuring a chloro leaving group, a fluorine atom, and a nitro group, allows for a range of selective chemical transformations. The primary application of this compound lies in its role as a precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring halogenated and animated pyridine cores. The electron-deficient nature of the pyridine ring, significantly enhanced by the potent electron-withdrawing nitro group, renders the chloro and fluoro substituents susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functionalities.

Understanding the Nucleophilic Aromatic Substitution (SNAr) of Substituted Nitropyridines

The reactivity of this compound is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamental to the modification of many aromatic systems and proceeds via a two-step addition-elimination pathway.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Caption: General mechanism for the SNAr reaction of this compound.

Several factors critically influence the rate of SNAr reactions:

  • Leaving Group: The nature of the leaving group is crucial. For SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, fluoride is often a better leaving group than chloride due to its higher electronegativity, which makes the attacked carbon more electrophilic.

  • Electron-Withdrawing Groups: The presence and position of electron-withdrawing groups, such as the nitro group (-NO₂), are paramount. These groups stabilize the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction. The activating effect is most pronounced when these groups are positioned ortho or para to the leaving group.

  • Nucleophile: The strength and nature of the nucleophile directly impact the reaction rate. More potent nucleophiles will react faster.

  • Solvent: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophile without strongly solvating the anion, thus preserving its nucleophilicity.

Comparative Kinetic Analysis: this compound in Context

The Influence of Substituent Position: A Comparison with Isomeric Chloronitropyridines

The position of the nitro group relative to the leaving group significantly impacts reactivity. A study comparing the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with various sodium arenethiolates in methanol provides a clear illustration of this principle.

Table 1: Comparative Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridines with Sodium Arenethiolates in Methanol at 30°C

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.111.00
p-Cl0.201.55
p-NO₂0.836.61

Data extracted from Hamed, E. A., et al. (1997). J. Chem. Soc., Perkin Trans. 2, 2415-2422.[3]

As the data in Table 1 indicates, 2-chloro-5-nitropyridine is substantially more reactive than its 2-chloro-3-nitro isomer. This is because the nitro group in the 5-position is para to the chloro leaving group, allowing for effective resonance stabilization of the Meisenheimer intermediate. In contrast, the meta-positioned nitro group in 2-chloro-3-nitropyridine offers less stabilization.

For This compound , the nitro group is meta to the chloro leaving group. Therefore, its reactivity is anticipated to be more comparable to that of 2-chloro-3-nitropyridine than to 2-chloro-5-nitropyridine. However, the presence of the additional electron-withdrawing fluorine atom at the 5-position will enhance the overall electrophilicity of the pyridine ring, likely making it more reactive than 2-chloro-3-nitropyridine.

The Effect of Multiple Halogenation: Comparison with Dichloronitropyridines

The presence of a second halogen atom further activates the pyridine ring towards nucleophilic attack. While direct kinetic comparisons with this compound are unavailable, the increased reactivity of di- and tri-halogenated pyridines is a well-established principle. It is reasonable to predict that 2,4-dichloro-5-nitropyridine would be more reactive than 2-chloro-5-nitropyridine due to the additional activating effect of the second chlorine atom.

Experimental Protocol for Quantitative Kinetic Analysis

To obtain precise kinetic data for the reaction of this compound with a chosen nucleophile, a standardized experimental protocol is essential. UV-Vis spectrophotometry is a widely used and effective technique for this purpose.

Objective

To determine the second-order rate constant (k₂) for the reaction of this compound with a selected amine nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at a constant temperature.

Materials and Instrumentation
  • This compound

  • Piperidine (or other desired amine nucleophile)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostated water bath

Experimental Workflow

Kinetic_Workflow cluster_prep Preparation cluster_execution Kinetic Runs cluster_analysis Data Analysis A Prepare stock solutions of This compound and piperidine in methanol. B Determine the wavelength of maximum absorbance (λmax) for the product. A->B C Equilibrate reactant solutions and spectrophotometer to the desired temperature. B->C D Mix reactants in the cuvette and immediately start data acquisition. C->D E Record absorbance at λmax over time. D->E F Repeat for multiple piperidine concentrations (pseudo-first-order conditions). E->F G Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (kobs). F->G H Plot kobs vs. [Piperidine]. G->H I Determine the second-order rate constant (k₂) from the slope. H->I

Caption: Workflow for the kinetic analysis of the reaction of this compound.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mM).

    • Prepare a series of stock solutions of piperidine in methanol at different concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Ensure the concentration of piperidine is at least 10-fold higher than that of the pyridine substrate to maintain pseudo-first-order conditions.

  • Determination of λmax:

    • Mix a small amount of the this compound stock solution with the highest concentration piperidine solution and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting material has minimal absorbance.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25°C).

    • Pipette the this compound stock solution into a quartz cuvette.

    • Initiate the reaction by adding the piperidine solution to the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time.

    • Continue data collection until the absorbance reaches a stable plateau, indicating the completion of the reaction.

    • Repeat the kinetic run for each of the different piperidine concentrations.

  • Data Analysis:

    • For each kinetic run, calculate the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.

    • Plot the calculated kobs values against the corresponding piperidine concentrations.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Conclusion

This compound is a highly valuable and reactive intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is primarily driven by the SNAr mechanism, which is significantly influenced by the electronic effects of its substituents. While direct quantitative kinetic data for this specific compound remains elusive in publicly accessible literature, a comparative analysis with its structural analogs provides a strong framework for predicting its reactivity. The fluorine atom at the 5-position and the nitro group at the 3-position are expected to render the 2-chloro position susceptible to nucleophilic attack, with a reactivity profile likely exceeding that of 2-chloro-3-nitropyridine. For researchers and drug development professionals, a thorough understanding of these kinetic principles, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful and efficient application of this versatile building block.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-5-fluoro-3-nitropyridine: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-5-fluoro-3-nitropyridine is a pivotal building block in modern medicinal chemistry and agrochemical synthesis, valued for its trifunctional nature that allows for complex molecular construction.[1] Its utility in creating advanced antibacterial agents and kinase inhibitors underscores the necessity for stringent purity control. The presence of even trace impurities, such as isomers or hydrolysis byproducts, can dramatically alter reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method as the gold standard for purity assessment. We will delve into the rationale behind the method's parameters, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable, accurate, and efficient methodology for ensuring the quality of this critical intermediate.

The Analytical Imperative: Why Purity Matters

The synthetic route to this compound often involves multi-step processes, including nitration and halogenation of a pyridine precursor.[3] These reactions can generate a variety of process-related impurities.

Common Impurities Include:

  • Isomeric Byproducts: Positional isomers formed during the nitration or chlorination steps.

  • Hydrolysis Products: The 2-chloro group is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-5-fluoro-3-nitropyridine, a more polar impurity.[4]

  • Unreacted Starting Materials: Residual precursors from incomplete reactions.

These impurities can interfere with subsequent synthetic steps, making a highly selective and sensitive analytical method paramount. Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for this task, offering high-resolution separation of the main compound from both more polar and less polar impurities.[2]

The Gold Standard: A Validated RP-HPLC Method

The choice of an analytical method is driven by the physicochemical properties of the analyte. This compound is a moderately polar compound, making it an ideal candidate for RP-HPLC. The method detailed below is designed for optimal resolution, sensitivity, and robustness, adhering to principles outlined in ICH Q2(R2) guidelines.[5][6][7][8]

Causality of Method Parameters
  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is selected as the primary choice for its hydrophobic character, which provides excellent retention for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff and miscibility with water. A small amount of acid (e.g., 0.1% phosphoric acid) is added to the aqueous phase to suppress the ionization of any residual silanol groups on the silica-based column, thereby improving peak shape and minimizing tailing.

  • Detection: A UV detector is used, set at a wavelength that provides a strong response for the analyte while minimizing interference from the mobile phase. The nitroaromatic structure of the compound suggests strong absorbance in the UV region.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.[2]

HPLC Analytical Workflow

The following diagram outlines the standard workflow for the purity assessment of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Standard_Prep 1. Prepare Standard (Accurately weighed reference standard) Sample_Prep 2. Prepare Sample (Dissolve synthesized compound in diluent) HPLC_System 3. HPLC Injection (Autosampler injects sample/standard) Sample_Prep->HPLC_System Data_Acq 4. Data Acquisition (UV Detector & CDS Software) HPLC_System->Data_Acq SST 5. System Suitability Test (SST) (Check resolution, tailing, plate count) Data_Acq->SST Purity_Calc 6. Purity Calculation (% Area Normalization) SST->Purity_Calc

Caption: Experimental workflow for HPLC purity assessment.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the recommended method for routine quality control, other techniques offer distinct advantages for specific applications, such as impurity identification or high-throughput screening.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC. It utilizes columns packed with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[9] This results in dramatic improvements in three key areas: speed, resolution, and sensitivity.[10][11][12]

  • Advantages: Faster analysis times (often 3-10 minutes vs. 15-20 for HPLC), reduced solvent consumption, and higher peak capacity, which allows for better resolution of closely eluting impurities.[9][12]

  • Disadvantages: Higher initial instrument cost and potentially more demanding sample preparation to prevent column clogging.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[13] For pyridine derivatives, GC methods have been well-established.[14][15]

  • Advantages: When coupled with a Mass Spectrometer (MS), GC-MS provides definitive identification of impurities based on their mass fragmentation patterns, which is invaluable for structural elucidation of unknown peaks observed in HPLC.[4]

  • Disadvantages: this compound may require derivatization to improve its volatility and thermal stability, adding complexity to the sample preparation process.[2] Furthermore, non-volatile impurities (like salts or hydrolysis products) would not be detected.

Method Selection Logic

The choice of analytical technique is a balance of required performance and practical constraints. The diagram below provides a logical framework for this decision-making process.

Method_Comparison Start Analytical Goal? Routine_QC Routine QC & Purity Assay Start->Routine_QC Impurity_ID Impurity ID & Structural Elucidation Start->Impurity_ID High_Throughput High-Throughput Screening Start->High_Throughput Method_HPLC HPLC (Robust, Cost-Effective) Routine_QC->Method_HPLC Method_GCMS GC-MS (Definitive ID for Volatiles) Impurity_ID->Method_GCMS Method_UPLC UPLC (Fast, High Resolution) High_Throughput->Method_UPLC Method_HPLC->Method_GCMS Need to ID unknown peak? Method_HPLC->Method_UPLC Need faster runtime?

Caption: Logical comparison of analytical methods.

Performance Metrics at a Glance

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHPLC UPLC GC-MS
Primary Use Routine QC, Purity AssayHigh-Throughput Screening, High-Resolution SeparationsImpurity Identification, Volatile Analysis
Resolution HighVery HighHigh (for volatile compounds)
Analysis Time 15 - 30 min< 10 min[16]10 - 25 min
Sensitivity GoodExcellent[10][16]Excellent (with MS)
Quantitation ExcellentExcellentGood (can be complex)
Impurity ID Tentative (by RT)Tentative (by RT)Definitive (by Mass Spectra)
Cost (Instrument) ModerateHighHigh
Solvent Usage HighLow[12]Very Low

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines to ensure the reliability of results.[17]

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (>99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.[17]

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates (plate count) should be not less than 2000.

5. Analysis Procedure:

  • Once the SST passes, inject the sample solution in duplicate.

  • Record the chromatograms and integrate all peaks.

6. Calculation of Purity:

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

For the routine quality control and purity assessment of synthesized this compound, the validated reversed-phase HPLC method presented here is the authoritative choice. It offers an optimal balance of resolution, sensitivity, robustness, and cost-effectiveness, making it fit for its intended purpose in both research and industrial settings.[8] While UPLC provides significant gains in speed and efficiency for high-throughput environments, and GC-MS is indispensable for the definitive identification of volatile impurities, HPLC remains the foundational technique for generating reliable and accurate purity data for this critical pharmaceutical intermediate.

References

A Comparative Guide to Isotopic Labeling in Quantitative Proteomics: Profiling 2-Chloro-5-fluoro-3-nitropyridine Against Established Amine-Reactive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and discovering novel therapeutic targets, quantitative proteomics has emerged as an indispensable tool. The ability to accurately measure changes in protein abundance across different cellular states or in response to stimuli is fundamental to this endeavor. Chemical labeling with isotopic tags, followed by mass spectrometry (MS), is a powerful and widely adopted strategy for relative protein quantification.

This guide provides an in-depth technical comparison of isotopic labeling strategies, with a special focus on the potential of 2-Chloro-5-fluoro-3-nitropyridine as a labeling reagent. While established methods like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays in the field, the exploration of alternative reagents with unique chemical properties is crucial for expanding the capabilities of quantitative proteomics. Here, we will delve into the mechanistic underpinnings of amine-reactive labeling, objectively compare the performance characteristics of different reagent classes, and provide a forward-looking perspective on the utility of halogenated nitropyridines in this critical area of research.

The Foundation: Chemical Labeling for Quantitative Proteomics

The core principle of chemical isotopic labeling is the covalent attachment of a mass tag to peptides, typically at the N-terminal α-amine and the ε-amine of lysine residues. By using isotopically distinct versions of the labeling reagent for different samples (e.g., control vs. treated), peptides of the same sequence will have different masses, allowing for their relative quantification in a single mass spectrometry experiment.

The most prevalent chemical labeling strategies utilize amine-reactive functional groups. Among these, N-hydroxysuccinimide (NHS) esters, found in TMT and iTRAQ reagents, have dominated the landscape. However, alternative reactive moieties, such as those that undergo nucleophilic aromatic substitution (SNAr), present an intriguing avenue for peptide derivatization.

Introducing this compound: A Potential SNAr-Based Labeling Reagent

This compound is a heterocyclic compound featuring a pyridine ring activated by electron-withdrawing nitro and fluoro groups, and a chloro group that can act as a leaving group.[1] This chemical architecture makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with primary and secondary amines.[2] This inherent reactivity forms the basis of its potential as a peptide labeling reagent for quantitative proteomics.

The proposed reaction mechanism involves the attack of the nucleophilic amine groups of a peptide (N-terminus and lysine side chains) on the electron-deficient pyridine ring, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Caption: Proposed SNAr mechanism for peptide labeling with this compound.

Performance Comparison: this compound vs. NHS-Ester Reagents (TMT/iTRAQ)

While direct, peer-reviewed comparative studies of this compound as a quantitative proteomics reagent are not yet widely available, we can infer its potential performance characteristics based on its chemical properties and compare them to the well-established NHS-ester-based reagents.

FeatureThis compound (Inferred)TMT / iTRAQ (Established)
Reaction Chemistry Nucleophilic Aromatic Substitution (SNAr)Acylation via NHS-ester
Target Residues N-terminus, LysineN-terminus, Lysine
Reaction Conditions Typically requires elevated temperatures and/or organic co-solvents.[2]Generally performed at room temperature in aqueous/organic mixtures at slightly alkaline pH.[3]
Specificity Potentially high for primary amines. Side reactions with other nucleophiles (e.g., thiols) may occur but can often be controlled.High for primary amines, but off-target reactions with serine, threonine, and tyrosine hydroxyl groups can occur, leading to "over-labeling."[4]
Multiplexing Capacity Dependent on the synthesis of isotopically labeled analogues. Synthesis of ¹⁵N-labeled pyridines has been demonstrated, suggesting feasibility.[2][5]Commercially available in up to 18-plex formats (TMTpro).[6]
Fragmentation in MS/MS The pyridine ring is expected to be a stable modification. Fragmentation would likely occur along the peptide backbone, providing sequence information. The pyridine moiety itself could also serve as a reporter ion depending on its fragmentation pattern.[7][8]Designed to fragment at a specific linker, releasing reporter ions of different masses for quantification.[3]
Cost-Effectiveness Potentially lower cost of the core reagent structure compared to complex TMT/iTRAQ tags. However, the synthesis of isotopically labeled versions would add to the cost.Generally higher cost due to the complex synthesis of the isobaric tags.[6]

Causality Behind Experimental Choices: SNAr vs. NHS-Ester Chemistry

The choice between an SNAr-based reagent like this compound and an NHS-ester-based reagent like TMT is rooted in fundamental chemical principles that impact the entire proteomics workflow.

  • Reaction Kinetics and Conditions: NHS-ester reactions are generally rapid at room temperature and slightly basic pH.[3] SNAr reactions on activated aromatic rings can also be efficient, but may require heating or the use of specific solvents to achieve optimal rates.[2] This could be a consideration when dealing with sensitive post-translational modifications.

  • Stability of the Labeling Reagent and Labeled Peptide: NHS-esters are susceptible to hydrolysis, which competes with the desired amidation reaction.[3] Halogenated nitropyridines are generally stable compounds. The resulting amine-pyridine bond is typically very stable, which is advantageous for sample workup and analysis.

  • Potential for Off-Target Reactions: While NHS-esters are known to have some off-target reactivity, the nucleophilic nature of the SNAr reaction might offer a different selectivity profile. A thorough characterization of the reactivity of this compound with all amino acid side chains would be necessary to fully assess its specificity.

Experimental Protocols

While a specific protocol for using this compound for proteomics is not established in the literature, a hypothetical workflow can be designed based on known SNAr chemistry and standard proteomics sample preparation.

Hypothetical Protocol for Isotopic Labeling with this compound

This protocol is a theoretical framework and would require optimization.

  • Protein Extraction, Reduction, Alkylation, and Digestion:

    • Extract proteins from cell or tissue samples using a suitable lysis buffer.

    • Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylate free cysteine residues with iodoacetamide or similar reagent to prevent disulfide bond reformation.

    • Digest proteins into peptides using a protease such as trypsin.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that could interfere with labeling and mass spectrometry.

  • Isotopic Labeling (Hypothetical):

    • Resuspend the desalted peptides in a suitable buffer (e.g., a mixture of an organic solvent like acetonitrile and a buffer at a slightly basic pH to deprotonate the amines).

    • For a duplex experiment, prepare two peptide samples (e.g., control and treated).

    • To the control sample, add the "light" (unlabeled) this compound reagent.

    • To the treated sample, add the "heavy" (isotopically labeled, e.g., ¹³C₅ or ¹⁵N₁) this compound reagent.

    • Incubate the reactions at an optimized temperature (e.g., 50-70°C) for a specific duration, monitoring the reaction completion by LC-MS if possible.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any excess labeling reagent.

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Final Desalting and Mass Spectrometry Analysis:

    • Desalt the pooled sample using a C18 SPE cartridge to remove the quenching agent and excess labeling reagent.

    • Analyze the labeled peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion Desalting1 Peptide Desalting (SPE) Digestion->Desalting1 Control Control Sample Desalting1->Control Treated Treated Sample Desalting1->Treated Light_Label Add 'Light' Reagent Control->Light_Label Heavy_Label Add 'Heavy' Reagent Treated->Heavy_Label Incubate_Control Incubate Light_Label->Incubate_Control Incubate_Treated Incubate Heavy_Label->Incubate_Treated Quench Quench Reaction Incubate_Control->Quench Incubate_Treated->Quench Pool Pool Samples Quench->Pool Desalting2 Final Desalting (SPE) Pool->Desalting2 LCMS LC-MS/MS Analysis Desalting2->LCMS

Caption: A hypothetical workflow for quantitative proteomics using this compound.

Authoritative Grounding and Future Perspectives

The exploration of novel isotopic labeling reagents is a vibrant area of chemical biology and proteomics research. While TMT and iTRAQ have proven to be robust and reliable, they are not without limitations, such as the potential for ratio compression in complex samples and the cost associated with high-plex experiments.[9]

The development of SNAr-based labeling reagents like this compound offers a promising alternative. The synthesis of isotopically labeled pyridines is an active area of research, with methods for incorporating ¹⁵N and other stable isotopes being developed.[2][5] This suggests that creating a suite of isotopically distinct this compound reagents for multiplexed proteomics is a feasible goal.

Further research is required to fully characterize the performance of this compound in a proteomics context. This would involve:

  • Optimization of reaction conditions: Determining the optimal pH, temperature, solvent, and reaction time for efficient and specific peptide labeling.

  • Synthesis and validation of isotopically labeled analogues: Creating a set of "heavy" reagents and confirming their isotopic purity and reactivity.

  • Comprehensive fragmentation analysis: Studying the fragmentation patterns of labeled peptides in detail to establish robust methods for identification and quantification.

  • Direct comparative studies: Benchmarking the performance of this new reagent against TMT and iTRAQ in terms of labeling efficiency, quantitative accuracy, and proteome coverage.

References

A Comparative DFT Study of Reaction Mechanisms Involving 2-Chloro-5-fluoro-3-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, pyridine derivatives stand out for their prevalence in bioactive molecules. 2-Chloro-5-fluoro-3-nitropyridine is a particularly valuable building block, offering multiple reaction sites and a highly activated system for chemical modification.[1][2] Understanding the mechanistic nuances of its transformations is paramount for developing efficient and selective synthetic routes.

This guide provides a comparative analysis of the reaction mechanisms involving this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. By integrating insights from Density Functional Theory (DFT) studies on analogous systems and available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Multifaceted Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its substituents on the pyridine ring. The potent electron-withdrawing nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule towards nucleophilic attack.[2] The chlorine atom at the 2-position serves as a versatile leaving group in both SNAr and cross-coupling reactions. The fluorine atom at the 5-position further modulates the electronic properties of the ring and can also act as a leaving group under certain conditions, although it is generally less labile than chlorine in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr): A Thermally Driven Pathway

Nucleophilic aromatic substitution is a fundamental transformation for this compound.[3] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4]

Mechanistic Insights from DFT

While a specific DFT study for the SNAr reaction of this compound was not found in the surveyed literature, extensive computational studies on similar activated aryl halides provide a clear mechanistic picture.[5][6] The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine, which is the most electrophilic site due to the strong inductive and resonance effects of the adjacent nitro group and the ring nitrogen. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group, which significantly stabilizes it. The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product.

The regioselectivity of the nucleophilic attack is a key consideration. In this compound, the C2 position is the most likely site of attack due to the ortho-nitro activation. The fluorine at C5 is less likely to be substituted as it is not as effectively activated by the nitro group.

SNAr_Mechanism Reactant This compound + Nu⁻ TS1 Transition State 1 Reactant->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Chloride Elimination Product Substituted Product + Cl⁻ TS2->Product

Caption: Proposed SNAr mechanism for this compound.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on established methods for the amination of similar activated chloro-heterocycles.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add this compound, the amine nucleophile, and potassium carbonate.

  • Add DMF as the solvent.

  • Stir the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a broad range of coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and hetero-biaryl structures.[7] The reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex.[7]

Mechanistic Insights from DFT

DFT studies on the Suzuki-Miyaura coupling of aryl chlorides have elucidated the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides. The electron-deficient nature of the pyridine ring in this compound is expected to facilitate this step.

  • Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the organoboron reagent (in the presence of a base) to form a new palladium(II) species with both organic partners attached.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of chloropyridines.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and water (5:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[10]

Mechanistic Insights from DFT

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The reaction starts with the oxidative addition of the aryl chloride to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R₂NH, Base PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure based on established protocols for the amination of aryl chlorides.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, RuPhos, and cesium carbonate in a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis and Data Summary

The choice between SNAr and palladium-catalyzed cross-coupling reactions for the functionalization of this compound depends on several factors, including the desired product, the nature of the nucleophile/coupling partner, and the required reaction conditions.

Reaction TypeKey Mechanistic FeatureTypical ConditionsAdvantagesLimitations
SNAr Formation of a Meisenheimer complex[4]High temperature, polar aprotic solventOften catalyst-free, atom-economicalLimited to strong nucleophiles, may require harsh conditions
Suzuki-Miyaura Pd(0)/Pd(II) catalytic cycle, oxidative addition is key[8]Pd catalyst, ligand, base, inert atmosphereBroad substrate scope, mild conditions for many substratesRequires pre-functionalized organoboron reagents, catalyst cost
Buchwald-Hartwig Pd(0)/Pd(II) catalytic cycle, C-N bond formation[10]Pd catalyst, ligand, strong base, inert atmosphereWide range of amines can be used, good functional group toleranceCatalyst and ligand sensitivity, may require strong bases

Conclusion

This compound is a highly versatile and reactive building block. A thorough understanding of the underlying reaction mechanisms is crucial for its effective utilization in synthesis. While SNAr reactions provide a direct and often catalyst-free route for the introduction of strong nucleophiles, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer broader scope and milder conditions for the formation of C-C and C-N bonds, respectively. The insights provided in this guide, grounded in established mechanistic principles and supported by DFT studies on related systems, are intended to facilitate the rational design of synthetic strategies for novel and complex molecules.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Core Disposal Principles

Hazard Class & Primary RisksIncompatible MaterialsRecommended Disposal MethodPersonal Protective Equipment (PPE)
Acute Oral Toxicity, Skin/Eye Irritant, Respiratory IrritantStrong Oxidizing Agents, Strong Acids, Strong BasesHigh-Temperature Incineration by a Licensed Hazardous Waste FacilityNitrile Gloves, Chemical Safety Goggles, Lab Coat, Fume Hood

Introduction: Prioritizing Safety and Compliance in Chemical Waste Management

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the confines of the experiment itself. The responsible disposal of surplus or waste chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-5-fluoro-3-nitropyridine, a halogenated nitropyridine derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to regulatory requirements. The core principle of this guidance is that all chemical waste must be managed by a licensed and qualified professional waste disposal service. The information provided here is intended to prepare the waste for safe collection and transport.

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is paramount for its safe handling and disposal.

Physicochemical Properties Summary

PropertyValue
Molecular FormulaC₅H₂ClFN₂O₂
Molecular Weight176.53 g/mol
AppearanceWhite to light yellow crystalline solid
SolubilitySlightly soluble in water; soluble in toluene and DMF[1]

GHS Hazard Classification [2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Thermal Decomposition Hazards

Upon thermal decomposition, this compound can release a host of toxic and corrosive gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas

  • Hydrogen fluoride (HF) gas

  • Phosgene[1]

The formation of these hazardous byproducts underscores the necessity of professional, high-temperature incineration for its ultimate disposal.

Regulatory Framework: Ensuring Compliant Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

RCRA Waste Classification

As a halogenated organic compound, waste this compound falls under the category of hazardous waste. While not a spent solvent, which would typically be classified under the F-list (e.g., F001, F002), it is classified based on its characteristics and chemical family. Due to its pyridine ring structure, it is prudent to consider it under the D038 (Pyridine) listing if it exhibits the toxicity characteristic.[4][5] Furthermore, as a halogenated organic compound, it may be subject to the land disposal restrictions for halogenated organic compounds (HOCs).[3][6]

It is the responsibility of the waste generator (the laboratory) to correctly classify the waste. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure accurate waste code assignment.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol details the procedures for the safe accumulation, segregation, and packaging of this compound waste within a laboratory environment, in preparation for collection by a licensed disposal service.

4.1. Immediate Safety Precautions and Personal Protective Equipment (PPE)

All handling of this compound, including for disposal purposes, must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Chemical safety goggles.

  • Skin and Body Protection: A fully buttoned lab coat.

4.2. Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper disposal.

  • Designate a specific waste container for "Halogenated Organic Solids."

  • Crucially, do not mix this compound waste with non-halogenated chemical waste. [2][7] Mixing waste streams can create hazardous reactions and complicates the disposal process, often increasing costs.

  • Do not combine this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

4.3. Waste Collection and Containerization

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date accumulation started

    • The name and contact information of the generating researcher/laboratory

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant)

  • Collection: Carefully transfer waste this compound into the labeled container. This includes any contaminated disposable materials such as weighing paper or gloves.

  • Secure Closure: Tightly seal the container cap after each addition of waste. Do not leave a funnel in the opening.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials. Ensure the container is in secondary containment to prevent spills.

4.4. Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Ultimate Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration.[7] The presence of both chlorine and fluorine atoms in the molecule necessitates specialized incineration facilities equipped with advanced flue gas scrubbing systems. These systems are designed to neutralize the acidic gases (HCl and HF) that are formed during combustion, preventing their release into the atmosphere.

Due to the high stability of the carbon-fluorine bond, very high temperatures (typically exceeding 1000°C) and sufficient residence times are required to ensure complete destruction of the molecule.

Transportation to a Disposal Facility

The transportation of hazardous waste is regulated by the Department of Transportation (DOT). Your institution's EHS department or the contracted waste disposal company will manage the compliant packaging, labeling, and transportation of the waste.[8][9][10][11] It is the generator's responsibility to ensure the waste is correctly identified and characterized to the transporter.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste 2-Chloro-5-fluoro- 3-nitropyridine Generated identify_hazards Identify Hazards: - Acute Toxicity - Skin/Eye/Respiratory Irritant - Halogenated Organic start->identify_hazards select_ppe Select Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood identify_hazards->select_ppe spill_plan Have Spill Plan Ready: - Absorbent material - Emergency contacts identify_hazards->spill_plan segregate_waste Segregate Waste: - Designate 'Halogenated Organic Solids' container - AVOID mixing with non-halogenated waste - AVOID incompatibles (strong acids/bases/oxidizers) select_ppe->segregate_waste containerize Containerize & Label: - Use compatible container (HDPE/Glass) - Affix 'Hazardous Waste' label - List full chemical name & hazards segregate_waste->containerize store Store Safely: - Satellite Accumulation Area - Secondary Containment containerize->store arrange_pickup Arrange for Professional Disposal: - Contact EHS or licensed waste vendor store->arrange_pickup transport Compliant Transport to TSDF arrange_pickup->transport incineration High-Temperature Incineration with Flue Gas Scrubbing transport->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard identification, regulatory compliance, proper segregation, and professional disposal, researchers can ensure a safe working environment and protect the broader ecosystem. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS protocols and the most current Safety Data Sheet for the chemical in use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.